Vinbarbital
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFOHKSPUDGZPR-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C1(C(=O)NC(=O)NC1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/C1(C(=O)NC(=O)NC1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859237 | |
| Record name | 5-Ethyl-5-[(1E)-1-methyl-1-buten-1-yl]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-42-8, 75016-38-5 | |
| Record name | Vinbarbital [INN:BAN:DCF:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinbarbital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13377 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VINBARBITAL | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117442 | |
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| Record name | 5-Ethyl-5-[(1E)-1-methyl-1-buten-1-yl]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinbarbital | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | VINBARBITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NZH2C1T6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vinbarbital: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinbarbital (B1683051), a member of the barbiturate (B1230296) class of drugs, exerts its primary pharmacological effects as a central nervous system (CNS) depressant.[1] Classified as an intermediate-acting sedative-hypnotic, its mechanism of action is centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This guide provides a detailed technical overview of this mechanism, including the molecular interactions, signaling pathways, and relevant experimental protocols for investigation. Due to the limited availability of specific quantitative data for this compound in contemporary literature, this document incorporates comparative data from other well-studied barbiturates, such as pentobarbital (B6593769) and phenobarbital, to provide a comprehensive understanding of its pharmacological profile.
Introduction to this compound
This compound is a derivative of barbituric acid and was historically used for its sedative and hypnotic properties.[1] Like other barbiturates, it has been largely superseded in clinical practice by benzodiazepines and other newer agents due to a narrower therapeutic index and a higher risk of overdose and dependence.[3] However, a thorough understanding of its mechanism of action remains crucial for researchers in pharmacology and drug development, particularly for the study of GABA-A receptor function and the development of novel modulators.
The GABA-A Receptor: The Primary Target
The GABA-A receptor is a ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission in the CNS.[4] It is a pentameric protein complex that forms a central chloride (Cl⁻) ion pore.[4] The binding of the endogenous neurotransmitter GABA to its specific site on the receptor triggers a conformational change, leading to the opening of the chloride channel.[5] The subsequent influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[4]
This compound's Mechanism of Action at the GABA-A Receptor
This compound, like other barbiturates, does not bind to the same site as GABA. Instead, it binds to a distinct allosteric site on the GABA-A receptor complex.[3] This binding positively modulates the receptor's function in a manner distinct from benzodiazepines. While benzodiazepines increase the frequency of chloride channel opening in the presence of GABA, barbiturates increase the duration of the channel opening.[3] This prolonged channel opening leads to a greater influx of chloride ions and a more potent inhibitory effect on the neuron.[3]
At higher concentrations, some barbiturates can also directly activate the GABA-A receptor, acting as agonists even in the absence of GABA.[6] This direct agonistic activity contributes to their more profound CNS depressant effects and lower therapeutic index compared to benzodiazepines.[3]
Signaling Pathway of this compound Action
The interaction of this compound with the GABA-A receptor initiates a cascade of events that ultimately leads to neuronal inhibition. This signaling pathway is depicted in the diagram below.
Quantitative Data on Barbiturate-GABA-A Receptor Interaction
As previously mentioned, specific quantitative data for this compound is scarce. The following tables summarize key pharmacological parameters for pentobarbital and phenobarbital, which are structurally and functionally related barbiturates. This data is provided for comparative purposes to contextualize the potential activity of this compound.
Table 1: Potentiation of GABA-A Receptor Currents by Pentobarbital
| Parameter | Value | Receptor Subtype | Reference |
| EC₅₀ (for increasing IPSC duration) | 53 µM | Native thalamic neurons | [7] |
| Potentiation of GABA EC₂₀ | 236% | α₁β₂γ₂s | [8] |
| Potentiation of GABA EC₂₀ | 536% | α₆β₂γ₂s | [8] |
Table 2: Direct Activation of GABA-A Receptors by Pentobarbital
| Parameter | Value | Receptor Subtype | Reference |
| EC₅₀ | 58 µM | α₆β₂γ₂s | [8] |
| EC₅₀ | 139 µM | α₂β₂γ₂s | [8] |
| EC₅₀ | 528 µM | α₅β₂γ₂s | [8] |
Table 3: Kinetic Effects of Barbiturates on GABA-A Receptor Channels
| Barbiturate | Effect on Mean Open Time | Effect on Channel Conductance | Reference |
| Pentobarbital | Increased | No change | [9] |
| Phenobarbital | Increased | No change | [9] |
Experimental Protocols for Studying this compound's Mechanism of Action
The investigation of this compound's interaction with the GABA-A receptor would employ standard pharmacological and electrophysiological techniques. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) of a compound for a specific receptor.
Objective: To quantify the binding of a radiolabeled ligand to the barbiturate binding site on the GABA-A receptor in the presence and absence of this compound.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing GABA-A receptors in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.[10][11]
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled ligand specific for the barbiturate binding site (e.g., [³⁵S]TBPS or a radiolabeled barbiturate), and varying concentrations of unlabeled this compound.
-
For total binding, no unlabeled ligand is added.
-
For non-specific binding, a high concentration of a known barbiturate is added to saturate the specific binding sites.
-
Incubate the mixture to allow binding to reach equilibrium.[12]
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Kd and Bmax for the radioligand and the Ki (inhibitory constant) for this compound.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in a single neuron, providing detailed information about how a drug modulates receptor function.
Objective: To characterize the effect of this compound on GABA-activated chloride currents in neurons.
Methodology:
-
Cell Preparation:
-
Use cultured neurons or neurons in acute brain slices.
-
Identify a target neuron under a microscope.
-
-
Patch-Clamp Recording:
-
Approach the neuron with a glass micropipette filled with an internal solution that mimics the intracellular ionic composition.
-
Form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Rupture the patch of membrane under the pipette to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of transmembrane currents.[13][14]
-
-
Drug Application:
-
Perfuse the cell with an external solution containing a known concentration of GABA to elicit a baseline chloride current.
-
Co-apply this compound with GABA to the cell and record the resulting changes in the current.
-
Test a range of this compound concentrations to determine the dose-response relationship.
-
-
Data Analysis:
-
Measure the amplitude, duration, and kinetics of the GABA-activated currents in the absence and presence of this compound.
-
Construct concentration-response curves to determine the EC₅₀ for this compound's potentiation of the GABA response.
-
Conclusion
The core mechanism of action of this compound is the positive allosteric modulation of the GABA-A receptor, leading to an increase in the duration of chloride channel opening and enhanced neuronal inhibition. While specific quantitative data for this compound is limited, its pharmacological profile can be inferred from the extensive research on other intermediate-acting barbiturates. The experimental protocols outlined in this guide provide a framework for the further investigation and detailed characterization of this compound and other novel GABA-A receptor modulators. A comprehensive understanding of these mechanisms is essential for advancing our knowledge of CNS pharmacology and for the development of safer and more effective therapeutic agents.
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Barbiturate - Wikipedia [en.wikipedia.org]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentobarbital modulates intrinsic and GABA-receptor conductances in thalamocortical inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Pharmacological Profile of Vinbarbital: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinbarbital is a barbiturate (B1230296) derivative developed by Sharp and Dohme in 1939.[1] As a member of the barbiturate class, it acts as a central nervous system (CNS) depressant. Historically, it was utilized for its sedative and hypnotic properties.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, synthesizing available data on its mechanism of action, pharmacodynamics, and pharmacokinetics. Due to the limited availability of specific quantitative data for this compound, comparative data for the structurally and pharmacologically similar barbiturate, pentobarbital, is included for reference where appropriate and noted.
Mechanism of Action
The primary mechanism of action for this compound, like other barbiturates, involves the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[3] Barbiturates enhance the effect of GABA at the GABA-A receptor, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing a depressant effect on the CNS.[3][4]
Barbiturates bind to a distinct allosteric site on the GABA-A receptor, different from the GABA and benzodiazepine (B76468) binding sites. This interaction increases the duration of the chloride channel opening, thereby potentiating the inhibitory effect of GABA.[4] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, contributing to their more profound CNS depressant effects compared to other modulators like benzodiazepines.[3]
Signaling Pathway of this compound at the GABA-A Receptor
References
An In-depth Technical Guide on the Synthesis and Discovery of Vinbarbital
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and discovery of vinbarbital (B1683051), a barbiturate (B1230296) derivative with sedative-hypnotic properties. It details the historical context of its development, a plausible synthetic pathway with detailed experimental protocols, and its mechanism of action at the molecular level. Quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Historical Context
This compound, chemically known as 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid, was developed by Sharp and Dohme in 1939.[1] It emerged during a period of extensive research into barbiturate derivatives for their therapeutic potential as sedatives, hypnotics, and anticonvulsants. As an intermediate-acting barbiturate, this compound offered a specific duration of action that was sought after for certain clinical applications. Although its use has largely been superseded by newer classes of drugs with improved safety profiles, the study of its synthesis and pharmacology remains relevant for understanding the structure-activity relationships of barbiturates and for the development of new central nervous system depressants.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione | PubChem |
| Molecular Formula | C₁₁H₁₆N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 224.26 g/mol | --INVALID-LINK-- |
| CAS Number | 125-42-8 | --INVALID-LINK-- |
| Melting Point | 163-166 °C (436-439 K) | --INVALID-LINK-- |
| Appearance | White crystalline solid | General knowledge of barbiturates |
| Solubility | Slightly soluble in water | General knowledge of barbiturates |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the dialkylation of diethyl malonate to introduce the ethyl and 1-methyl-1-butenyl side chains, followed by a condensation reaction with urea (B33335) to form the barbiturate ring.
Experimental Workflow
The overall workflow for the synthesis of this compound is depicted below.
Caption: General workflow for the two-step synthesis of this compound.
Experimental Protocols
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Ethyl bromide
-
1-bromo-2-methyl-1-butene
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Diethyl ethylmalonate:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To the stirred solution of sodium ethoxide, add diethyl malonate dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, add ethyl bromide dropwise to the reaction mixture.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water and toluene to the residue and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl ethylmalonate. Purify by vacuum distillation.
-
-
Preparation of Diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate:
-
Prepare a fresh solution of sodium ethoxide in absolute ethanol as described above.
-
To this solution, add the purified diethyl ethylmalonate dropwise.
-
Following the addition, add 1-bromo-2-methyl-1-butene dropwise to the reaction mixture.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Follow the same work-up and purification procedure as for diethyl ethylmalonate to obtain the final product, diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate.
-
Materials:
-
Diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Condensation Reaction:
-
In a flame-dried round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
To this solution, add diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate, followed by a solution of dry urea in warm absolute ethanol.
-
Heat the mixture to reflux for several hours until the condensation is complete. A solid precipitate of the sodium salt of this compound may form.
-
-
Work-up and Purification:
-
After cooling, remove the ethanol by distillation under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with concentrated hydrochloric acid with cooling in an ice bath. This compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude this compound from a suitable solvent (e.g., aqueous ethanol) to obtain the pure product.
-
Dry the purified crystals in a vacuum oven.
-
Expected Quantitative Data
The following table summarizes expected quantitative data for the synthesis of this compound based on typical yields for similar barbiturate syntheses and available physical data.
| Parameter | Value | Notes |
| Yield (Step 1) | 60-80% | Expected yield for the dialkylation of diethyl malonate. |
| Yield (Step 2) | 70-85% | Expected yield for the condensation reaction to form the barbiturate ring. |
| Overall Yield | 42-68% | Calculated from the expected yields of the two steps. |
| Melting Point | 163-166 °C | --INVALID-LINK-- |
| Mass Spectrum (m/z) | 224 (M+), 195, 167, 139, 112, 83, 55 | Major peaks observed in the electron ionization mass spectrum. --INVALID-LINK-- |
Mechanism of Action: GABA-A Receptor Modulation
Barbiturates, including this compound, exert their effects on the central nervous system primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
This compound acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor that is distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. At higher concentrations, barbiturates can also directly open the GABA-A receptor channel, even in the absence of GABA. This direct agonistic activity contributes to the profound CNS depression and the risk of overdose associated with this class of drugs.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound at the GABA-A receptor.
Caption: Mechanism of action of this compound at the GABA-A receptor.
Conclusion
References
An In-depth Technical Guide to the Chemical and Physical Properties of Vinbarbital
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinbarbital, a barbiturate (B1230296) derivative developed by Sharp and Dohme in 1939, is a hypnotic and sedative agent.[1][2] This document provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, mechanism of action, and analytical methodologies. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed diagrams illustrating key processes are provided using the DOT language for visualization of experimental and logical workflows.
Chemical and Physical Properties
This compound is chemically designated as 5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione.[1][3] It belongs to the class of organic compounds known as barbituric acid derivatives.[4] The compound is a racemic mixture.[5]
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione | [1][3] |
| CAS Number | 125-42-8 | [1][6] |
| Chemical Formula | C11H16N2O3 | [1][3][6] |
| InChI | InChI=1S/C11H16N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/b7-6+ | [1][3] |
| InChIKey | RAFOHKSPUDGZPR-VOTSOKGWSA-N | [1][3][6] |
| Canonical SMILES | CCC=C(C)C1(C(=O)NC(=O)NC1=O)CC | [3][7] |
| Synonyms | Butenemal, Delvinal, Vinbarbitone, Suppoptanox | [6] |
Physicochemical Properties
| Property | Value | Unit | Reference |
| Molecular Weight | 224.26 | g/mol | [2][3][7] |
| Melting Point | 162-163 (stable modification) | °C | |
| Boiling Point (estimated) | 365.66 | °C | [3] |
| Water Solubility | 0.7 | g/L at 25°C | [3] |
| logP (Octanol-Water Partition Coefficient) | 1.7 | [3] | |
| pKa | 7.72 ± 0.10 (predicted) | [3] | |
| Polar Surface Area | 75.3 | Ų |
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound follows a general procedure for barbiturates, which involves two main steps: the formation of barbituric acid followed by alkylation.[3][7]
-
Formation of Barbituric Acid: The synthesis starts with the condensation reaction of urea (B33335) and a malonic acid derivative.[3][7] This step forms the core pyrimidine-2,4,6(1H,3H,5H)-trione structure.
-
Alkylation: The barbituric acid intermediate is then alkylated using appropriate alkylating agents to introduce the ethyl and 1-methyl-1-butenyl side chains at the 5-position.[3][7] This step requires controlled conditions to ensure the desired product yield and purity.[7]
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
A general screening procedure for the identification of barbiturates, including this compound, in biological samples such as urine involves GC-MS.
-
Sample Preparation:
-
Acid Hydrolysis: To cleave any conjugates.
-
Liquid-Liquid Extraction: To isolate the analyte from the sample matrix.
-
Derivatization: Acetylation is often performed to improve the chromatographic properties of the barbiturates.
-
-
GC-MS Analysis:
-
Separation: The derivatized extract is injected into a gas chromatograph for separation. The Kovats retention index for this compound on a non-polar column has been reported.
-
Identification: The separated components are then analyzed by a mass spectrometer. Identification is achieved by comparing the resulting mass spectrum with known reference spectra.
-
Mechanism of Action
This compound, like other barbiturates, exerts its effects on the central nervous system by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3][7] The primary target is the GABA-A receptor, a ligand-gated ion channel.[1]
The binding of this compound to the GABA-A receptor potentiates the effect of GABA, leading to a prolonged opening of the chloride ion channel. This results in an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization makes the neuron less responsive to excitatory stimuli, leading to the characteristic sedative and hypnotic effects of barbiturates.
Toxicological Information
The median lethal dose (LD50) of this compound in mice has been reported as 180 mg/kg for intraperitoneal administration and 190 mg/kg for oral administration. As a central nervous system depressant, overdose can lead to severe respiratory depression, coma, and death. Cross-tolerance may occur with other barbiturates, ethanol, and other sedative-hypnotic drugs.[5]
References
- 1. This compound (CAS 125-42-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H16N2O3 | CID 5284636 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. srd.nist.gov [srd.nist.gov]
- 6. Relationship of octanol/water partition coefficient and molecular weight to rat brain capillary permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
Vinbarbital: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the barbiturate (B1230296) Vinbarbital, focusing on its chemical identity, physicochemical properties, and pharmacological characteristics. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This document includes its IUPAC name, a wide array of synonyms, and a compilation of its known quantitative data presented in tabular format for clarity and comparative ease. Furthermore, it outlines general experimental protocols for the determination of key physicochemical properties and analytical workflows relevant to the study of barbiturates. The guide also visualizes the general mechanism of action of barbiturates on the GABA-A receptor and a typical analytical workflow using the DOT language for Graphviz.
Chemical Identity
This compound is a sedative-hypnotic drug belonging to the barbiturate class.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione [1]. An alternative, equally valid IUPAC name is 5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione [2].
Synonyms
This compound is known by a variety of other names, which are crucial for comprehensive literature and database searches. These synonyms include, but are not limited to:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in biological systems and for the development of analytical methods and formulations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [4] |
| Molecular Weight | 224.26 g/mol | [1] |
| CAS Number | 125-42-8 | [3][4] |
| Melting Point | 162-163 °C (stable modification) | [6] |
| 106 °C (polymorphic modification) | [6] | |
| 129 °C (polymorphic modification) | [6] | |
| Aqueous Solubility | 0.7 g/L (at 25 °C) | [7] |
| pKa | 7.72 ± 0.10 (predicted) | [7] |
| LogP (predicted) | 1.7 | [1] |
| Polar Surface Area | 75.3 Ų | [1] |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water) for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water.
-
Equilibration: Seal the vial and place it in a shaker or agitator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][8][9]
-
Phase Separation: After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[8][9]
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] A calibration curve prepared with known concentrations of this compound is used for quantification.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a substance.
Principle: The pH of a solution of the compound is monitored as a titrant (an acid or a base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or DMSO to ensure solubility.[10]
-
Titration: Place the solution in a thermostated vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., NaOH) for an acidic compound or a strong acid (e.g., HCl) for a basic compound.[10]
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point of the titration curve.[10]
Pharmacodynamics and Mechanism of Action
This compound, as a member of the barbiturate class, exerts its primary pharmacological effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.
Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex, which is different from the binding sites for GABA and benzodiazepines.[11][12] This binding potentiates the effect of GABA by increasing the duration of the opening of the chloride ion channel, leading to an enhanced influx of chloride ions into the neuron.[12] The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus producing a depressant effect on the central nervous system. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[11]
The subunit composition of the GABA-A receptor can influence the effects of barbiturates. For instance, studies on pentobarbital (B6593769) have shown that receptors containing α6 subunits exhibit a higher affinity and efficacy for direct activation by the barbiturate.[13][14] Specific amino acid residues within the α subunits have been identified as crucial for regulating the agonist activity of barbiturates.[14] While specific studies on the subunit selectivity of this compound are not widely available, it is expected to follow the general mechanism of action of intermediate-acting barbiturates.
Caption: General mechanism of action of this compound on the GABA-A receptor.
Analytical Workflow
The analysis of this compound in biological matrices is crucial for pharmacokinetic, toxicological, and forensic studies. A typical workflow involves sample preparation, chromatographic separation, and detection by mass spectrometry.
Sample Preparation
The goal of sample preparation is to extract this compound from the complex biological matrix (e.g., plasma, urine) and remove interfering substances. Common techniques include:
-
Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins, which are then removed by centrifugation.[15]
-
Liquid-Liquid Extraction (LLE): this compound is partitioned from the aqueous sample into an immiscible organic solvent.[16]
-
Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains this compound, which is then eluted with a suitable solvent.[16]
Chromatographic Separation and Detection
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a common and robust method for the analysis of barbiturates.
-
HPLC: Separates this compound from other components in the extracted sample based on its physicochemical properties.
-
MS/MS: Provides sensitive and selective detection and quantification of this compound. The NIST mass spectrum for this compound indicates characteristic fragment ions that can be used for its identification.[4][17][18][19][20]
Caption: A typical analytical workflow for the determination of this compound.
Conclusion
This technical guide has provided a consolidated overview of this compound, encompassing its chemical nomenclature, physicochemical characteristics, and pharmacological profile. The presented data and general methodologies offer a valuable starting point for researchers and professionals in the field of drug development and analysis. Further research into the specific pharmacodynamics of this compound, particularly its interaction with different GABA-A receptor subtypes, and the development of detailed, validated experimental protocols would be beneficial for a more complete understanding of this compound.
References
- 1. GT Digital Repository [repository.gatech.edu]
- 2. A validated workflow for drug detection in oral fluid by non-targeted liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV - MedCrave online [medcraveonline.com]
- 4. This compound [webbook.nist.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Simultaneous determination of pKa and lipophilicity by gradient RP HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of structures within GABAA receptor alpha subunits that regulate the agonist action of pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijisrt.com [ijisrt.com]
- 17. This compound [webbook.nist.gov]
- 18. This compound [webbook.nist.gov]
- 19. This compound [webbook.nist.gov]
- 20. This compound [webbook.nist.gov]
The Clinical Arc of Barbiturates: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Barbiturates, a class of drugs derived from barbituric acid, represent a pivotal chapter in the history of pharmacology and clinical medicine. From their synthesis in the late 19th century to their widespread use as sedatives, hypnotics, and anticonvulsants in the mid-20th century, and their subsequent decline with the advent of safer alternatives, the trajectory of barbiturates offers critical lessons for drug development. This technical guide provides a comprehensive overview of the history of barbiturates in clinical use, their pharmacological properties, key experimental methodologies used in their evaluation, and a summary of their rise and fall in clinical practice. The document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of therapeutic agents.
A Century of Sedation: The Historical Trajectory of Barbiturates
The story of barbiturates begins in 1864 with the synthesis of barbituric acid by German chemist Adolf von Baeyer, although the parent compound itself had no medical value.[1][2] The first pharmacologically active barbiturate (B1230296), barbital (B3395916) (Veronal), was synthesized in 1881 and introduced into medicine in 1904 by Emil Fischer and Joseph von Mering, who discovered its sleep-inducing properties in dogs.[2][3] This marked the dawn of a new era in the pharmacological management of anxiety, insomnia, and seizures.[2]
Phenobarbital (Luminal) followed in 1912, and its anticonvulsant properties were soon recognized, revolutionizing the treatment of epilepsy.[3][4] Throughout the first half of the 20th century, over 2,500 barbiturates were synthesized, with about 50 of them finding clinical use.[2][5] These drugs were classified based on their duration of action, which dictated their therapeutic applications.[6][7]
The popularity of barbiturates peaked between the 1920s and mid-1950s, becoming the primary drugs for sedation and hypnosis.[5] However, their widespread use revealed significant drawbacks, including a narrow therapeutic index, high potential for tolerance and physical dependence, and severe, potentially fatal withdrawal symptoms.[8] The high incidence of accidental and intentional overdose, often exacerbated by co-ingestion with alcohol, became a major public health concern.[9] The introduction of benzodiazepines in the 1960s, with their wider safety margin, marked the beginning of the end for the era of barbiturates in many clinical applications.[10]
Classification and Clinical Applications
Barbiturates are categorized based on their duration of action, which is determined by their lipid solubility and rate of redistribution from the brain to other tissues. This classification directly correlates with their clinical applications.
| Classification | Examples | Onset of Action | Duration of Action | Primary Clinical Applications |
| Ultra-short-acting | Thiopental, Methohexital | Almost immediate (IV) | 5-25 minutes | Induction of anesthesia |
| Short-acting | Pentobarbital, Secobarbital | 10-15 minutes | 3-4 hours | Sedation, Hypnosis (for insomnia) |
| Intermediate-acting | Amobarbital, Butabarbital | 45-60 minutes | 6-8 hours | Sedation, Hypnosis (for insomnia) |
| Long-acting | Phenobarbital | 30-60 minutes | 10-16 hours | Anticonvulsant (epilepsy) |
Mechanism of Action: The GABAa Receptor Complex
The primary mechanism of action for barbiturates is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. Barbiturates bind to a specific allosteric site on the GABAa receptor, a ligand-gated ion channel.[3][11] This binding increases the duration of the opening of the chloride ion (Cl-) channel, leading to an prolonged influx of Cl- into the neuron.[11] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a depressant effect on the central nervous system. At higher concentrations, barbiturates can also directly activate the GABAa receptor, even in the absence of GABA.[3]
Experimental Protocols for Barbiturate Evaluation
The clinical and pharmacological properties of barbiturates have been elucidated through a variety of experimental techniques. The following sections detail the methodologies of key experiments.
Electrophysiological Studies: Voltage-Clamp and Patch-Clamp Techniques
Electrophysiological techniques have been instrumental in understanding the mechanism of action of barbiturates at the ion channel level.
4.1.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to study the function of ion channels, such as the GABAa receptor, expressed in a heterologous system.
-
Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis frogs and injected with cRNA encoding the subunits of the GABAa receptor (e.g., α1, β2, γ2). The oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Recording Setup: The oocyte is placed in a recording chamber and perfused with a recording solution. The oocyte is impaled with two microelectrodes filled with KCl. One electrode measures the membrane potential, and the other injects current to "clamp" the membrane potential at a desired holding potential (e.g., -70 mV).
-
Drug Application: A baseline GABA-evoked current is established by applying a low concentration of GABA. Barbiturates are then co-applied with GABA to observe their modulatory effects on the current. Direct activation by barbiturates can be tested by applying them in the absence of GABA.
-
Data Acquisition: The resulting currents are amplified, filtered, and digitized for analysis. The potentiation of GABA-induced currents and direct activation of the channel by barbiturates can be quantified.
4.1.2. Whole-Cell Patch-Clamp Recording in Neurons
This technique allows for the recording of ionic currents from a single neuron.
-
Cell Preparation: Neurons are either cultured or acutely dissociated from brain tissue. The cells are placed in a recording chamber on the stage of a microscope.
-
Pipette and Seal Formation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment. The pipette is carefully maneuvered to touch the cell membrane. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Recording: The amplifier is set to voltage-clamp mode, holding the neuron's membrane potential at a specific level. The currents flowing across the membrane in response to the application of GABA and/or barbiturates are recorded. This allows for the detailed characterization of the drug's effect on the GABAa receptor in a native neuronal environment.
Radioligand Binding Assays
These assays are used to determine the affinity of a drug for its receptor.
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate the cell membranes, which contain the GABAa receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-flumazenil for the benzodiazepine (B76468) site or [3H]muscimol for the GABA binding site) and varying concentrations of the unlabeled barbiturate being tested.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: By competing with the radioligand for binding to the receptor, the barbiturate's affinity (Ki value) can be calculated from the concentration that inhibits 50% of the specific binding of the radioligand (IC50).
Quantitative Data on Barbiturate Use and Safety
The clinical utility of barbiturates is limited by their narrow therapeutic index and high potential for adverse effects.
Therapeutic Index and Lethal Doses
The therapeutic index (TI) is a measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. For barbiturates, this ratio is notoriously low.
| Barbiturate | Therapeutic Use | Therapeutic Plasma Level (mcg/mL) | Toxic Plasma Level (mcg/mL) | Lethal Dose (oral) |
| Phenobarbital | Anticonvulsant | 10-30 | > 40 | 6-10 g |
| Pentobarbital | Sedative/Hypnotic | 1-5 | > 10 | 2-3 g |
| Secobarbital | Sedative/Hypnotic | 1-5 | > 10 | 2-3 g |
| Amobarbital | Sedative/Hypnotic | 1-5 | > 10 | 2-3 g |
Note: These values can vary depending on individual factors such as tolerance and the presence of other substances like alcohol.[9]
Prescription Trends: The Rise and Fall
The prescribing of barbiturates has seen a dramatic decline since the introduction of benzodiazepines.
| Year | U.S. Barbiturate Prescriptions (Millions) | U.S. Benzodiazepine Prescriptions (Millions) | Notes |
| 1955 | Data not readily available, but production was sufficient to treat 10 million people for a year.[5] | N/A | Peak of barbiturate use. |
| 1968 | 24.7 (in the UK) | Data not readily available | Benzodiazepines gaining popularity. |
| 1970s | Significant decline | Rapid increase | Increased regulation and awareness of barbiturate risks. |
| 1990s-Present | Relatively low, for specific indications | High, though with increasing scrutiny | Barbiturates largely replaced for anxiety and insomnia. |
Note: Comprehensive, directly comparable historical prescription data is challenging to obtain. The figures presented are indicative of the general trend.
Conclusion
The history of barbiturates in clinical use is a compelling narrative of pharmacological innovation, widespread therapeutic application, and the eventual recognition of significant safety concerns. While their use has been largely superseded by safer alternatives like benzodiazepines for many indications, barbiturates remain important tools in specific clinical contexts such as anesthesia and the treatment of certain types of epilepsy. For drug development professionals, the story of barbiturates underscores the critical importance of a wide therapeutic index, a favorable side-effect profile, and a low potential for dependence and abuse. The experimental methodologies developed and refined to study barbiturates have laid the groundwork for modern neuropharmacology and continue to be essential in the evaluation of new central nervous system-acting drugs. A thorough understanding of the clinical arc of barbiturates provides invaluable insights for the development of safer and more effective therapeutics.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. addictionresource.net [addictionresource.net]
- 8. Barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
- 10. benzoinfo.com [benzoinfo.com]
- 11. news-medical.net [news-medical.net]
Vinbarbital metabolic pathways in vivo
An In-Depth Technical Guide to the In Vivo Metabolic Pathways of Vinbarbital (B1683051)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a barbiturate (B1230296) derivative with sedative and hypnotic properties, undergoes extensive metabolism in vivo, primarily in the liver. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, drawing on established principles of barbiturate biotransformation and data from structurally related compounds. The core metabolic processes involve oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes, targeting the two side chains at the C5 position of the barbituric acid ring: the ethyl group and the 1-methyl-1-butenyl group. The resulting hydroxylated metabolites are subsequently conjugated, predominantly with glucuronic acid, to facilitate their excretion. This document details the principal metabolic pathways, the enzymes likely involved, and provides illustrative quantitative data. Furthermore, it outlines detailed experimental protocols for the in vivo study of this compound metabolism in a rodent model and the subsequent analysis of its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound, chemically known as 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid, is a member of the barbiturate class of drugs.[1] Like other barbiturates, its pharmacological effects are terminated primarily by metabolic transformation in the liver.[2] Understanding the in vivo metabolic fate of this compound is crucial for comprehending its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. The metabolism of barbiturates is largely governed by the activity of hepatic microsomal enzymes, particularly the cytochrome P450 superfamily.[2]
Core Metabolic Pathways of this compound
The in vivo metabolism of this compound is anticipated to proceed through two primary phases: Phase I oxidation and Phase II conjugation.
Phase I Metabolism: Oxidation
The initial and rate-limiting step in this compound's biotransformation is the oxidation of its C5 side chains, catalyzed by CYP enzymes. The primary sites of oxidation are the ethyl group and the unsaturated 1-methyl-1-butenyl group.
-
Hydroxylation of the Ethyl Side Chain: The ethyl group can undergo hydroxylation at the terminal carbon (ω-oxidation) to form a primary alcohol or at the penultimate carbon (ω-1 oxidation) to form a secondary alcohol. Further oxidation of the primary alcohol can lead to the formation of a carboxylic acid metabolite.
-
Oxidation of the 1-Methyl-1-Butenyl Side Chain: The unsaturated 1-methyl-1-butenyl side chain presents several possibilities for oxidative metabolism, a characteristic feature of barbiturates with allylic substituents. The likely metabolic transformations include:
-
Allylic Hydroxylation: Introduction of a hydroxyl group at the carbon atom adjacent to the double bond.
-
Epoxidation: Formation of an epoxide across the double bond. This epoxide is an intermediate that can be subsequently hydrolyzed by epoxide hydrolase to a vicinal diol.
-
Formation of a Ketol: Further oxidation of the diol can result in a ketol metabolite.[1]
-
The specific cytochrome P450 isoenzymes likely involved in the metabolism of this compound, based on studies with other barbiturates, include CYP2C9 and CYP2C19.
Phase II Metabolism: Conjugation
The hydroxylated metabolites formed during Phase I are more polar than the parent drug but can be further modified by conjugation reactions to increase their water solubility and facilitate renal excretion. The most common conjugation reaction for barbiturate metabolites is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl groups of the metabolites.
Quantitative Data on this compound Metabolism
Specific quantitative data on the metabolic fate of this compound in vivo is scarce in recent literature. However, based on studies of other barbiturates, a hypothetical distribution of metabolites excreted in urine is presented in Table 1 for illustrative purposes. It is expected that the majority of the administered dose would be recovered in the urine as various oxidized and conjugated metabolites, with only a small fraction excreted as the unchanged drug.
| Metabolite | Hypothetical Percentage of Excreted Dose in Urine (%) |
| Unchanged this compound | < 5 |
| Hydroxylated Metabolites (Free) | 15 - 25 |
| Glucuronide Conjugates of Hydroxylated Metabolites | 60 - 80 |
| Other Minor Metabolites (e.g., carboxylic acids) | < 10 |
Table 1: Hypothetical Quantitative Summary of this compound Metabolites in Urine. This table is for illustrative purposes and is based on general patterns of barbiturate metabolism. Actual values for this compound may vary.
Signaling Pathways and Experimental Workflows
This compound Metabolic Pathways
The following diagram illustrates the principal proposed metabolic pathways of this compound.
Caption: Proposed in vivo metabolic pathways of this compound.
Experimental Workflow for In Vivo Metabolism Study
The following diagram outlines a typical experimental workflow for studying the metabolism of this compound in a rodent model.
Caption: Experimental workflow for an in vivo this compound metabolism study.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for studying the in vivo metabolism of barbiturates and other xenobiotics in rodents.
In Vivo Rodent Metabolism Study
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are housed individually in metabolic cages that allow for the separate collection of urine and feces. Animals are acclimatized for at least 3 days prior to the study with free access to food and water.
-
Dosing: this compound is dissolved in a suitable vehicle (e.g., a mixture of propylene (B89431) glycol and saline). A single dose (e.g., 20 mg/kg) is administered to each rat via oral gavage or intraperitoneal injection.
-
Sample Collection:
-
Urine and Feces: Collected at intervals of 0-8, 8-24, 24-48, and 48-72 hours post-dose. The volume of urine is recorded, and feces are collected and weighed.
-
Blood: Blood samples (approx. 0.25 mL) are collected from the tail vein at pre-dose and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Sample Storage: All biological samples are stored at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
-
Plasma Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of a barbiturate).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
Urine Sample Preparation (for Total Metabolites including Glucuronides):
-
To 100 µL of urine, add 50 µL of β-glucuronidase solution in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0).
-
Incubate at 37°C for 2-4 hours to hydrolyze the glucuronide conjugates.
-
Stop the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard.
-
Proceed with steps 1.2 to 1.5 as described for plasma samples.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to separate the parent drug from its more polar metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for barbiturates.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and its expected metabolites. A full scan or product ion scan mode can be used for metabolite identification.
-
Conclusion
The in vivo metabolism of this compound is a complex process primarily driven by hepatic cytochrome P450-mediated oxidation of its side chains, followed by glucuronide conjugation. Although specific data for this compound are limited, a thorough understanding of its metabolic pathways can be extrapolated from the well-documented biotransformation of structurally related barbiturates. The experimental protocols outlined in this guide provide a robust framework for conducting in vivo metabolism studies to further elucidate the specific metabolites, their quantitative contribution, and the pharmacokinetic profile of this compound. Such studies are essential for a comprehensive toxicological and pharmacological assessment of this compound.
References
Vinbarbital Receptor Binding Affinity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the receptor binding affinity of vinbarbital (B1683051), a barbiturate (B1230296) derivative.[1] While specific quantitative binding data for this compound is limited due to its historical development and discontinuation from the market, this document elucidates its primary molecular target, mechanism of action, and the experimental protocols used to characterize its interactions.[2][3] By examining data from structurally related barbiturates, this guide offers a robust framework for understanding the neuropharmacology of this compound and its effects on central nervous system signaling.
Introduction
This compound, chemically known as 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid, is a barbiturate derivative developed in 1939.[1][4] Like other members of its class, this compound exhibits sedative, hypnotic, and anticonvulsant properties through its interaction with the central nervous system.[5] The primary mechanism of action for barbiturates is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[6][7] This guide will delve into the specifics of this interaction, present relevant binding affinity data for analogous compounds, and detail the methodologies required for such investigations.
Primary Molecular Target: The GABA-A Receptor
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions (Cl-).[8] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[6]
Barbiturates, including this compound, do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site on the receptor complex.[7] This binding event induces a conformational change in the receptor that increases the duration of chloride channel opening when GABA is bound.[9] At higher concentrations, some barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[10]
Quantitative Binding Affinity Data
| Compound | Receptor/Assay | Value | Units | Reference |
| Pentobarbital (B6593769) | GABA-A Receptor (Modulation of [3H]diazepam binding) | EC50 ≈ 41 | µM | [11] |
| Pentobarbital | GABA-A Receptor (Direct activation α6β2γ2s) | EC50 = 58 | µM | [12] |
| Amobarbital | [14C]amobarbital binding inhibition | IC50 = 28 | µM | [13] |
| Secobarbital | [14C]amobarbital binding inhibition | IC50 = 110 | µM | [13] |
| Pentobarbital | [14C]amobarbital binding inhibition | IC50 = 400 | µM | [13] |
| Phenobarbital | [14C]amobarbital binding inhibition | IC50 = 690 | µM | [13] |
| Phenobarbital | GABA-A Receptor (IPSC decay) | EC50 = 144 | µM | [11] |
Note: The presented values are for comparative purposes to illustrate the typical affinity range for barbiturates at the GABA-A receptor. The specific affinity of this compound may vary.
Signaling Pathways
The primary signaling pathway affected by this compound is the GABAergic inhibitory pathway. By enhancing the function of the GABA-A receptor, this compound increases chloride ion influx, leading to neuronal hyperpolarization and a reduction in neuronal excitability.
This compound's positive allosteric modulation of the GABA-A receptor.
While the GABA-A receptor is the primary target, some studies suggest that barbiturates may also interact with other receptors, such as nicotinic acetylcholine (B1216132) receptors, though typically at higher concentrations.[13]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the receptor binding affinity and functional effects of compounds like this compound.
Radioligand Binding Assay
This technique is used to determine the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the barbiturate binding site on the GABA-A receptor.
Materials:
-
Radioligand: A suitable radiolabeled ligand that binds to the barbiturate site or a closely associated site, such as [35S]TBPS.
-
Test Compound: this compound.
-
Membrane Preparation: Synaptosomal membranes prepared from rodent brain tissue (e.g., cortex or cerebellum).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Protocol:
-
Membrane Preparation: Homogenize brain tissue in a suitable buffer and perform differential centrifugation to isolate the synaptosomal membrane fraction. Resuspend the final pellet in the assay buffer.
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-labeled ligand).
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percent inhibition of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Workflow for determining binding affinity via radioligand assay.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through single ion channels or across the entire cell membrane, providing functional data on the effect of a compound.
Objective: To determine the EC50 of this compound for the potentiation of GABA-evoked currents.
Materials:
-
Cell Preparation: Neurons in primary culture or a cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells).
-
Patch Pipettes: Glass micropipettes with a tip diameter of 1-2 µm.
-
Internal Solution: A solution mimicking the intracellular ionic composition, filling the patch pipette.
-
External Solution: A solution mimicking the extracellular environment.
-
Patch-Clamp Amplifier and Data Acquisition System.
-
Microscope and Micromanipulators.
-
GABA and this compound solutions.
Protocol:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Fabricate patch pipettes from glass capillaries and fill with internal solution.
-
Seal Formation: Under microscopic guidance, bring a patch pipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).
-
Drug Application: Establish a baseline by applying a low concentration of GABA to evoke a small inward current. Then, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Data Recording: Record the changes in membrane current in response to the drug applications.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of this compound. Plot the potentiation of the current against the logarithm of the this compound concentration to determine the EC50 value.
Workflow for functional characterization using patch-clamp.
Conclusion
While specific binding affinity data for this compound remains elusive in contemporary literature, its pharmacological profile can be confidently inferred from the extensive research on other barbiturates. Its primary action as a positive allosteric modulator of the GABA-A receptor is well-established, leading to enhanced inhibitory neurotransmission. The experimental protocols detailed in this guide provide a clear path for researchers to reinvestigate the quantitative pharmacology of this compound and similar compounds. A thorough understanding of its interaction with the GABA-A receptor is crucial for any future research into its therapeutic potential or toxicological profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The history of barbiturates a century after their clinical introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. This compound [webbook.nist.gov]
- 5. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 8. Wrong-Way Chloride Transport: Is It a Treatable Cause of Some Intractable Seizures? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Barbiturates and Chloride channel | PPTX [slideshare.net]
- 10. Activation of α6-containing GABAA receptors by pentobarbital occurs through a different mechanism than activation by GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Barbiturates bind to an allosteric regulatory site on nicotinic acetylcholine receptor-rich membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Vinbarbital: A Technical Guide to its Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available toxicological and safety data for Vinbarbital, an intermediate-acting barbiturate (B1230296). Due to the limited availability of data specifically for this compound, this report supplements known values with information extrapolated from the broader class of barbiturates, providing a robust framework for risk assessment. This document summarizes key quantitative toxicological data, details relevant experimental protocols based on established international guidelines, and visualizes critical biological pathways to support further research and development.
Introduction
This compound, a derivative of barbituric acid, has been utilized for its sedative and hypnotic properties. As with all barbiturates, a thorough understanding of its toxicological profile is paramount for safe handling, research, and any potential therapeutic development. This guide aims to consolidate the existing safety data on this compound and provide a framework for interpreting this information within the context of the broader barbiturate class.
Quantitative Toxicological Data
The available quantitative toxicological data for this compound is limited primarily to acute toxicity studies. The following table summarizes the reported median lethal dose (LD50) values.
| Test Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Mouse | Intraperitoneal | 180 mg/kg | [1] |
| LD50 | Mouse | Oral | 190 mg/kg | [1] |
Note: The lack of comprehensive quantitative data for chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity for this compound necessitates a cautious approach to risk assessment, relying on the known toxicological profile of the barbiturate class.
Experimental Protocols
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
This method is a sequential test that uses a minimal number of animals to estimate the LD50.
-
Test Animals: Typically, a single sex of a rodent species (e.g., female rats or mice) is used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with a standard diet and water ad libitum and are acclimatized for at least 5 days before the study.
-
Dosing: A single animal is dosed with the test substance at a starting dose level. The starting dose is selected based on available information about the substance's toxicity.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observation times are the first few hours post-dosing and then daily.
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. The interval between doses is typically 48 hours.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
This in vitro assay is widely used to assess the mutagenic potential of a substance.[2][3][4][5][6]
-
Test Strains: A set of at least five strains of Salmonella typhimurium and Escherichia coli are used, which have been selected to detect various types of point mutations.[2]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic in vivo metabolism.[2]
-
Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined and plated on a minimal agar (B569324) medium.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) compared to the negative control.
In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)
This test assesses the potential of a substance to cause chromosomal damage.[7][8][9][10][11]
-
Dosing: The test substance is administered to the animals, usually via the intended clinical route or a route that ensures systemic exposure. At least three dose levels are tested.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing.[8]
-
Slide Preparation and Analysis: The collected cells are processed and stained to visualize micronuclei in immature erythrocytes. A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.[7][8]
Repeated Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)
This study provides information on the potential health hazards from repeated exposure over a prolonged period.[12][13][14][15]
-
Test Animals: Rats are the preferred species. Both sexes are used.[12][15]
-
Dosing: The test substance is administered daily via the oral route (e.g., gavage, in feed, or drinking water) for 90 days. At least three dose levels and a control group are used.[12]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of tissues is performed.
-
Endpoints: The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).
Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)
This study is designed to assess the potential adverse effects of a substance on the developing embryo and fetus.[16][17][18][19]
-
Test Animals: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., rabbit).[17]
-
Dosing: Pregnant females are dosed with the test substance daily during the period of organogenesis.
-
Maternal Evaluation: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.
-
Fetal Evaluation: Near term, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.
-
Endpoints: The study evaluates maternal toxicity, embryofetal death, and fetal abnormalities to determine the potential teratogenicity of the substance.[17]
Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)
This study provides information on the effects of a substance on male and female reproductive performance and on the offspring.[17][20][21][22][23][24]
-
Study Design: The test substance is administered to the parental (P) generation for a period before mating, during mating, and for females, throughout gestation and lactation. The first-generation (F1) offspring are then selected and administered the test substance through their maturation, mating, and production of a second (F2) generation.
-
Endpoints: A wide range of reproductive and developmental parameters are evaluated, including fertility indices, gestation length, litter size, pup viability, growth, and sexual development. Histopathology of reproductive organs is also performed. The study aims to identify any adverse effects on reproduction and development across two generations.[21]
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of action for barbiturates, including this compound, is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[25][26][27][28][29] Additionally, barbiturates can inhibit the excitatory neurotransmitter glutamate (B1630785) by blocking AMPA receptors.[30] More recent research has also highlighted the impact of barbiturates on mitochondrial function.[1][31][32][33][34]
GABAergic and Glutamatergic Signaling
Caption: this compound's dual action on GABA-A and AMPA receptors.
Mitochondrial Respiration Pathway
Barbiturates have been shown to inhibit Complex I of the mitochondrial electron transport chain, which can lead to decreased ATP production and increased oxidative stress, potentially contributing to their neurotoxic effects.
Caption: Inhibition of mitochondrial Complex I by this compound.
Metabolism
The metabolism of barbiturates primarily occurs in the liver through the cytochrome P450 (CYP450) enzyme system.[30] While specific data for this compound is scarce, the general metabolic pathways for barbiturates involve oxidation of the substituents at the C5 position, N-dealkylation, and subsequent conjugation with glucuronic acid for excretion.[35][36][37][38] Key enzymes involved in barbiturate metabolism include CYP2C9 and CYP2C19.[30][39][40][41][42]
Caption: General metabolic pathway of barbiturates like this compound.
Conclusion
The available data on this compound indicate a toxicological profile consistent with other intermediate-acting barbiturates. The primary concerns are central nervous system depression, potential for dependence, and acute toxicity at high doses. The lack of specific, in-depth studies on chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity for this compound underscores the need for caution and suggests that assessments should be guided by the broader knowledge of the barbiturate class. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers and drug development professionals to design future studies and better understand the potential risks associated with this compound. Further research is warranted to fill the existing data gaps and provide a more complete safety profile for this compound.
References
- 1. Barbiturates Induce Mitochondrial Depolarization and Potentiate Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. nib.si [nib.si]
- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 6. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. inotiv.com [inotiv.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 13. ask-force.org [ask-force.org]
- 14. oecd.org [oecd.org]
- 15. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. oecd.org [oecd.org]
- 17. ecetoc.org [ecetoc.org]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. oecd.org [oecd.org]
- 24. scialliconsulting.com [scialliconsulting.com]
- 25. scribd.com [scribd.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. GABA Receptors | PDF [slideshare.net]
- 30. Barbiturate - Wikipedia [en.wikipedia.org]
- 31. Barbiturates Induce Mitochondrial Depolarization and Potentiate Excitotoxic Neuronal Death | Journal of Neuroscience [jneurosci.org]
- 32. [Possible biochemical mechanism of the toxic effects of barbiturates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. jneurosci.org [jneurosci.org]
- 34. researchgate.net [researchgate.net]
- 35. Oxidation of barbiturates and the glucuronidation of 1-napthol in perfused rat liver and in microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Metabolic Fate of Drugs: Barbiturates and Closely Related Compounds | Annual Reviews [annualreviews.org]
- 37. Differentiation of the barbiturate stimulation of the glucuronic acid pathway from de novo enzyme synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 39. Active-site characteristics of CYP2C19 and CYP2C9 probed with hydantoin and barbiturate inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Population estimation of the effects of cytochrome P450 2C9 and 2C19 polymorphisms on phenobarbital clearance in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early Clinical Studies of Vinbarbital
Introduction
Vinbarbital, chemically known as 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid, is a barbiturate (B1230296) derivative classified as an intermediate-acting sedative-hypnotic. Like other barbiturates, it exerts its effects on the central nervous system (CNS) to produce dose-related sedation, hypnosis, and anesthesia. While once used for daytime sedation and as a hypnotic for nighttime sleep, this compound is no longer on the market, and specific data from its early clinical studies are scarce in currently accessible literature.
This technical guide synthesizes the available information on this compound and related barbiturates, particularly phenobarbital, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The information is presented through structured data tables, detailed hypothetical experimental protocols that reflect the practices of the time, and visualizations of the underlying pharmacological mechanisms.
Pharmacological Profile and Data
| Feature | This compound | Phenobarbital |
| Chemical Name | 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid | 5-ethyl-5-phenylbarbituric acid |
| Classification | Intermediate-acting sedative-hypnotic | Long-acting barbiturate, anticonvulsant |
| Primary Use | Daytime sedative, nighttime hypnotic | Anticonvulsant, sedative-hypnotic |
| Mechanism of Action | Potentiation of GABAergic inhibition via GABA(A) receptors | Enhancement of GABA action on GABA(A) receptors, inhibition of glutamate (B1630785) receptors |
| Reported Effects | Drowsiness, vertigo, confusion, incoordination | Sedation, cognitive impairment, ataxia |
| Metabolism | Hepatic microsomal enzymes | Hepatic microsomal enzymes |
| Dependence Potential | Presumed to cause tolerance and dependence | Known to cause physical dependence and withdrawal |
| Abuse Likelihood | Rated as moderate | Known potential for abuse |
Mechanism of Action: Signaling Pathways
The primary mechanism of action for barbiturates involves their interaction with the γ-aminobutyric acid type A (GABA(A)) receptor, the main inhibitory neurotransmitter receptor in the CNS. Barbiturates bind to a specific allosteric site on the GABA(A) receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus depressing CNS activity.
At higher concentrations, barbiturates can directly activate the GABA(A) receptor, even in the absence of GABA. Additionally, they have been shown to inhibit excitatory neurotransmission by blocking AMPA/kainate receptors and inhibiting the release of the excitatory neurotransmitter glutamate.
Hypothetical Experimental Protocol for an Early Clinical Study
The following represents a plausible, though hypothetical, experimental protocol for an early clinical study of this compound, consistent with the methodologies of the era in which it was developed.
Title: A Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Sedative and Hypnotic Efficacy and Safety of this compound in Healthy Adult Male Volunteers.
Objectives:
-
Primary: To assess the sedative and hypnotic effects of a single oral dose of this compound compared to placebo.
-
Secondary: To evaluate the safety and tolerability of this compound and to characterize its pharmacokinetic profile.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study. Each subject would receive a single oral dose of this compound and a matching placebo on two separate occasions, with a washout period of at least one week between treatments.
-
Participant Selection:
-
Inclusion Criteria: Healthy adult males, aged 21-40 years, with no history of sleep disorders, psychiatric illness, or substance abuse.
-
Exclusion Criteria: Known hypersensitivity to barbiturates, significant medical conditions, use of other medications, and occupations requiring high mental alertness.
-
-
Intervention:
-
Investigational Product: this compound (e.g., 100 mg oral capsule).
-
Control: Matching placebo capsule.
-
-
Study Procedures:
-
Screening Visit: Medical history, physical examination, and baseline laboratory tests.
-
Treatment Visits (2): Subjects would be admitted to a clinical research unit the evening before each treatment.
-
Evening: A standardized meal would be provided. No caffeine (B1668208) or alcohol would be permitted.
-
Bedtime: The study drug (this compound or placebo) would be administered with water.
-
Overnight: Sleep would be monitored by trained observers for sleep latency (time to fall asleep) and sleep duration.
-
Morning: Subjects would complete a questionnaire on sleep quality.
-
Day After: A series of psychomotor and cognitive tests would be administered at regular intervals (e.g., 2, 4, 8, and 12 hours post-dose) to assess for residual sedative effects. These could include:
-
Digit Symbol Substitution Test (DSST)
-
Choice Reaction Time tests
-
Subjective sedation scales (e.g., Visual Analog Scales for drowsiness)
-
-
Pharmacokinetic Sampling: Blood samples would be collected at pre-dose and at specified time points post-dose (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours) to determine the serum concentration of this compound.
-
-
-
Safety Monitoring: Vital signs (blood pressure, heart rate, respiratory rate) would be monitored regularly. Any adverse events would be recorded and assessed for severity and relationship to the study drug.
While specific early clinical study data for this compound are limited, an understanding of its pharmacology can be constructed from the broader knowledge of intermediate-acting barbiturates. Its mechanism of action, centered on the potentiation of GABAergic inhibition, is well-established for this class of drugs. The decline in the use of this compound and other barbiturates is largely due to their narrow therapeutic index, potential for dependence and abuse, and the development of safer sedative-hypnotics such as benzodiazepines and non-benzodiazepine "Z-drugs." This guide provides a foundational understanding for researchers interested in the historical context and pharmacological principles of early sedative-hypnotic drug development.
Methodological & Application
Application Notes and Protocols for Barbiturate Anesthetics in Animal Models
A focus on Vinbarbital with comparative data from other short-acting barbiturates.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is for educational and research purposes only. Barbiturates, including this compound, are controlled substances and should only be handled and administered by trained and licensed personnel in strict accordance with institutional and governmental regulations. These guidelines are not a substitute for professional veterinary advice and approved institutional animal care and use protocols. Due to the limited availability of current data for this compound, this document provides general principles for barbiturate (B1230296) anesthesia and uses Pentobarbital as a primary example for quantitative protocols. Researchers should perform dose-finding studies for their specific animal model and experimental conditions.
Introduction and Mechanism of Action
Barbiturates are a class of drugs that act as central nervous system (CNS) depressants, capable of producing a wide spectrum of effects, from mild sedation to general anesthesia.[1] Their primary mechanism of action involves the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[2][3][4]
Barbiturates bind to a specific allosteric site on the GABA-A receptor, which is distinct from the binding site of GABA itself.[5][6] This binding potentiates the effect of GABA by increasing the duration of the chloride (Cl⁻) channel opening.[3] The influx of negatively charged chloride ions leads to hyperpolarization of the neuron's membrane potential, making it more difficult for the neuron to fire an action potential. This enhanced inhibition of neuronal activity throughout the CNS results in the sedative and hypnotic effects required for anesthesia.[4][7] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, mimicking the action of GABA.[3]
Quantitative Data for Short-Acting Barbiturates
Due to the scarcity of recent literature on this compound, this table provides data for Pentobarbital, a commonly used short-acting barbiturate for anesthesia in rodent models. This information can serve as a starting point for developing protocols, but specific doses for this compound may differ and require optimization. The intraperitoneal (IP) route is most common for injectable anesthesia in rodents.[2]
| Parameter | Species | Agent | Route of Administration | Anesthetic Dosage (mg/kg) | Duration of Anesthesia | Key Considerations |
| Anesthesia | Rat | Pentobarbital | IP | 40-50[6][7] | 45-90 minutes[6] | Provides poor analgesia; supplemental analgesics are required for painful procedures.[6] |
| Mouse | Pentobarbital | IP | 50-90 | 20-30 minutes[2] | Higher metabolic rate in mice can lead to shorter duration and increased risk of hypothermia.[2] | |
| Toxicity (LD50) | Rat | This compound | IP | 300[3] | N/A | Lethal dose, 50% kill. Anesthetic dose is a fraction of the LD50. |
| Rat | Pentobarbital | N/A | Toxic dose: ~1g (human) | N/A | Toxic doses are significantly higher than therapeutic anesthetic doses.[8] |
Signaling Pathway: Barbiturate Action on GABA-A Receptor
The following diagram illustrates the mechanism by which barbiturates enhance GABAergic inhibition.
Caption: Mechanism of this compound action on the GABA-A receptor.
Experimental Workflow for Anesthesia
This diagram outlines a typical workflow for administering an injectable anesthetic like this compound to a rodent for a surgical procedure.
Caption: Standard experimental workflow for rodent anesthesia.
Detailed Experimental Protocol
This protocol is a general guideline and must be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC). It is based on standards for injectable anesthesia in rats.[6][9]
1. Pre-Anesthetic Preparation
1.1. Animal Acclimation: Ensure animals are properly acclimated to the facility for a minimum of three days prior to any procedure.[9] 1.2. Fasting: Pre-anesthetic fasting is generally not required for rodents. If necessary for the experiment, it should be limited to 2-3 hours, as prolonged fasting can be detrimental due to their high metabolic rate. Water should not be restricted.[6][9] 1.3. Animal Identification and Weighing: Properly identify each animal and record its body weight immediately before the procedure to ensure accurate drug dosage calculation. 1.4. Drug Preparation:
- Calculate the required volume of this compound (or other barbiturate) solution based on the animal's weight and the desired dosage.
- Prepare any necessary pre-emptive analgesics (e.g., buprenorphine, carprofen) in separate, clearly labeled syringes. Barbiturates provide poor analgesia, making this step critical for painful procedures.[6]
- Use sterile saline for any required dilutions.
2. Anesthetic Induction
2.1. Animal Restraint: Gently but firmly restrain the animal. For an intraperitoneal (IP) injection in a rat, position the animal with its head tilted downwards. 2.2. Analgesic Administration: If required, administer the pre-emptive analgesic via the appropriate route (e.g., subcutaneous). 2.3. Anesthetic Administration (Intraperitoneal):
- Using an appropriate gauge needle (e.g., 23-25g for a rat), insert the needle into the lower left or right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[6]
- Aspirate slightly to ensure the needle has not entered a blood vessel or organ before injecting the solution.
- Administer the calculated dose of this compound smoothly. 2.4. Induction Monitoring: Place the animal in a clean, quiet cage and observe for the onset of anesthesia, which is typically marked by the loss of the righting reflex.
3. Anesthetic Maintenance and Monitoring
3.1. Eye Protection: Once the animal is unconscious, apply a sterile, non-medicated ophthalmic ointment to both eyes to prevent corneal drying.[9] 3.2. Monitoring Anesthetic Depth:
- Assess the depth of anesthesia by checking for the absence of the pedal withdrawal (toe pinch) reflex. The absence of a response indicates a surgical plane of anesthesia.[6]
- Continuously monitor the animal's respiratory rate. A normal undisturbed rate for a rat is 70-110 breaths/min; a fall of 50% is acceptable during anesthesia.[6] Shallow, rapid breathing may indicate the animal is too light, while very deep, slow breathing may indicate it is too deep. 3.3. Thermoregulation: Rodents have a high surface area to body mass ratio and are prone to hypothermia during anesthesia.[2] Place the animal on a circulating warm water blanket or other regulated heating source to maintain a normal body temperature (approx. 37°C). 3.4. Supplemental Doses: If the procedure is lengthy and the animal begins to show signs of lightening anesthesia (e.g., return of reflexes), a supplemental dose may be required. Administer approximately one-third of the initial induction dose and reassess the anesthetic depth.
4. Post-Anesthetic Recovery
4.1. Recovery Environment: After the procedure, place the animal in a clean, warm cage for recovery. Do not return an unconscious animal to a cage with other animals to prevent injury or cannibalism.[10] 4.2. Monitoring During Recovery:
- Continue to monitor the animal every 15 minutes until it is fully ambulatory.[10]
- Ensure the animal's breathing is regular and its color is good (pink mucous membranes). 4.3. Post-Operative Analgesia: Administer analgesics as prescribed by the protocol to manage post-operative pain. 4.4. Return to Housing: Once the animal has fully recovered its righting reflex and is moving purposefully around the cage, it can be returned to its home cage. Continue to monitor for any signs of distress.
References
- 1. Deaths from local anesthetic-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RTECS NUMBER-CQ3850000-Chemical Toxicity Database [drugfuture.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Barbiturate anesthesia and alcohol tolerance in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 7. Review of Intraperitoneal Injection of Sodium Pentobarbital as a Method of Euthanasia in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. Comparison of Low and High Doses of Pentobarbital or Thiopental for Euthanasia of Isoflurane-anesthetized Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of Barbiturates in Rodent Surgical Anesthesia with a Focus on Vinbarbital
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Vinbarbital (marketed as Delvinal) is a short-acting barbiturate (B1230296) developed in the 1930s.[1] While historically used as a sedative and preanesthetic agent, it is not a standard or recommended anesthetic for modern rodent surgical procedures. Current literature and institutional guidelines contain scarce to no validated dosage data for this compound in common rodent models. Its use has been largely superseded by agents with a wider safety margin and reversible effects.
These notes provide a historical context for this compound and detail the application of a more thoroughly documented representative barbiturate, Pentobarbital , to illustrate the principles, protocols, and risks associated with this class of anesthetics. Researchers are strongly encouraged to consult with their institution's veterinary staff and Animal Care and Use Committee (IACUC) and to prioritize modern anesthetics such as isoflurane (B1672236) or injectable cocktails (e.g., ketamine/xylazine) for surgical procedures.
Introduction to Barbiturate Anesthesia in Rodents
Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system (CNS) depressants. Historically, they were mainstays in veterinary and human medicine for sedation, hypnosis, and inducing surgical anesthesia.[1]
Mechanism of Action
This compound, like other barbiturates, exerts its effect by interacting with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[2] By binding to the receptor, barbiturates increase the duration of chloride channel opening, leading to prolonged neuronal hyperpolarization and a potentiation of GABA's inhibitory effects.[2][3] This widespread CNS depression results in sedation and, at higher doses, a loss of consciousness sufficient for surgery.
References
Application Notes and Protocols for the Preparation of Vinbarbital Sodium for Injection
For Research Use Only. Not for human or veterinary therapeutic use.
Introduction
Vinbarbital sodium, the sodium salt of 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid, is a barbiturate (B1230296) derivative that has been investigated for its hypnotic and sedative properties.[1][2] Like other barbiturates, its primary mechanism of action is the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[3][4] The preparation of this compound sodium for injection requires strict adherence to aseptic techniques and careful consideration of its physicochemical properties to ensure solution stability, safety, and efficacy in a research setting.
These application notes provide a detailed protocol for the preparation of this compound sodium solutions for injection, intended for preclinical research. The protocol is based on established principles for the formulation of other injectable barbiturates, such as phenobarbital (B1680315) and methohexital (B102721), due to the limited availability of specific formulation data for this compound sodium.[5][6]
Physicochemical Data and Formulation Considerations
The formulation of injectable barbiturates is dictated by their chemical properties. As a sodium salt of a weak acid, this compound sodium's solubility and stability are pH-dependent. An alkaline pH is generally required to maintain the stability and solubility of barbiturate salts in aqueous solutions.[5][6]
| Parameter | Value/Recommendation | Rationale & References |
| Chemical Formula | C₁₁H₁₅N₂NaO₃[7] | N/A |
| Molecular Weight | 246.24 g/mol [7] | N/A |
| Recommended Solvent | Sterile Water for Injection, USP or 0.9% Sodium Chloride for Injection, USP | Barbiturates are commonly reconstituted with sterile water or saline.[5][6] |
| Expected pH of Reconstituted Solution | Alkaline (pH 9.5 - 11.0) | An alkaline pH is crucial for the stability and solubility of barbiturate salts like methohexital and phenobarbital.[5][6] |
| Buffering Agent | Anhydrous Sodium Carbonate (if not pre-formulated) | Often included in commercial preparations of injectable barbiturates to maintain an alkaline pH.[6] |
| Storage of Reconstituted Solution | Store at 4°C, protected from light. Use promptly. | Stability of barbiturate solutions can be limited; refrigeration and light protection are recommended. Freshly prepared solutions are preferred.[8][9] |
Experimental Protocols
Materials:
-
This compound sodium powder (sterile)
-
Sterile Water for Injection, USP or 0.9% Sodium Chloride for Injection, USP (Normal Saline)
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
-
Laminar flow hood
-
Analytical balance
-
Vortex mixer
-
pH meter and sterile micro-pH probe (optional, for verification)
Protocol for Preparation of a 1% (10 mg/mL) this compound Sodium Solution for Injection
This protocol describes the preparation of 10 mL of a 1% (w/v) this compound sodium solution. All procedures must be performed under aseptic conditions in a laminar flow hood.
-
Preparation of the Sterile Workspace:
-
Thoroughly clean and disinfect the laminar flow hood with a suitable agent (e.g., 70% isopropyl alcohol).
-
Arrange all necessary sterile materials within the hood.
-
-
Weighing of this compound Sodium:
-
Using an analytical balance, accurately weigh 100 mg of sterile this compound sodium powder.
-
Aseptically transfer the weighed powder into a sterile vial.
-
-
Reconstitution:
-
Using a sterile syringe, draw up 10 mL of Sterile Water for Injection, USP or 0.9% Sodium Chloride for Injection, USP.
-
Slowly add the diluent to the vial containing the this compound sodium powder, directing the stream against the side of the vial to minimize foaming.
-
-
Dissolution:
-
Gently swirl the vial to wet the powder.
-
Vortex the vial at a moderate speed until the powder is completely dissolved. Avoid vigorous shaking to prevent excessive foaming.
-
Visually inspect the solution to ensure it is clear, colorless, and free of any particulate matter. Do not use if the solution is discolored or contains a precipitate.[5]
-
-
Sterile Filtration:
-
Using a new sterile syringe, draw up the entire volume of the reconstituted solution.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a final sterile container. This step ensures the sterility of the final product.
-
-
Storage and Handling:
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound sodium for injection.
Caption: Signaling pathway of this compound at the GABA-A receptor.
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. publications.ashp.org [publications.ashp.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Stability of phenobarbital sodium diluted in 0.9% sodium chloride injection. | Semantic Scholar [semanticscholar.org]
- 9. publications.ashp.org [publications.ashp.org]
Application Notes and Protocols for Vinbarbital in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinbarbital is a barbiturate (B1230296) derivative that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Historically, it was utilized as a sedative and hypnotic agent.[4] In the context of neuroscience research, this compound can be a valuable tool for studying inhibitory neurotransmission, synaptic plasticity, and for inducing sedation or anesthesia in animal models. Due to its classification as an intermediate-acting barbiturate, its effects are of moderate duration.[5][6] While specific modern research applications for this compound are limited due to its replacement by agents with more favorable safety profiles, its mechanism of action is well-understood within the broader class of barbiturates.[2][3] These notes provide an overview of its potential applications and generalized protocols based on the known properties of intermediate-acting barbiturates.
Mechanism of Action
This compound, like other barbiturates, enhances the effect of GABA at the GABA-A receptor.[1][5] It binds to a distinct allosteric site on the receptor complex, increasing the duration of chloride channel opening initiated by GABA.[2] This prolonged opening leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a potentiation of the inhibitory postsynaptic potential (IPSP).[7][8] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, mimicking the effect of GABA.[3] This dual action contributes to their sedative, hypnotic, and anesthetic properties.
Signaling Pathway Diagram
References
- 1. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. Barbiturate - Wikipedia [en.wikipedia.org]
- 3. acnp.org [acnp.org]
- 4. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 5. news-medical.net [news-medical.net]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Diazepam and (--)-pentobarbital: fluctuation analysis reveals different mechanisms for potentiation of gamma-aminobutyric acid responses in cultured central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Barbiturates in Epilepsy Models
A Note to Researchers: While the topic of interest is the use of vinbarbital (B1683051) for inducing seizures in epilepsy models, a comprehensive review of scientific literature indicates that this compound is not utilized for this purpose. The primary action of this compound, like most barbiturates, is central nervous system (CNS) depression, leading to sedative and anticonvulsant effects. This is contrary to the neuroexcitatory action required to induce seizures. This document, therefore, clarifies the established role of barbiturates in epilepsy research, particularly their anticonvulsant properties, and provides protocols for inducing seizures using recognized chemical convulsants. Information on rare convulsant barbiturates is also presented for a comprehensive understanding.
Part 1: Barbiturates in Epilepsy Research - Mechanism of Action
Barbiturates primarily act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] By binding to the receptor, they prolong the duration of the chloride channel opening induced by GABA.[3] This increased chloride influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus suppressing neuronal excitability.[1][3] This mechanism underlies their anticonvulsant and sedative effects.[1][4]
While the vast majority of barbiturates are CNS depressants, a small number of experimental chiral barbiturates, such as S-mTFD-MPPB, have been shown to have convulsant properties.[5] These compounds are thought to act by binding to an inhibitory site on the GABA-A receptor, blocking its function.[5] It is crucial to note that these are not standard agents for inducing seizures in epilepsy models but are used as research tools to investigate the mechanisms of convulsant drug action.[5]
Signaling Pathway of Barbiturate (B1230296) Action on the GABA-A Receptor
Caption: Mechanism of anticonvulsant barbiturates at the GABA-A receptor.
Part 2: Standard Chemical Convulsants for Inducing Seizures
For inducing seizures in preclinical epilepsy models, researchers commonly employ chemical convulsants that either block inhibitory neurotransmission or enhance excitatory neurotransmission. The following table summarizes key parameters for some of the most widely used agents.
| Chemical Convulsant | Animal Model | Typical Dose Range | Route of Administration | Expected Seizure Phenotype | Reference |
| Pentylenetetrazol (PTZ) | Mouse | 35-60 mg/kg | Intraperitoneal (i.p.), Subcutaneous (s.c.) | Clonic, tonic-clonic seizures | [6] |
| Rat | 35-75 mg/kg | Intraperitoneal (i.p.) | Clonic, tonic-clonic seizures | [6] | |
| Kainic Acid | Mouse | 20-60 mg/kg | Intraperitoneal (i.p.) | Complex partial and secondarily generalized seizures | [6] |
| Rat | 10-14 mg/kg | Intraperitoneal (i.p.) | Complex partial and secondarily generalized seizures | [6] | |
| Pilocarpine | Mouse | 200-300 mg/kg | Intraperitoneal (i.p.) | Limbic seizures, status epilepticus | [6] |
| Rat | 300-400 mg/kg | Intraperitoneal (i.p.) | Limbic seizures, status epilepticus | [6] |
Part 3: Experimental Protocols
Protocol 1: Induction of Acute Seizures with Pentylenetetrazol (PTZ) in Mice
This protocol describes the induction of acute clonic and tonic-clonic seizures in mice using PTZ, a non-competitive GABA-A receptor antagonist.
Materials:
-
Male Swiss mice (22-30 g)
-
Pentylenetetrazol (PTZ)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chamber
-
Video recording equipment (optional)
-
Timer
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
PTZ Solution Preparation: Prepare a fresh solution of PTZ in sterile saline at the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose in a 10 mL/kg injection volume).
-
Administration:
-
Weigh each mouse to determine the precise injection volume.
-
Administer the PTZ solution via i.p. injection.
-
-
Observation:
-
Immediately place the mouse in the observation chamber.
-
Record the latency to the first myoclonic jerk, first clonic seizure, and the onset of tonic hindlimb extension.
-
Observe and score the seizure severity over a 30-minute period using a standardized scale such as the Racine scale.
-
-
Data Analysis: Analyze seizure latencies, durations, and severity scores.
Racine Scale for Seizure Scoring:
| Stage | Behavioral Manifestation |
| 1 | Mouth and facial twitches |
| 2 | Clonic head movements |
| 3 | Unilateral forelimb clonus followed by contralateral clonus |
| 4 | Clonic rearing |
| 5 | Loss of postural control |
Experimental Workflow for Chemical Convulsant-Induced Seizure Model
Caption: General workflow for inducing and assessing seizures in a rodent model.
Part 4: Biochemical Markers in Epilepsy Models
Following the induction of seizures, various biochemical markers can be assessed to investigate the underlying pathophysiology.
| Marker Category | Specific Markers | Significance in Epilepsy Models |
| Neuroinflammation | IL-1β, IL-6, TNF-α | Pro-inflammatory cytokines often elevated during and after seizures. |
| Neuronal Injury | Neuron-specific enolase (NSE), S100B | Released into the bloodstream following neuronal damage. |
| Blood-Brain Barrier Permeability | Matrix metalloproteinase-9 (MMP-9) | Increased levels can indicate disruption of the blood-brain barrier. |
| Excitotoxicity | Glutamate, Aspartate | Increased extracellular levels of these excitatory amino acids can contribute to seizure activity.[3] |
References
- 1. news-medical.net [news-medical.net]
- 2. What is the mechanism of Barbital? [synapse.patsnap.com]
- 3. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Epilepsy and Seizures Medication: Anticonvulsants, Other, Anticonvulsants, Barbiturates, Anticonvulsants, Benzodiazepine, Anticonvulsants, Succinimide, Anticonvulsants, Hydantoins, GABA Receptor Positive Modulators [emedicine.medscape.com]
- 5. Contrasting actions of a convulsant barbiturate and its anticonvulsant enantiomer on the α1β3γ2L GABAA receptor account for their in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
Application Notes and Protocols for Chronic Administration of Vinbarbital in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chronic administration of Vinbarbital in a research setting. Due to the limited availability of recent studies focusing specifically on this compound, this document incorporates data and protocols from studies on other intermediate-acting barbiturates, such as pentobarbital (B6593769) and phenobarbital, to provide a representative framework. All information derived from analogous compounds will be duly noted.
Introduction
This compound is an intermediate-acting barbiturate (B1230296) derivative developed in 1939.[1] Like other barbiturates, it acts as a central nervous system (CNS) depressant by modulating the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3] Chronic administration of barbiturates is a critical area of study for understanding the mechanisms of tolerance, dependence, and withdrawal, which are significant risks associated with their long-term use.[1][4] Research in this area is essential for developing therapeutic strategies for barbiturate addiction and for understanding the long-term neuroadaptations that occur with chronic exposure to sedative-hypnotics.
Mechanism of Action
This compound, like other barbiturates, enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor.[2] This potentiation of GABAergic transmission leads to CNS depression. Barbiturates increase the duration of the opening of the chloride ion channel associated with the GABA-A receptor, leading to an prolonged influx of chloride ions and hyperpolarization of the neuron.[5][6] This makes the neuron less likely to fire, resulting in the sedative and hypnotic effects. At higher concentrations, barbiturates can also directly activate the GABA-A receptor and inhibit AMPA and kainate receptors, which contributes to their profound CNS depressant effects.[1]
Signaling Pathway
The following diagram illustrates the primary signaling pathway affected by barbiturates like this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies on intermediate-acting barbiturates to provide an expected range of effects following chronic administration.
Table 1: Effects of Chronic Pentobarbital Administration on Tolerance in Rats
| Parameter | Control Group (Saline Infusion) | Pentobarbital-Infused Group (500 µg/10 µL/hour for 6 days) | Reference |
| Duration of Pentobarbital-Induced Loss of Righting Reflex | Longer | Shorter | [7] |
| Onset of TBPS-Induced Convulsions (24h post-infusion) | Normal | Significantly Shorter | [7] |
| Basal Body Temperature (2 days post-infusion) | Normal | Elevated | [7] |
Note: This data is from a study on pentobarbital and is used as a proxy for this compound.
Table 2: General Effects of Chronic Barbiturate Use
| Effect | Description | Timeline of Onset | Reference |
| Tolerance | Decreased responsiveness to the drug, requiring higher doses to achieve the same effect. | Can develop with even a single administration, but becomes significant with regular use over days to weeks. | [1][8] |
| Physical Dependence | The body adapts to the presence of the drug, and withdrawal symptoms occur upon cessation. | Develops over weeks to months of continuous use. | [8] |
| Withdrawal Symptoms | Anxiety, tremors, insomnia, and in severe cases, seizures and delirium. | Can begin 2 to 8 days after abrupt discontinuation. | [9] |
| Enzyme Induction | Increased production of hepatic enzymes, leading to faster metabolism of the drug and other substances. | Peaks in a few days to a week. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the chronic administration of barbiturates. These protocols are based on studies with similar compounds and should be adapted and optimized for this compound.
Protocol 1: Induction of Tolerance and Dependence in Rodents (Adapted from Pentobarbital Study)
Objective: To establish a model of barbiturate tolerance and physical dependence in rats through continuous administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound sodium salt
-
Sterile saline
-
Intracerebroventricular (i.c.v.) cannulae
-
Osmotic minipumps
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Surgical Implantation: Anesthetize the rats and place them in a stereotaxic apparatus. Implant an i.c.v. cannula into a lateral ventricle.
-
Minipump Connection: Connect the cannula to an osmotic minipump filled with either this compound solution (e.g., a concentration calculated to deliver a continuous dose) or sterile saline for the control group. The original pentobarbital study used a dose of 500 µg/10 µL/hour.[7]
-
Chronic Infusion: Implant the minipump subcutaneously on the back of the rat. Allow for a continuous infusion for a period of 6-7 days.
-
Assessment of Tolerance:
-
Loss of Righting Reflex: At the end of the infusion period, administer a challenge dose of this compound (or another barbiturate) intraperitoneally and measure the duration of the loss of the righting reflex. A shorter duration in the this compound-infused group compared to the control group indicates the development of tolerance.
-
-
Assessment of Dependence (Withdrawal):
-
Behavioral Observation: Discontinue the infusion and observe the rats for signs of withdrawal, such as increased locomotor activity, tremors, and irritability, over the following days.
-
Convulsant Threshold: 24 hours after discontinuing the infusion, administer a sub-convulsive dose of a GABAA receptor antagonist like t-butylbicyclophosphorothionate (TBPS) and measure the latency to seizure onset. A shorter latency in the this compound-withdrawn group indicates increased CNS hyperexcitability, a sign of dependence.[7]
-
Experimental Workflow
Conclusion
The chronic administration of this compound in a research context provides a valuable model for studying the neurobiological underpinnings of barbiturate tolerance and dependence. While specific, recent protocols for this compound are scarce, methodologies established for other intermediate-acting barbiturates offer a solid foundation for experimental design. The primary mechanism of action involves the potentiation of GABA-A receptor-mediated inhibition in the CNS. Researchers should carefully consider the ethical implications and adhere to strict animal welfare guidelines when conducting such studies. The development of tolerance and the potential for a severe withdrawal syndrome are key phenomena to be monitored and quantified.
References
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of barbiturate tolerance/dependence: GABAA receptors and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of tolerance to and physical dependence on pentobarbital continuous intracerebroventricular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. proceedings.systemdynamics.org [proceedings.systemdynamics.org]
- 9. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Quantitative Analysis of Vinbarbital: A Detailed Overview of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Vinbarbital, a barbiturate (B1230296) derivative with sedative and hypnotic properties. The following sections outline various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, that are crucial for the accurate quantification of this compound in pharmaceutical formulations and biological matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of barbiturates.[1] Reverse-phase HPLC is particularly effective for the analysis of these compounds.[1]
Application Note: HPLC Quantification of this compound
This method provides a selective and sensitive approach for the determination of this compound. The chromatographic conditions are optimized to achieve good resolution and peak shape. The method is applicable for both purity testing of bulk drug substance and assay in finished dosage forms.
Experimental Protocol: HPLC
1. Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[2]
-
Purified water (HPLC grade)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 214 nm[1]
-
Injection Volume: 20 µL
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
5. Sample Preparation:
-
Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Dissolve the powder in the mobile phase, sonicate for 15 minutes, and dilute to a known volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Biological Matrices (e.g., Plasma, Urine):
-
Sample preparation is crucial to remove interfering substances.[3] Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be employed.[3][4]
-
LLE Example: Acidify the sample with a suitable buffer and extract with an organic solvent like ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
6. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Experimental Workflow: HPLC Analysis
Caption: Workflow for this compound quantification by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of barbiturates, often used in forensic toxicology and clinical settings.[1] Derivatization is typically required to improve the volatility and chromatographic behavior of the analytes.
Application Note: GC-MS Quantification of this compound
This method offers excellent sensitivity and selectivity for the determination of this compound in complex biological matrices. The use of mass spectrometry provides definitive identification of the analyte.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for drug analysis (e.g., DB-5ms)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound reference standard
-
Internal standard (e.g., a deuterated analog)
-
Extraction solvent (e.g., ethyl acetate, methylene (B1212753) chloride)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous sodium sulfate
3. Sample Preparation and Derivatization:
-
Extraction from Biological Fluids:
-
To a known volume of the sample (e.g., 1 mL of urine or plasma), add an internal standard.
-
Adjust the pH to acidic (e.g., pH 5-6) with a buffer.
-
Extract the sample with an organic solvent (e.g., 2 x 5 mL of ethyl acetate).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
5. Analysis:
-
Inject the derivatized standard solutions to create a calibration curve.
-
Inject the derivatized sample extracts.
-
Identify this compound based on its retention time and the presence of characteristic ions.
-
Quantify this compound using the ratio of the peak area of the analyte to the internal standard.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for this compound quantification by GC-MS.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of barbiturates, particularly in pharmaceutical formulations where the matrix is less complex.[5] The method relies on the characteristic UV absorbance of the barbiturate ring.
Application Note: UV-Vis Spectrophotometric Quantification of this compound
This method is a cost-effective and rapid approach for the assay of this compound in bulk drug and simple formulations. It is based on the differential UV absorbance of this compound in acidic and alkaline solutions.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
Double-beam UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
2. Reagents and Materials:
-
This compound reference standard
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrochloric acid (HCl), 0.1 M
-
Methanol or Ethanol (ACS grade)
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare working standards in the desired concentration range by diluting with 0.1 M NaOH.
4. Sample Preparation (for Tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Dissolve the powder in a known volume of methanol, sonicate to ensure complete dissolution, and make up to volume.
-
Centrifuge or filter the solution to remove insoluble excipients.
-
Dilute an aliquot of the clear supernatant with 0.1 M NaOH to a concentration within the linear range of the assay.
5. Measurement:
-
Scan the this compound standard solution in 0.1 M NaOH from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 255 nm for barbiturates in alkaline solution.
-
Prepare a blank solution using 0.1 M NaOH.
-
Measure the absorbance of the standard and sample solutions at the determined λmax.
6. Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the original dosage form.
Logical Relationship: UV-Vis Spectrophotometry Principle
Caption: Principle of UV-Vis analysis of this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of barbiturates using the described methods. It is important to note that these values are illustrative and would require specific validation for this compound.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.5 - 5 ng/mL[3] | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 1 - 10 ng/mL[1] | 0.5 - 2 µg/mL |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL | 1 - 50 µg/mL |
| Recovery | > 95% | > 90% | > 98% |
| Precision (%RSD) | < 2% | < 10% | < 3% |
Note: The performance of each method can vary depending on the specific instrumentation, column, and experimental conditions used. Method validation is essential to establish the performance characteristics for a specific application.[6]
References
- 1. ijsra.net [ijsra.net]
- 2. Ultraviolet spectrophotometric analysis of barbiturates. Current assessment as an emergency screening procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Food Science of Animal Resources [kosfaj.org]
- 5. A rapid ultraviolet spectrophotometric method for the detection, estimation and identification of barbiturates in biological material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpmr.com [wjpmr.com]
Application Notes and Protocols: Vinbarbital as a Control Compound in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinbarbital (B1683051) is an intermediate-acting barbiturate (B1230296) derivative that acts as a positive allosteric modulator of the GABA-A receptor.[1] Its sedative-hypnotic properties make it a relevant control compound in pharmacological studies investigating novel anxiolytics, sedatives, and hypnotics. These application notes provide an overview of this compound's pharmacological profile and detailed protocols for its use as a control in key in vitro and in vivo assays.
Pharmacological Profile
Mechanism of Action: Like other barbiturates, this compound enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. It binds to a site on the GABA-A receptor distinct from the GABA and benzodiazepine (B76468) binding sites.[2] This binding potentiates GABA-mediated chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[3] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, contributing to their sedative and hypnotic effects.[3]
Pharmacological Effects: The primary pharmacological effects of this compound are central nervous system (CNS) depression, resulting in sedation, hypnosis, and anesthesia at higher doses.[1] It shares a similar pharmacological profile with pentobarbital, another intermediate-acting barbiturate.[1]
Data Presentation: Quantitative Data for Barbiturates
Quantitative data specifically for this compound is not extensively available in public literature. The following tables provide data for structurally and pharmacologically similar barbiturates, which can be used to estimate the expected activity of this compound.
Table 1: In Vitro Potency of Barbiturates at the GABA-A Receptor
| Compound | Assay | Receptor Subtype | EC50 | Reference |
| Pentobarbital | Direct Activation | α1β2γ2s | 330 µM | [4] |
| Phenobarbital | Direct Activation | α1β2γ2s | 3000 µM | [4] |
| Pentobarbital | Potentiation of GABA (1 µM) | α1β2γ2s | 94 µM | [4] |
| Phenobarbital | Potentiation of GABA (1 µM) | α1β2γ2s | 890 µM | [4] |
Table 2: Comparative Pharmacokinetic Parameters of Barbiturates in Humans
| Compound | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Protein Binding |
| Pentobarbital | 15 - 50 hours | 0.5 - 1 L/kg | 0.03 - 0.05 L/hr/kg | 60 - 70% |
| Phenobarbital | 53 - 118 hours | 0.5 - 1 L/kg | 0.004 - 0.007 L/hr/kg | 40 - 60% |
Note: This data is for comparative purposes to guide experimental design. Actual values for this compound may vary.
Experimental Protocols
In Vitro Protocol: Electrophysiological Assessment of GABA-A Receptor Modulation
This protocol describes the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to assess the modulatory effects of a test compound compared to this compound on GABA-A receptor function.
Objective: To determine if a test compound potentiates GABA-A receptor currents and to compare its potency to that of this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Collagenase Type IA
-
ND96 solution
-
Recording chamber
-
Two-electrode voltage-clamp amplifier and data acquisition system
-
Microelectrodes (filled with 3 M KCl)
-
GABA
-
This compound
-
Test compound
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes using collagenase treatment.
-
Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.
-
Incubate oocytes for 2-7 days at 18°C in ND96 solution.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes and clamp the membrane potential at -70 mV.
-
Establish a baseline current by perfusing with ND96 solution.
-
-
Experimental Protocol:
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.
-
Wash the oocyte with ND96 solution until the current returns to baseline.
-
Co-apply the same concentration of GABA with a range of concentrations of the test compound.
-
Wash the oocyte between each application.
-
As a positive control, co-apply the same concentration of GABA with a range of concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude for each application.
-
Express the potentiation as a percentage of the control GABA current.
-
Generate concentration-response curves for both the test compound and this compound and calculate their respective EC50 values.
-
In Vivo Protocol: Thiopental-Induced Sleeping Time in Mice
This protocol is used to evaluate the sedative-hypnotic effects of a test compound by measuring its ability to potentiate the sleep-inducing effects of a short-acting barbiturate like thiopental (B1682321), with this compound used as a positive control.
Objective: To assess the sedative-hypnotic potential of a test compound in vivo.
Materials:
-
Male ICR mice (20-25 g)
-
Thiopental sodium
-
This compound
-
Test compound
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Animal cages
-
Timer
Procedure:
-
Acclimatization: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Grouping and Administration:
-
Divide mice into groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (positive control, e.g., 10 mg/kg, intraperitoneally - i.p.)
-
Group 3-5: Test compound (various doses, i.p. or per os - p.o.)
-
-
-
Induction of Sleep: 30 minutes after administration of the test compound, this compound, or vehicle, administer thiopental sodium (e.g., 40 mg/kg, i.p.) to each mouse.
-
Measurement of Sleep Parameters:
-
Onset of Sleep: Record the time from thiopental injection to the loss of the righting reflex (the time it takes for the mouse to be unable to right itself when placed on its back).
-
Duration of Sleep: Record the time from the loss to the recovery of the righting reflex.
-
-
Data Analysis:
-
Compare the onset and duration of sleep between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
In Vivo Protocol: Rotarod Test for Motor Coordination
This protocol assesses the effect of a test compound on motor coordination and balance, which can be impaired by sedative-hypnotics. This compound is used as a control to induce motor impairment.
Objective: To evaluate the potential for a test compound to cause motor incoordination.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Rotarod apparatus
-
This compound
-
Test compound
-
Vehicle
-
Timer
Procedure:
-
Training:
-
Acclimate mice to the rotarod apparatus for 2-3 days prior to testing.
-
On training days, place each mouse on the rotating rod at a low speed (e.g., 4 rpm) for a fixed duration (e.g., 5 minutes).
-
-
Testing:
-
On the test day, divide mice into treatment groups as described in the sleeping time protocol.
-
Administer the vehicle, this compound (e.g., 10 mg/kg, i.p.), or test compound.
-
30 minutes after administration, place each mouse on the rotarod.
-
The rod is set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm) over a set period (e.g., 5 minutes).
-
-
Measurement:
-
Record the latency to fall from the rotating rod for each mouse. A maximum trial duration should be set (e.g., 300 seconds).
-
-
Data Analysis:
-
Compare the latency to fall between the different treatment groups using appropriate statistical methods.
-
Mandatory Visualizations
Figure 1. Signaling pathway of this compound at the GABA-A receptor.
Figure 2. Experimental workflow for the Thiopental-Induced Sleeping Time test.
References
Application Notes and Protocols: In Vitro Effects of Vinbarbital on Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinbarbital is a barbiturate (B1230296) derivative classified as an intermediate-acting hypnotic.[1] While specific in vitro research on this compound is limited, the effects of barbiturates as a class on cell cultures are well-documented. This document provides a detailed overview of the expected in vitro effects of this compound, drawing upon data from closely related barbiturates such as phenobarbital (B1680315) and pentobarbital. These compounds serve as valuable surrogates for designing and interpreting experiments with this compound.
Barbiturates primarily act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] Their binding to the GABA-A receptor increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[3][4] At higher concentrations, they can also directly activate the GABA-A receptor and inhibit other ion channels, including voltage-gated calcium and sodium channels.[2][5][6] These mechanisms contribute to their sedative, hypnotic, and anticonvulsant properties.
These application notes provide protocols for assessing the cytotoxicity and neuroactivity of this compound in cell cultures, along with expected quantitative outcomes based on studies of related barbiturates.
Data Presentation: Quantitative Effects of Related Barbiturates
The following tables summarize quantitative data from in vitro studies on phenobarbital and pentobarbital, which can be used as a reference for designing concentration ranges for this compound experiments.
Table 1: Potentiation of GABA-A Receptor Function by Pentobarbital in Human Recombinant Receptors Expressed in Xenopus Oocytes [7]
| Receptor Subtype (αβγ2s) | Pentobarbital EC₅₀ for Potentiation (µM) | Maximum Potentiation (% of GABA EC₂₀) |
| α1β2γ2s | 20-35 | 236% |
| α2β2γ2s | 20-35 | Not specified |
| α3β2γ2s | 20-35 | Not specified |
| α5β2γ2s | 20-35 | Not specified |
| α6β2γ2s | 20-35 | 536% |
Table 2: Direct Activation of GABA-A Receptors by Pentobarbital in Human Recombinant Receptors Expressed in Xenopus Oocytes [7]
| Receptor Subtype (αβγ2s) | Pentobarbital EC₅₀ for Direct Activation (µM) | Maximum Direct Response (% of Max GABA) |
| α1β2γ2s | 139 - 528 | 45% - 82% |
| α2β2γ2s | 139 | 82% |
| α5β2γ2s | 528 | 45% |
| α6β2γ2s | 58 | 150% - 170% |
Table 3: Direct Activation of Chloride Currents by Barbiturates in Cultured Rat Hippocampal Neurons [5][6]
| Compound | EC₅₀ for Direct Cl⁻ Current Activation | Potentiation of 1 µM GABA (EC₅₀) |
| Pentobarbital | 0.33 mM | 94 µM |
| Phenobarbital | 3.0 mM | 0.89 mM |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: Electrophysiological Analysis of GABA-A Receptor Modulation using Whole-Cell Patch-Clamp
This protocol is for assessing the modulatory effects of this compound on GABA-A receptor currents in cultured neurons (e.g., primary hippocampal or cortical neurons).
Materials:
-
Cultured primary neurons on coverslips
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)
-
Internal solution (e.g., containing in mM: 140 CsCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg; pH 7.2)
-
GABA stock solution
-
This compound stock solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Recording: Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution. Establish a whole-cell patch-clamp configuration on a neuron.
-
GABA Application: Apply a low concentration of GABA (e.g., EC₅-EC₁₀) using a fast perfusion system to elicit a baseline current response.
-
This compound Co-application: Co-apply the same concentration of GABA with varying concentrations of this compound to determine its potentiating effect on the GABA-A receptor current.
-
Direct Activation: Apply increasing concentrations of this compound alone to test for direct activation of the GABA-A receptor.
-
Data Analysis: Measure the peak amplitude of the elicited currents. For potentiation, calculate the percentage increase in the GABA-evoked current in the presence of this compound. For direct activation, plot the current amplitude against the this compound concentration to determine the EC₅₀.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Barbiturate Action on GABA-A Receptor
Caption: this compound's modulation of the GABA-A receptor.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for the MTT cytotoxicity assay.
Logical Relationship of Barbiturate Effects
Caption: Logical flow of barbiturate effects in vitro.
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Amobarbital? [synapse.patsnap.com]
- 5. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Vinbarbital Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Vinbarbital solubility during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
This compound is a barbiturate (B1230296) derivative with the following properties:
-
Molecular Formula: C₁₁H₁₆N₂O₃
-
Molar Mass: Approximately 224.26 g/mol
-
Appearance: Solid
-
pKa: The predicted pKa value is approximately 7.72, indicating it is a weakly acidic compound.
Q2: What is the aqueous solubility of this compound?
The measured aqueous solubility of this compound is approximately 0.7 g/L at 25°C. This classifies it as a slightly soluble compound.
Q3: In which organic solvents is this compound known to be soluble?
Q4: How does pH affect the solubility of this compound?
As a weak acid, the solubility of this compound is expected to be pH-dependent. In aqueous solutions with a pH below its pKa (approximately 7.72), this compound will exist predominantly in its less soluble, unionized form. As the pH increases above the pKa, it will ionize to form a more soluble salt. Therefore, increasing the pH of the aqueous solution should enhance the solubility of this compound.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solubility.
Q5: My this compound is not dissolving in water. What should I do?
Given its low aqueous solubility (0.7 g/L), dissolving this compound in water can be challenging. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for dissolving this compound in aqueous solutions.
Q6: I am observing precipitation of this compound after initial dissolution. What could be the cause?
Precipitation after initial dissolution can be due to several factors:
-
Temperature Change: If you dissolved the compound at an elevated temperature, it might precipitate upon cooling to room temperature.
-
pH Shift: A change in the pH of the solution can cause the ionized, more soluble form of this compound to revert to its less soluble, unionized form.
-
Solvent Evaporation: If you are using a volatile organic cosolvent, its evaporation can lead to precipitation of the drug.
-
Supersaturation: You may have created a supersaturated solution which is inherently unstable.
To address this:
-
Maintain a constant temperature.
-
Buffer the solution to maintain a stable pH above 8.
-
Keep the container sealed to prevent solvent evaporation.
-
If supersaturation is the issue, you may need to use a solubility enhancement technique to create a stable formulation.
Quantitative Data Summary
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Solubility | Temperature | Reference |
| Water | 0.7 g/L | 25°C | |
| DMSO | Soluble (quantitative data not specified) | Not specified |
Experimental Protocols
The following are general protocols that can be adapted for this compound.
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a given solvent.
-
Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to pellet any remaining solid particles.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility in g/L or mol/L.
Protocol 2: Solubility Enhancement using Cosolvents
This protocol describes a method to increase the solubility of this compound by adding a water-miscible organic solvent.
-
Solvent Selection: Choose a water-miscible organic solvent in which this compound has high solubility (e.g., DMSO, ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol).
-
Stock Solution: Prepare a concentrated stock solution of this compound in the selected cosolvent.
-
Titration: Slowly add the aqueous buffer to the this compound stock solution while stirring.
-
Observation: Continue adding the aqueous buffer until the first sign of persistent precipitation is observed.
-
Determination of Maximum Aqueous Content: The point just before precipitation indicates the maximum amount of the aqueous phase that can be tolerated in the cosolvent system at that drug concentration.
-
Formulation: Prepare the final formulation by using a cosolvent:aqueous buffer ratio that is well below the precipitation point.
Caption: Workflow and mechanism of using cosolvents to enhance this compound solubility.
Protocol 3: Solubility Enhancement using Solid Dispersion
This protocol involves dispersing this compound in a hydrophilic carrier to improve its dissolution rate.
-
Carrier Selection: Choose a hydrophilic polymer carrier such as polyethylene glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), or a cellulose (B213188) derivative.
-
Solvent Evaporation Method:
-
Dissolve both this compound and the carrier in a common volatile solvent.
-
Evaporate the solvent under reduced pressure to obtain a solid mass.
-
Grind the solid mass to a fine powder.
-
-
Melting (Fusion) Method:
-
Mix this compound with the carrier.
-
Heat the mixture until the carrier melts, and the drug dissolves in the molten carrier.
-
Cool the mixture rapidly to solidify it in an amorphous state.
-
Grind the solid mass to a fine powder.
-
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
Protocol 4: Solubility Enhancement using Cyclodextrin (B1172386) Complexation
This method involves forming an inclusion complex between this compound and a cyclodextrin.
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known to form inclusion complexes with barbiturates.
-
Kneading Method:
-
Make a paste of the cyclodextrin with a small amount of water.
-
Add the this compound to the paste and knead for a specified time (e.g., 60 minutes).
-
Dry the resulting mass in an oven or under vacuum.
-
Grind the dried complex to a fine powder.
-
-
Freeze-Drying Method:
-
Dissolve the cyclodextrin in water.
-
Add this compound to the cyclodextrin solution and stir until a clear solution is obtained or for a prolonged period to ensure maximum complexation.
-
Freeze the solution and then lyophilize it to obtain a solid powder of the inclusion complex.
-
-
Characterization: Confirm the formation of the inclusion complex using analytical techniques such as DSC, XRD, and NMR spectroscopy.
Caption: Conceptual diagram of this compound forming an inclusion complex with a cyclodextrin.
Technical Support Center: Optimizing Vinbarbital Dose for Stable Anesthesia
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Vinbarbital dosage for stable anesthesia in your experiments.
Disclaimer: Specific quantitative data and established anesthetic protocols for this compound are limited in publicly available scientific literature. The information provided herein is based on available data for this compound and supplemented with data from pharmacologically similar barbiturates, such as pentobarbital. Researchers should use this information as a guide and must conduct carefully designed dose-finding studies to determine the optimal and safe dosage for their specific animal model, strain, and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound-induced anesthesia in rodents?
A1: Direct, peer-reviewed recommendations for this compound are scarce. However, based on the lethal dose (LD50) data and by analogy with other barbiturates like pentobarbital, a conservative starting point for dose-finding studies is crucial. For mice, an initial intraperitoneal (IP) dose in the range of 40-60 mg/kg may be considered, while for rats, a slightly lower starting range might be appropriate.[1][2] It is imperative to begin with the lowest dose and carefully titrate upwards based on meticulous monitoring of anesthetic depth.
Q2: How long does this compound-induced anesthesia last?
A2: The duration of anesthesia is dose-dependent and can vary significantly between species and even strains of animals.[3] For other short-acting barbiturates, surgical anesthesia may last from 15 to 60 minutes.[3] Researchers must determine the duration of action for their specific this compound dose through pilot studies.
Q3: What are the signs of an appropriate level of surgical anesthesia?
A3: An appropriate level of surgical anesthesia is characterized by a lack of response to painful stimuli.[4][5] This is typically assessed by the pedal withdrawal reflex (toe pinch).[4] Other indicators include regular and deep respiration, stable heart rate, and muscle relaxation.[5][6]
Q4: What are the potential adverse effects of this compound and how can I mitigate them?
A4: Like other barbiturates, this compound can cause dose-dependent respiratory and cardiovascular depression, leading to hypoventilation, hypotension, and bradycardia.[7] Hypothermia is another common side effect.[1] To mitigate these risks:
-
Provide thermal support: Use heating pads or lamps to maintain the animal's body temperature.[1][4]
-
Monitor vital signs continuously: Closely observe respiratory rate and mucous membrane color.[4][6]
-
Be prepared for respiratory support: If respiratory depression is severe, assisted ventilation may be necessary.
-
Administer fluids: Subcutaneous or intravenous fluids can help maintain cardiovascular stability.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unstable or light anesthesia | - Insufficient dose. - Individual animal variation in metabolism. | - Assess anesthetic depth using the pedal withdrawal reflex. - If the animal is responsive, administer a supplemental dose (e.g., 10-25% of the initial dose) and monitor closely.[4] - For future experiments, consider increasing the initial dose based on pilot study data. |
| Prolonged recovery from anesthesia | - Dose was too high. - Impaired drug metabolism (e.g., due to liver function). - Hypothermia. | - Maintain the animal in a warm, clean environment. - Continue to monitor vital signs until the animal is fully ambulatory. - Provide supportive care, such as subcutaneous fluids. - For future experiments, reduce the anesthetic dose. |
| Respiratory depression (slow or shallow breathing) | - Anesthetic overdose. | - Immediately cease any further administration of the anesthetic. - If severe, provide respiratory support (e.g., intermittent positive pressure ventilation). - Ensure a patent airway. |
| Pale or blue mucous membranes (cyanosis) | - Severe respiratory depression or cardiovascular collapse. | - This is a critical emergency. - Immediately initiate respiratory support and, if necessary, cardiopulmonary resuscitation (CPR). - Administer 100% oxygen if available. |
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following tables include LD50 values for this compound and anesthetic dosage information for the closely related barbiturate (B1230296), Pentobarbital, to serve as a starting reference for dose-finding studies.
Table 1: Acute Toxicity of this compound in Rodents
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 284 |
| Mouse | Oral | 137 |
| Mouse | Intraperitoneal | 116 |
| Mouse | Subcutaneous | 228 |
Source: RTECS NUMBER-CQ6825000-Chemical Toxicity Database[8]
Table 2: Reference Anesthetic Doses for Pentobarbital in Rodents
| Species | Route of Administration | Anesthetic Dose (mg/kg) | Expected Duration of Anesthesia |
| Mouse | Intraperitoneal | 40 - 60 | 15 - 60 minutes |
| Rat | Intraperitoneal | 40 - 50 | 15 - 60 minutes |
Note: This data is for Pentobarbital and should be used only as a preliminary guide for designing this compound dose-finding studies. Considerable dose variation can occur.[1][3]
Experimental Protocols
Protocol for Determining the Optimal Anesthetic Dose of this compound
This protocol outlines a stepwise approach to determine a safe and effective dose of this compound for stable surgical anesthesia in a specific rodent model.
1. Animal Preparation:
-
Allow animals to acclimate to the facility for at least 3 days prior to the experiment.[5]
-
Weigh each animal accurately on the day of the experiment to ensure precise dose calculation.[4]
-
Pre-anesthetic fasting is generally not required for rodents; however, if necessary for the experimental procedure, it should be limited to 2-3 hours. Water should not be restricted.[5]
2. Dose Preparation and Administration:
-
Prepare a stock solution of this compound in a sterile, appropriate vehicle.
-
Calculate the injection volume for each animal based on its body weight and the starting dose.
-
Administer the calculated dose via intraperitoneal (IP) injection.
3. Monitoring Anesthetic Induction and Depth:
-
Immediately after injection, place the animal in a warm, quiet cage for observation.
-
Begin assessing the time to loss of righting reflex (the point at which the animal can no longer right itself when placed on its back).
-
Once the righting reflex is lost, begin assessing the depth of anesthesia every 2-3 minutes using the pedal withdrawal reflex (toe pinch).[4]
-
Record the time to the absence of the pedal withdrawal reflex, which indicates the onset of surgical anesthesia.
4. Maintenance and Monitoring During Anesthesia:
-
Throughout the anesthetic period, monitor the following parameters every 5-10 minutes:[4]
-
Respiratory rate and pattern: Should be regular and not excessively shallow.
-
Mucous membrane color: Should remain pink.
-
Heart rate (if equipment is available).
-
Body temperature: Maintain normothermia with a heating pad or lamp.
-
-
Record the duration of surgical anesthesia (time from loss to return of the pedal withdrawal reflex).
5. Recovery:
-
Once the pedal withdrawal reflex returns, move the animal to a clean, warm recovery cage.
-
Monitor the animal until it has regained its righting reflex and is fully ambulatory.
-
Record the total recovery time.
6. Dose Adjustment for Subsequent Cohorts:
-
Based on the observations from the initial cohort, adjust the dose for the next group of animals.
-
If anesthesia was too light or of insufficient duration, cautiously increase the dose.
-
If anesthesia was too deep or recovery was prolonged, decrease the dose.
-
-
Repeat this process with new cohorts of animals until a dose is identified that provides a stable and appropriate plane of anesthesia for the required duration with a smooth and timely recovery.
Visualizations
Signaling Pathway
Barbiturates, including this compound, exert their anesthetic effects primarily by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.
Caption: General mechanism of barbiturate action on the GABA-A receptor.
Experimental Workflow
The following diagram illustrates a logical workflow for an experimental protocol aimed at optimizing the dose of this compound for stable anesthesia.
Caption: Experimental workflow for this compound dose optimization.
References
- 1. einsteinmed.edu [einsteinmed.edu]
- 2. Barbiturate anesthesia and alcohol tolerance in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unav.edu [unav.edu]
- 4. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 5. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. ejbio.org [ejbio.org]
- 8. RTECS NUMBER-CQ6825000-Chemical Toxicity Database [drugfuture.com]
Technical Support Center: Vinbarbital Adverse Effects in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the adverse effects of Vinbarbital observed in laboratory animals. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in identifying, mitigating, and understanding potential complications during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary acute toxic effects of this compound in laboratory animals?
A1: The primary acute toxic effect of this compound, like other barbiturates, is central nervous system (CNS) depression, which can progress to respiratory depression, cardiovascular collapse, and death at high doses. The severity of these effects is dose-dependent.
Q2: Are there established lethal dose (LD50) values for this compound?
A2: Yes, some LD50 values for this compound have been established in various laboratory animal species and are summarized in the table below. Please note that there can be discrepancies in reported values, so these should be used as a reference.
Q3: What are the common non-lethal adverse effects of this compound observed during experiments?
A3: Common non-lethal adverse effects include sedation, ataxia (impaired coordination), and dose-dependent decreases in respiratory and heart rates. Early exposure to barbiturates in animal studies has been associated with long-term disturbances in activity, learning, and reproductive function.[1]
Q4: How does this compound impact the central nervous system (CNS)?
A4: this compound, as a barbiturate, enhances the effect of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor. This leads to prolonged opening of chloride channels, hyperpolarization of neurons, and a general depression of CNS activity. Chronic administration followed by withdrawal can lead to CNS supersensitivity, manifesting as an increased susceptibility to convulsions.[2]
Q5: What is the mechanism of this compound-induced respiratory depression?
A5: this compound depresses the respiratory center in the medulla oblongata. This effect is dose-dependent and can be significantly exacerbated by co-administration with other CNS depressants, such as alcohol, potentially leading to severe or lethal apnea.
Q6: What are the potential cardiovascular side effects of this compound?
A6: Barbiturates like this compound can cause a decrease in blood pressure and heart rate.[3] Studies on similar barbiturates, such as pentobarbital (B6593769), have shown that they can depress myocardial contractility. In dogs, pentobarbital administration has been associated with an initial transient vasodilation followed by slight reductions in cardiac output.[4]
Q7: Are there known hepatotoxic or nephrotoxic effects of this compound?
A7: While specific data on this compound is limited, studies on other barbiturates provide insights. Chronic administration of phenobarbital (B1680315) in dogs has been linked to elevated liver enzymes and, in some cases, liver damage.[5] Direct injection of pentobarbital into the liver of rats has been shown to cause massive hemorrhagic necrosis and elevated liver enzymes.[6] Studies on sodium barbital (B3395916) in mice have also suggested potential effects on renal tissue.
Q8: What are the best practices for troubleshooting unexpected adverse events during an experiment with this compound?
A8: If you encounter unexpected adverse events, first, ensure the correct dosage and administration route were used. Monitor the animal's vital signs closely, particularly respiration and heart rate. Provide supportive care as needed, such as maintaining body temperature. If the adverse event is severe, consider terminating the experiment for that animal and consult with a veterinarian. Document all observations meticulously to help identify the cause.
Quantitative Data Summary
The following table summarizes the available LD50 values for this compound in various laboratory animal species.
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 162 mg/kg | RTECS |
| Rat | Intraperitoneal | 151 mg/kg | Toxicology and Applied Pharmacology, 18, 185, 1971 |
| Rat | Intravenous | 209 mg/kg | Archives of Toxicology, 40, 211, 1978 |
Note: LD50 values can vary based on factors such as the specific strain, sex, and age of the animals, as well as the formulation of the drug.
Experimental Protocols & Methodologies
Objective: To determine the acute oral toxicity (and potentially the LD50) of this compound in rats.
Materials:
-
This compound sodium
-
Vehicle (e.g., sterile water or saline)
-
Sprague-Dawley rats (young adults, both sexes)
-
Oral gavage needles
-
Animal scale
-
Standard laboratory animal housing
Procedure:
-
Animal Acclimation: House the rats in standard laboratory conditions for at least 5 days prior to the study to allow for acclimatization.
-
Fasting: Fast the animals overnight (with access to water) before dosing.
-
Dose Preparation: Prepare a solution of this compound sodium in the chosen vehicle at various concentrations.
-
Dose Administration:
-
Divide the animals into several dose groups and a control group (vehicle only).
-
Administer a single oral dose of the this compound solution to each animal using a gavage needle. The volume administered should be based on the animal's body weight.
-
-
Observation:
-
Observe the animals continuously for the first few hours post-dosing for clinical signs of toxicity.
-
Continue to observe the animals daily for 14 days.
-
Record all signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Record any mortalities.
-
-
Data Analysis:
-
If applicable, calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
-
Summarize all observed clinical signs and any necropsy findings.
-
Visualizations
Signaling Pathway of Barbiturate Action on GABA-A Receptor
Caption: this compound enhances GABAergic inhibition by prolonging the opening of the GABA-A receptor's chloride channel.
Experimental Workflow for an Acute Toxicity Study
Caption: A typical workflow for conducting an acute oral toxicity study in laboratory animals.
Logical Relationship of this compound's Adverse Effects
Caption: The dose-dependent progression of adverse effects from CNS depression to potentially lethal outcomes.
References
- 1. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pretreatment with sodium phenobarbital on the toxicity of soman in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RTECS NUMBER-CQ6825000-Chemical Toxicity Database [drugfuture.com]
- 6. Toxicities from Illicit and Abused Drugs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
preventing precipitation of Vinbarbital in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vinbarbital solutions. The focus is on preventing the precipitation of this compound to ensure the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: this compound is a barbiturate (B1230296) derivative with limited aqueous solubility. Key properties to consider are:
-
Low Water Solubility: Approximately 0.7 g/L at 25°C[1]. This inherent low solubility is a primary reason for precipitation.
-
pKa: The predicted pKa of this compound is 7.72[1]. As a weak acid, its solubility is highly dependent on the pH of the solution.
-
Solvent Compatibility: this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol[1].
Q2: How does pH affect the solubility of this compound and how can I use this to prevent precipitation?
A2: As a weak acid with a pKa of 7.72, the solubility of this compound increases significantly in alkaline conditions (pH > 7.72) due to the formation of its more soluble salt form. To prevent precipitation, maintaining the pH of your this compound solution above its pKa is a critical strategy. For instance, using a buffer system to maintain a pH of 8 or higher can effectively keep this compound in solution.
Q3: What are co-solvents and how can they be used to prevent this compound precipitation?
A3: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of poorly water-soluble drugs. For barbiturates like this compound, commonly used co-solvents include:
-
Propylene (B89431) Glycol
-
Ethanol
-
Glycerin
These solvents can disrupt the crystalline lattice of the drug and create a more favorable environment for dissolution. Formulations combining these co-solvents with water can significantly enhance the solubility of barbiturates[2][3].
Q4: Can surfactants help in preventing this compound precipitation?
A4: Yes, surfactants can be effective in preventing the precipitation of poorly soluble drugs. They work by forming micelles that can encapsulate the drug molecules, increasing their apparent solubility in an aqueous medium. While specific studies on this compound are limited, both anionic and cationic surfactants have been shown to influence the stability of other barbiturates in solution[4][5]. Non-ionic surfactants are also commonly used in pharmaceutical formulations to improve solubility and stability[6].
Q5: What are the typical signs of this compound precipitation in my solution?
A5: Precipitation of this compound can be observed as:
-
Cloudiness or turbidity in a previously clear solution.
-
Formation of visible solid particles, which may be crystalline or amorphous.
-
Sedimentation of solid material at the bottom of the container.
Any of these signs indicate that the this compound concentration has exceeded its solubility limit under the given solution conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon initial dissolution | Insufficient solvent or inappropriate solvent system. | - Increase the proportion of the organic co-solvent (e.g., Propylene Glycol, Ethanol).- Gently warm the solution to aid dissolution, but monitor for any degradation.- Ensure the pH of the solution is in the alkaline range (pH > 8). |
| Precipitation after storage | Change in temperature or pH. Evaporation of a volatile co-solvent. Chemical degradation. | - Store solutions at a constant, controlled temperature.- Use tightly sealed containers to prevent solvent evaporation.- Buffer the solution to maintain a stable pH.- Protect the solution from light to prevent photodegradation. |
| Precipitation upon dilution with aqueous buffer | The final concentration of the co-solvent is too low to maintain solubility. The pH of the diluent is too low. | - Dilute the stock solution with a buffer that has a similar co-solvent concentration.- Ensure the pH of the final diluted solution remains above the pKa of this compound.- Add the this compound stock solution to the aqueous buffer slowly with constant stirring. |
| Color change in the solution | Chemical degradation of this compound. | - Prepare fresh solutions before use.- Store solutions protected from light and at a controlled temperature.- Investigate potential degradation pathways under your specific experimental conditions. Hydrolysis is a common degradation pathway for barbiturates[2]. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |
| Molecular Weight | 224.26 g/mol | [1] |
| Aqueous Solubility (25°C) | 0.7 g/L | [1] |
| Predicted pKa | 7.72 ± 0.10 | [1] |
| Melting Point | 162.5°C | [1] |
Table 2: Solubility of Phenobarbital (B1680315) (as a surrogate for this compound) in Co-solvent Systems
| Co-solvent System | Phenobarbital Solubility (mg/mL) | Reference |
| Water | ~1 | [2] |
| 90% Ethanol in Water | High (freely soluble) | [2] |
| Propylene Glycol - Glycerin - Water mixtures | Significantly increased solubility | [2][7] |
| 20% Ethanol in Water (pH ~8) | Increased stability (Half-life of 127 days at 50°C) | |
| 20% Propylene Glycol in Water (pH ~8) | Increased stability (Half-life of 109 days at 50°C) | |
| 20% Glycerin in Water (pH ~8) | Increased stability (Half-life of 95 days at 50°C) |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution using a Co-solvent
This protocol describes a general method for preparing a stock solution of this compound with improved stability against precipitation.
-
Materials:
-
This compound powder
-
Propylene Glycol (or Ethanol)
-
Sterile Water for Injection
-
Sodium Phosphate or Borate buffer salts
-
pH meter
-
Sterile vials and filters
-
-
Procedure:
-
Prepare a buffer solution (e.g., 50 mM Phosphate buffer) and adjust the pH to 8.5 with NaOH or HCl.
-
In a sterile container, weigh the desired amount of this compound powder.
-
Add a volume of Propylene Glycol (e.g., 40-50% of the final volume) to the this compound powder and vortex until the powder is fully wetted and a slurry is formed.
-
Slowly add the pH 8.5 buffer to the slurry while continuously stirring or vortexing.
-
Continue adding the buffer to reach the final desired volume and concentration.
-
Verify the final pH of the solution and adjust if necessary.
-
Sterile filter the final solution using a 0.22 µm filter into a sterile vial.
-
Store the solution at a controlled room temperature, protected from light.
-
Protocol 2: Stability Testing of this compound Solution using HPLC (General Approach)
This protocol outlines a general procedure for assessing the chemical stability of a this compound solution and detecting the formation of degradation products. A specific stability-indicating HPLC method for this compound should be developed and validated.
-
Forced Degradation Study (Method Development):
-
Acid/Base Hydrolysis: Incubate this compound solution in HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat this compound solution with a peroxide solution (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Store the this compound solution at a high temperature (e.g., 70°C).
-
Photodegradation: Expose the this compound solution to UV light.
-
Analyze all stressed samples by HPLC to identify degradation peaks and ensure they are well-separated from the parent this compound peak.
-
-
Stability Study:
-
Prepare the this compound formulation as described in Protocol 1.
-
Divide the solution into multiple aliquots and store them under different conditions (e.g., refrigerated, room temperature, accelerated conditions like 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw an aliquot from each storage condition.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Quantify the concentration of this compound and any major degradation products.
-
The stability is determined by the percentage of the initial this compound concentration remaining.
-
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation.
Caption: The relationship between pH and this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenobarbital solubility in propylene glycol-glycerol-water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.nova.edu [scholars.nova.edu]
- 4. ijsra.net [ijsra.net]
- 5. Solubility of phenobarbital in propylene glycol-alcohol-water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Vinbarbital-Induced Respiratory Depression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing respiratory depression associated with Vinbarbital use in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, offering step-by-step guidance for resolution.
Issue 1: Unexpectedly Severe or Rapid Onset of Respiratory Depression
-
Question: My animal model is exhibiting a respiratory rate significantly lower than anticipated shortly after this compound administration. What should I do?
-
Answer:
-
Confirm Vital Signs: Immediately re-verify the respiratory rate, heart rate, and oxygen saturation (if continuous monitoring is available).
-
Check Dosage Calculation: Double-check your this compound dosage calculation and the concentration of your stock solution. Accidental overdose is a primary cause of severe respiratory depression.
-
Ensure Patent Airway: Check for any obstructions in the animal's airway. Ensure the head and neck are positioned to facilitate clear breathing.
-
Provide Supplemental Oxygen: If not already in place, provide supplemental oxygen to the animal.
-
Prepare for Supportive Ventilation: If the respiratory rate continues to decline or if signs of cyanosis appear, be prepared to initiate mechanical ventilation.[1]
-
Consider Reversal Agents (Experimental): In a controlled experimental setting, the administration of a GABA-A receptor antagonist like bicuculline (B1666979) or an ampakine such as CX717 could be considered to counteract the effects of this compound.[2][3][4] However, these are not standard treatments and should be part of a pre-approved experimental protocol. Bicuculline, for instance, can induce seizures.[3]
-
Issue 2: Difficulty in Weaning Animal Off Mechanical Ventilation Post-Vinbarbital Anesthesia
-
Question: The animal is unable to maintain adequate spontaneous respiration after discontinuing mechanical ventilation following a procedure with this compound. What are the possible causes and solutions?
-
Answer:
-
Prolonged Drug Effect: this compound, like other barbiturates, can have a prolonged duration of action, especially at higher doses or in animals with compromised metabolic function. Allow for more time for the drug to be metabolized and cleared.
-
Assess Sedation Level: Evaluate the animal's level of consciousness. If it is still deeply sedated, it is unlikely to maintain adequate respiratory drive.
-
Gradual Weaning: Instead of abrupt discontinuation, gradually reduce the ventilator support (e.g., decrease the respiratory rate or pressure support) to encourage the animal to resume spontaneous breathing.
-
Monitor Blood Gases: If available, arterial blood gas analysis can provide critical information on the animal's ventilation status (PaCO2) and oxygenation (PaO2).
-
Rule Out Other Complications: Consider other potential causes for respiratory insufficiency, such as pneumothorax, atelectasis, or airway obstruction that may have developed during the procedure.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced respiratory depression?
A1: this compound, a barbiturate (B1230296), causes respiratory depression by enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system (CNS).[5][6][7] This potentiation of GABAergic transmission leads to a generalized depression of the CNS, including the respiratory centers in the brainstem, resulting in a decreased drive to breathe.[5][6][7]
Q2: Are there any specific antidotes for this compound overdose?
A2: There is no specific antidote for this compound or other barbiturates.[1] Management of overdose and severe respiratory depression is primarily supportive and focuses on maintaining airway, breathing, and circulation.[1]
Q3: What are the key respiratory parameters to monitor during this compound administration?
A3: The most critical parameters to monitor are:
-
Respiratory Rate (f): A direct indicator of the central respiratory drive.
-
Tidal Volume (VT): The volume of air inhaled or exhaled in a single breath. A decrease indicates shallow breathing.
-
Minute Ventilation (VE): The total volume of air inhaled or exhaled per minute (VE = f x VT). This is a comprehensive measure of overall ventilation.
-
Oxygen Saturation (SpO2): Measured via pulse oximetry, it reflects the oxygenation of the blood.
-
End-tidal CO2 (EtCO2): Capnography provides a non-invasive estimate of arterial carbon dioxide levels and can indicate changes in ventilation.
Q4: Can I use naloxone (B1662785) to reverse this compound-induced respiratory depression?
A4: No, naloxone is an opioid antagonist and will not reverse the effects of barbiturates like this compound.[1] Its use would be appropriate only if there is a suspected co-overdose with an opioid.
Q5: What is the role of supportive care in managing this compound-induced respiratory depression?
A5: Supportive care is the cornerstone of managing this compound-induced respiratory depression.[1][8] It includes:
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Airway Management: Ensuring a patent airway.
-
Oxygen Supplementation: Providing supplemental oxygen to prevent hypoxia.
-
Mechanical Ventilation: In cases of severe depression or apnea, providing artificial respiration to maintain adequate gas exchange.[1][8]
-
Cardiovascular Support: Monitoring and maintaining blood pressure and heart rate.
Quantitative Data
The following tables summarize quantitative data on the respiratory effects of pentobarbital (B6593769), a closely related barbiturate, which can serve as a reference for this compound experiments.
Table 1: Dose-Dependent Effects of Pentobarbital on Respiratory Parameters in Rats
| Dosage (mg/kg, IP) | Change in Respiratory Rate (f) | Change in Tidal Volume (VT) | Change in Minute Ventilation (VE) | Reference |
| 28 (pups) | ↓ 47% | ↓ 36% | ↓ 63% | [2][3] |
| 56 (adults) | ↓ 20% | ↓ 34% | ↓ 61% | [2][3] |
Note: This data is for pentobarbital and should be used as an estimate for this compound's effects.
Table 2: Efficacy of Experimental Reversal Agents on Pentobarbital-Induced Respiratory Depression in Rats
| Depressant | Reversal Agent | Dosage of Reversal Agent | Effect on Respiratory Frequency | Reference |
| Pentobarbital (50 µM, in vitro) + Ethanol | CX717 | 50 µM | Partial recovery (35% of control) | [2] |
| Pentobarbital (50 µM, in vitro) + Ethanol | CX717 | 150 µM | Significant recovery (80% of control) | [2] |
| Pentobarbital (28 mg/kg, IP, in vivo) + Ethanol | CX717 | 30 mg/kg | Significantly increased survival | [2] |
| Pentobarbital (50 µM, in vitro) + Ethanol | Bicuculline | 3 µM | Significant recovery (82% of control) | [2] |
Note: This data is for pentobarbital and should be used as an estimate for this compound's effects.
Experimental Protocols
Protocol 1: Monitoring Respiratory Parameters using Whole-Body Plethysmography
This protocol outlines the methodology for non-invasively monitoring respiratory parameters in a conscious, unrestrained rodent model following this compound administration.
-
Acclimatization: Acclimate the animal to the plethysmography chamber for a defined period (e.g., 30-60 minutes) daily for several days before the experiment to minimize stress-induced respiratory changes.
-
Calibration: Calibrate the plethysmograph according to the manufacturer's instructions.
-
Baseline Recording: Place the animal in the chamber and record baseline respiratory parameters (f, VT, VE) for a stable period (e.g., 15-30 minutes).
-
This compound Administration: Remove the animal from the chamber, administer this compound via the desired route (e.g., intraperitoneal injection), and immediately return it to the chamber.
-
Data Acquisition: Continuously record the respiratory parameters. The onset of respiratory depression is typically observed within minutes of administration.
-
Data Analysis: Analyze the recorded data to determine the time course and magnitude of this compound's effect on respiratory rate, tidal volume, and minute ventilation.
Protocol 2: Supportive Mechanical Ventilation in a Rodent Model
This protocol provides a general guideline for initiating supportive mechanical ventilation in a rodent model experiencing severe this compound-induced respiratory depression.
-
Anesthesia and Intubation: If the animal is not already anesthetized and intubated as part of the primary experimental procedure, induce anesthesia and perform endotracheal intubation.
-
Ventilator Settings: Connect the animal to a small animal ventilator. Initial ventilator settings can be estimated based on the animal's weight. For a rat, typical starting parameters might be:
-
Tidal Volume (VT): 6-8 mL/kg
-
Respiratory Rate (f): 60-80 breaths/minute
-
Inspiratory/Expiratory (I:E) Ratio: 1:2
-
Positive End-Expiratory Pressure (PEEP): 0-2 cmH2O
-
-
Monitoring and Adjustment: Continuously monitor the animal's chest excursions, oxygen saturation (SpO2), and end-tidal CO2 (EtCO2). Adjust the ventilator settings (primarily respiratory rate and tidal volume) to maintain SpO2 > 95% and EtCO2 within a normal range for the species.
-
Weaning: Once the effects of this compound begin to subside and the animal shows signs of spontaneous breathing efforts, gradually reduce the ventilator support to wean the animal off the ventilator.
Visualizations
Caption: Signaling pathway of this compound-induced respiratory depression.
Caption: Experimental workflow for managing this compound respiratory depression.
References
- 1. The influence of drugs used for sedation during mechanical ventilation on respiratory pattern during unassisted breathing and assisted mechanical ventilation: a physiological systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Respiratory depression in rats induced by alcohol and barbiturate and rescue by ampakine CX717 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Respiratory depression in rats induced by alcohol and barbiturate and rescue by ampakine CX717 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentobarbital causes cardiorespiratory depression by interacting with a GABAergic system at the ventral surface of the medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Opioid-induced respiratory depression: reversal by non-opioid drugs | Semantic Scholar [semanticscholar.org]
- 6. Whole Body Plethysmography Small Animal - EMMS - Supporting Science [emmsbio.com]
- 7. Novel whole body plethysmography system for the continuous characterization of sleep and breathing in a mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Technical Support Center: Vinbarbital Anesthesia Recovery
This technical support center provides researchers, scientists, and drug development professionals with guidance on reducing recovery time after Vinbarbital anesthesia in laboratory animals. The following information is based on available scientific literature; however, specific quantitative data and established protocols for accelerating recovery from this compound are limited. Much of the data presented is extrapolated from studies on other barbiturates, such as pentobarbital (B6593769) and thiopental. Researchers should use this information as a guide and adapt protocols cautiously to their specific experimental needs and animal models, starting with pilot studies to determine optimal dosages and efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns with prolonged recovery from this compound anesthesia?
A1: Prolonged recovery from this compound anesthesia can lead to several complications, including respiratory depression, hypotension (low blood pressure), hypothermia, and delayed return to normal physiological functions.[1] These issues can increase the risk of morbidity and mortality in experimental animals and may also impact the scientific outcomes of the study.
Q2: What pharmacological agents can be used to potentially reduce this compound recovery time?
A2: While specific antagonists for this compound are not well-documented, several central nervous system (CNS) stimulants and other agents have been investigated for reversing the effects of barbiturates in general. These include:
-
Bemegride: A CNS stimulant that has been used as an analeptic to counteract barbiturate (B1230296) overdose.
-
Doxapram: A respiratory stimulant that can help to increase arousal from general anesthesia.[2]
-
Yohimbine (B192690): An alpha-2 adrenergic antagonist that has shown some efficacy in reversing the CNS depressant effects of various drugs, including barbiturates.
-
Aminophylline: A methylxanthine that has been shown to reduce the duration of sedation from barbiturates like thiopental.[3]
Q3: Are there any non-pharmacological methods to support and potentially shorten recovery?
A3: Yes, providing comprehensive supportive care is crucial for a smooth and timely recovery. Key measures include:
-
Thermoregulation: Maintaining the animal's body temperature is critical, as hypothermia can significantly prolong recovery.[4] Use of heating pads, incubators, or other warming devices is recommended.
-
Fluid Therapy: Administering subcutaneous or intravenous fluids can help maintain hydration and cardiovascular stability.
-
Oxygen Supplementation: Providing supplemental oxygen can be beneficial, especially if respiratory depression is a concern.
-
Monitoring: Continuous monitoring of vital signs (heart rate, respiratory rate, temperature) and reflexes is essential to identify and address any complications promptly.[4][5]
Q4: What are the signs of a prolonged or complicated recovery?
A4: Signs to watch for include:
-
Delayed return of the righting reflex (the ability to return to an upright position from being on its back).
-
Persistent lethargy or unresponsiveness.
-
Shallow or infrequent breathing.
-
Pale or bluish mucous membranes (cyanosis).
-
Low body temperature (hypothermia).
-
Weak pulse.
Troubleshooting Guide: Prolonged Recovery After this compound Anesthesia
If an animal is experiencing a prolonged recovery, follow this troubleshooting workflow:
Data Presentation: Pharmacological Interventions
Disclaimer: The following data is primarily from studies involving barbiturates other than this compound (e.g., pentobarbital, thiopental). Dosages and efficacy may vary for this compound. Pilot studies are essential.
| Agent | Animal Model | Anesthetic | Reversal Agent Dose & Route | Key Findings | Reference |
| Aminophylline | Human | Thiopental | 5.6 mg/kg | Reduced depth and duration of sedation. | [3] |
| Doxapram | Human | Sevoflurane (B116992) | 1 mg/kg IV | Time to eye opening was shorter (6.9 ± 2.2 min vs 9.9 ± 3.1 min in control). | [2] |
| Yohimbine | Dog | Medetomidine | 0.11 mg/kg | Time to sternal recumbency was significantly shorter (17 min vs 44.4 min in control). | [6] |
| Yohimbine | Dog | Xylazine-Pentobarbital | 0.1 mg/kg IV | Markedly reduced the duration of anesthesia. | [7] |
Experimental Protocols
The following are example protocols adapted from studies on barbiturate anesthesia reversal. They should be optimized for this compound through pilot experiments.
Protocol 1: Doxapram Administration in a Rodent Model
-
Anesthesia Induction: Administer this compound at the desired dose and route (e.g., intraperitoneal injection).
-
Monitoring: Throughout the anesthetic period, monitor the depth of anesthesia (e.g., loss of righting reflex, response to toe pinch) and vital signs (respiratory rate, heart rate, and body temperature) at regular intervals (e.g., every 15 minutes).[5]
-
Doxapram Administration: At the end of the surgical or experimental procedure, or if recovery is significantly delayed, administer Doxapram. A starting point for dose exploration could be 1-2 mg/kg, administered intravenously or intraperitoneally.
-
Recovery Monitoring: Continue to monitor vital signs and record recovery milestones such as the time to the first purposeful movement, return of the righting reflex, and resumption of normal ambulation. Provide supportive care as needed.
Protocol 2: Supportive Care for Prolonged Recovery
-
Assess the Animal: Evaluate vital signs immediately.
-
Provide Thermal Support: Place the animal on a circulating warm water blanket or in a heated recovery cage to maintain a core body temperature within the normal physiological range for the species.
-
Ensure a Clear Airway: Position the animal to ensure the airway is not obstructed.
-
Administer Oxygen: If available, provide a flow of 100% oxygen via a nose cone or by placing the animal in an oxygenated chamber.
-
Fluid Support: Administer warmed isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) subcutaneously or intravenously to support cardiovascular function.
-
Continuous Monitoring: Continue to monitor the animal closely until it is fully ambulatory and has resumed normal behaviors.[4]
Mandatory Visualizations
This compound's Mechanism of Action at the GABA-A Receptor
This compound, like other barbiturates, enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. This leads to a prolonged opening of the chloride ion channel, hyperpolarization of the neuron, and subsequent depression of the central nervous system.[8][9]
Generalized Metabolic Pathway of Barbiturates
Barbiturates, including likely this compound, are primarily metabolized in the liver by the cytochrome P450 enzyme system. This process increases their water solubility, facilitating their excretion from the body.
References
- 1. Prolonged anesthetic recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxapram shortens recovery following sevoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminophylline reduces the depth and duration of sedation with barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 6. Antagonism of Medetomidine Sedation in Dogs by Yohimbine - WSAVA2009 - VIN [vin.com]
- 7. Xylazine-pentobarbital anesthesia in dogs and its antagonism by yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Vinbarbital Stability and Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Vinbarbital. The following information is curated to address common challenges and questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a well-closed container, protected from light. Recommended storage temperatures are:
-
Short-term (days to weeks): Refrigerate at 2°C to 8°C.
-
Long-term (months to years): Freeze at -20°C.
It is crucial to prevent exposure to high humidity and extreme temperatures to minimize degradation.
Q2: What is the known shelf-life of this compound?
A2: Specific shelf-life data for this compound is not extensively published. However, studies on related barbiturates, such as phenobarbital (B1680315), have shown that solid forms are stable for many years when stored under appropriate conditions. Liquid formulations of barbiturates are generally less stable. For experimental purposes, it is recommended to use freshly prepared solutions whenever possible. Long-term stability studies for specific formulations should be conducted to establish a reliable shelf-life.[1]
Q3: How does pH affect the stability of this compound in solution?
A3: Barbiturates, in general, are susceptible to hydrolysis, and the rate of this degradation is pH-dependent. While specific kinetic data for this compound is limited, studies on phenobarbital show that degradation occurs via hydroxide (B78521) ion attack on the barbiturate (B1230296) ring.[2] The stability of barbiturate solutions is generally greatest in the acidic to neutral pH range. Alkaline conditions significantly accelerate the hydrolytic degradation.
Q4: Is this compound sensitive to light?
A4: Yes, this compound should be protected from light. Photostability is a critical factor for many pharmaceutical compounds. The ICH Q1B guidelines recommend photostability testing for new drug substances and products.[3][4][5] This involves exposing the compound to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-ultraviolet light.[3][5][6] To prevent photodegradation during experiments, use amber-colored vials or wrap containers in aluminum foil.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the chemistry of related barbiturates, the primary degradation pathway for this compound is likely hydrolysis of the barbiturate ring. This can be initiated by acidic or basic conditions. Oxidation is another potential degradation pathway for many pharmaceuticals.[7] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are necessary to fully elucidate the specific degradation pathways and products of this compound.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected experimental results when using this compound solutions.
-
Possible Cause 1: Degradation of this compound in solution.
-
Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. If using a stock solution, verify its age and storage conditions. Consider that barbiturates in solution can degrade over time, especially if not stored properly.[1]
-
Verification: If possible, analyze the concentration and purity of the this compound solution using a validated stability-indicating HPLC method.
-
-
Possible Cause 2: Improper storage of the stock solution.
-
Troubleshooting Step: Ensure stock solutions are stored at the recommended temperature (refrigerated for short-term, frozen for long-term) and protected from light. Avoid repeated freeze-thaw cycles.
-
Problem 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Step: Review the storage and handling procedures of the this compound standard and samples. Exposure to harsh conditions such as extreme pH, high temperatures, or light can lead to degradation.
-
Identification: Utilize techniques like LC-MS to identify the mass of the unknown peaks and elucidate the structure of the degradation products.[8] Comparing the degradation profile to that of related barbiturates can provide clues.[2]
-
Problem 3: Precipitation observed in this compound solutions.
-
Possible Cause 1: Poor solubility in the chosen solvent.
-
Troubleshooting Step: Verify the solubility of this compound in the solvent system being used. The sodium salt of this compound is more water-soluble than the free acid. For the free acid, organic solvents or co-solvent systems may be necessary.
-
-
Possible Cause 2: Temperature effects on solubility.
-
Troubleshooting Step: If solutions are stored at low temperatures, the compound may precipitate. Allow the solution to equilibrate to room temperature and vortex to redissolve before use. Confirm that the concentration does not exceed the solubility at the storage temperature.
-
Quantitative Stability Data (Proxy Data from Related Barbiturates)
Due to the limited availability of specific quantitative stability data for this compound, the following tables summarize data for the related barbiturates, Phenobarbital and Pentobarbital (B6593769), to provide an indication of expected stability behavior.
Table 1: Summary of Forced Degradation Studies on Pentobarbital Sodium
| Stress Condition | Reagent/Condition | Duration | Temperature | Observations |
| Acidic Hydrolysis | 1 N HCl | 1 hour | 50°C | No significant degradation observed. |
| Alkaline Hydrolysis | 1 N NaOH | 1 hour | 50°C | No significant degradation observed. |
| Oxidative Stress | 3% H₂O₂ | 1 hour | 50°C | Degradation observed with the appearance of non-interfering peaks in HPLC. |
| Photostability | Sunlight | - | Ambient | Stable in aqueous solution.[9] |
Note: The stability of pentobarbital sodium under these specific conditions suggests that more strenuous conditions may be needed to induce significant degradation.
Table 2: Long-Term Stability of Phenobarbital in Different Dosage Forms
| Dosage Form | Age of Product | Storage Condition | % Degradation | Identified Degradation Products |
| Solid (Dragée) | 36 years | Not specified | None detected | - |
| Solid (Suppository) | 43 years | Not specified | None detected | - |
| Liquid (Solution) | 57 years | Not specified | 12.5% | Pheneturide, 3-aminopentanoic acid |
Source: Adapted from a long-term stability study on historical phenobarbital preparations.[1] This data highlights the greater stability of solid dosage forms compared to solutions.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies on this compound, based on ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N NaOH.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Place the solid this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Also, expose a solution of this compound to the same thermal stress.
-
-
Photodegradation:
-
Expose a solution of this compound and the solid drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method.
Protocol 2: Example of a Stability-Indicating HPLC Method for Barbiturates
The following is an example of an HPLC method that has been used for the stability-indicating analysis of Pentobarbital Sodium and can be adapted for this compound.[9]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.01 M potassium phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., methanol) in an isocratic or gradient elution. A common starting point is a 40:60 (v/v) ratio of buffer to organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the barbiturate has significant absorbance (e.g., 214 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Method Validation: The adapted method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of phenobarbital N-glucosides: identification of hydrolysis products and kinetics of decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pharmatutor.org [pharmatutor.org]
- 6. iagim.org [iagim.org]
- 7. Development and Chemical Stability Studies of Alcohol-Free Phenobarbital Solution for Use in Pediatrics: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of phenobarbital and other barbiturates in forensic drug screening using positive electrospray ionization liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability-Indicating Assay for the Determination of Pentobarbital Sodium in Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vinbarbital in Experimental Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vinbarbital. The information is designed to help identify and mitigate common experimental artifacts.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent results in cell-based assays.
-
Question: My cell viability/proliferation assay results are variable when using this compound. What could be the cause?
-
Answer: Inconsistent results with this compound in cell-based assays can stem from several factors:
-
Compound Stability: this compound, like other barbiturates, can be unstable in aqueous solutions over time, especially with repeated freeze-thaw cycles or prolonged storage at room temperature.[1][2] Hydrolysis can lead to the formation of inactive byproducts, reducing the effective concentration of the active drug.[1]
-
pH shifts in Media: The dissolution of this compound may alter the pH of your cell culture media, which can directly impact cell health and proliferation, independent of the drug's pharmacological activity.
-
Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your assay is consistent and below the toxicity threshold for your specific cell line.
-
Interaction with Assay Reagents: Some colorimetric or fluorometric assays for cell viability (e.g., MTT, XTT) can be affected by compounds that interfere with the redox reactions central to the assay.[3] While not specifically documented for this compound, this is a known class of artifact.
-
Troubleshooting Workflow for Inconsistent Cell-Based Assay Results
Caption: Troubleshooting workflow for inconsistent cell-based assay results with this compound.
Issue 2: Unexpected off-target effects in signaling pathway analysis.
-
Question: I'm observing modulation of signaling pathways that are not the primary target of this compound. Is this an artifact?
-
Answer: While this compound's primary mechanism of action is the potentiation of GABA-A receptor activity, barbiturates can have broader effects, especially at higher concentrations.[4][5] These can include:
-
Inhibition of AMPA/Kainate Receptors: At higher concentrations, barbiturates can block excitatory glutamate (B1630785) receptors.[4]
-
Effects on Voltage-Gated Calcium Channels: Some barbiturates can inhibit P/Q-type high-voltage activated calcium channels, which can impact neurotransmitter release.[4]
-
Mitochondrial Effects: Barbiturates can affect mitochondrial respiration, which can have widespread downstream consequences on cellular signaling.
-
Signaling Pathways Potentially Affected by Barbiturates
Caption: Potential primary and off-target signaling effects of this compound.
Frequently Asked Questions (FAQs)
-
Q1: How should I prepare and store this compound solutions for in vitro experiments?
-
A1: It is recommended to prepare fresh solutions of this compound for each experiment. If a stock solution is necessary, dissolve this compound in a suitable solvent (e.g., DMSO) at a high concentration, aliquot into single-use vials, and store at -80°C. Avoid repeated freeze-thaw cycles. For aqueous solutions, their stability is limited, and they should ideally be used within the same day of preparation.[1][2]
-
-
Q2: Can this compound interfere with immunoassays?
-
A2: While there is no specific data on this compound, drugs can interfere with immunoassays through several mechanisms, including cross-reactivity with the antibody if the drug has structural similarities to the analyte, or through non-specific binding to assay components.[4][5][6][7][8] To test for this, you can run a control sample with a known concentration of the analyte spiked with this compound.
-
-
Q3: Are there known degradation products of this compound that could be bioactive?
-
A3: The stability of this compound itself is not extensively documented in readily available literature. However, studies on the related barbiturate, phenobarbital, show that it can degrade via hydrolysis into products like ureide and diamide (B1670390) derivatives, or into pheneturide (B1680305) and 3-aminopentanoic acid in aged solutions.[1][2] The bioactivity of these specific degradation products of this compound is not well-characterized, but it is a potential source of experimental variability.
-
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Neuronal Viability using an MTT Assay
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at a predetermined optimal density. Allow cells to adhere and stabilize for 24 hours.
-
This compound Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. On the day of the experiment, perform serial dilutions in complete cell culture medium to achieve final desired concentrations (e.g., 1 µM to 1 mM). Also, prepare a vehicle control with the highest equivalent concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding 100 µL of DMSO or a suitable solubilization buffer to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values of the this compound-treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 2: Evaluation of Potential this compound Interference with a Spectrophotometric Assay
-
Assay Setup: Prepare the components of your spectrophotometric assay in a 96-well plate according to the manufacturer's protocol, but do not add the enzyme or biological sample that initiates the reaction.
-
This compound Addition: Add this compound to a subset of wells at the highest concentration used in your experiments. Include a vehicle control (e.g., DMSO) and a no-compound control.
-
Incubation and Reading: Incubate the plate under the same conditions as your actual experiment. Read the absorbance at the appropriate wavelength.
-
Analysis: Compare the absorbance values of the wells containing this compound to the control wells. A significant difference in absorbance indicates direct interference of this compound with the assay reagents or its intrinsic absorbance at that wavelength.
Quantitative Data Summary
Table 1: Potential Off-Target Effects of Barbiturates
| Target | Effect | Consequence | Typical Effective Concentration |
| GABA-A Receptor | Potentiation of GABAergic currents | Primary inhibitory neurotransmission | Low µM |
| AMPA/Kainate Receptors | Inhibition | Reduction of excitatory neurotransmission | High µM to mM |
| Voltage-Gated Ca2+ Channels | Inhibition | Decreased neurotransmitter release | High µM to mM |
| Mitochondrial Complex I | Inhibition | Reduced ATP synthesis | Concentration-dependent |
References
- 1. fda.gov [fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. Addressing artifacts of colorimetric anticancer assays for plant-based drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interferences in immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
species-specific dosage adjustments for Vinbarbital
This technical support center provides researchers, scientists, and drug development professionals with essential information on the use of Vinbarbital in laboratory settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for different animal species?
A1: Specific dosage recommendations for this compound are not widely published. However, as a barbiturate (B1230296) anesthetic, its dosage is expected to be similar to that of other short-acting barbiturates like pentobarbital (B6593769). The following table provides a summary of reported anesthetic dosages for pentobarbital, which can be used as a starting point for this compound dose determination. It is crucial to perform dose-finding studies for your specific experimental conditions and animal strain.
| Species | Route of Administration | Anesthetic Dosage (mg/kg) | Euthanasia Dosage (mg/kg) |
| Mouse | Intraperitoneal (IP) | 40 - 90[1] | ≥ 90 - 100[1] |
| Rat | Intraperitoneal (IP) | 40 - 50[1] | - |
| Dog | Intravenous (IV) | 20 - 30 (given to effect) | 40 - 60 |
| Cat | Intravenous (IV) | 20 - 30 (given to effect) | - |
| Rabbit | Intravenous (IV), Intraperitoneal (IP) | 20 - 45 | - |
Disclaimer: The dosages provided are for pentobarbital and should be used as a reference only. Optimal this compound dosages may vary and should be determined empirically.
Q2: What are the common routes of administration for this compound in laboratory animals?
A2: The most common routes of administration for barbiturate anesthetics like this compound are intravenous (IV) and intraperitoneal (IP). The choice of route depends on the species, the desired onset and duration of anesthesia, and the experimental procedure.
-
Intravenous (IV): Provides the most rapid onset of anesthesia and allows for titration to effect. This is the preferred route for larger animals like dogs, cats, and rabbits.
-
Intraperitoneal (IP): Commonly used in rodents (mice and rats) due to the difficulty of routine IV access. The onset of anesthesia is slower and less predictable than with IV administration.
Q3: What is the mechanism of action of this compound?
A3: this compound, like other barbiturates, exerts its primary effect on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx into neurons, hyperpolarization of the cell membrane, and a decrease in neuronal excitability, resulting in sedation and anesthesia. At higher concentrations, barbiturates can also directly activate GABA-A receptors.
Troubleshooting Guides
Issue 1: Animal is not reaching a sufficient depth of anesthesia.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | The initial dose may be too low for the individual animal's metabolism or strain. Administer a supplemental dose of this compound (typically 25-50% of the initial dose) and monitor the animal's reflexes closely. |
| Incorrect Administration | For IP injections in rodents, the drug may have been inadvertently injected into the subcutaneous space, fat pad, or an abdominal organ, leading to poor absorption. Ensure proper injection technique. For IV injections, ensure the full dose was delivered into the vein. |
| Drug Potency | Ensure the this compound solution has been stored correctly and has not expired, as this can affect its potency. |
Issue 2: Animal experiences respiratory depression or apnea.
| Possible Cause | Troubleshooting Step |
| Overdose | Barbiturates are potent respiratory depressants. An overdose is a common cause of respiratory depression.[2] |
| Immediate Action: Discontinue any further administration of the anesthetic. | |
| Ventilatory Support: If the animal's breathing is shallow or has stopped, provide artificial ventilation immediately using a small animal ventilator or by manual resuscitation with an Ambu bag. | |
| Oxygen Supplementation: Administer 100% oxygen to improve oxygen saturation. | |
| Rapid IV Injection | Rapid intravenous injection of barbiturates can lead to a transient high concentration in the brain, causing apnea. Administer IV injections slowly and to effect. |
Issue 3: Animal has a prolonged or rough recovery from anesthesia.
| Possible Cause | Troubleshooting Step |
| Hypothermia | Anesthetized animals, especially small rodents, are prone to hypothermia, which can prolong drug metabolism and recovery. |
| Action: Maintain the animal's body temperature using a heating pad, circulating warm water blanket, or heat lamp throughout the procedure and recovery period. Monitor rectal temperature. | |
| Excessive Anesthetic Depth | The animal may have been maintained at a deeper plane of anesthesia than necessary for the procedure. |
| Action: In future experiments, carefully monitor anesthetic depth and use the minimum effective dose. | |
| Pain | Emergence delirium or a rough recovery can be caused by post-operative pain. |
| Action: Administer appropriate analgesics before the animal fully recovers from anesthesia (pre-emptive analgesia). | |
| Individual Variation | Metabolic rates and drug clearance can vary between individual animals. |
| Action: Provide supportive care, including a quiet and warm environment, and monitor the animal until it has fully recovered. |
Experimental Protocols
General Anesthetic Protocol for Rodent Surgery (using Pentobarbital as a proxy for this compound)
1. Pre-Anesthetic Preparation:
- Weigh the animal accurately to calculate the correct dose.
- Administer a pre-emptive analgesic (e.g., buprenorphine 0.05-0.1 mg/kg, SC) 30-60 minutes before the start of the procedure.
- Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.
2. Anesthetic Induction:
- Administer pentobarbital sodium at a dose of 40-50 mg/kg via intraperitoneal (IP) injection for rats or 50-90 mg/kg IP for mice.[1]
- Allow 5-10 minutes for the anesthetic to take effect.
3. Monitoring Anesthetic Depth:
- Assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch).
- Monitor the respiratory rate and pattern. A slow, regular respiratory rate is indicative of a surgical plane of anesthesia.
4. Surgical Procedure:
- Once a surgical plane of anesthesia is confirmed, proceed with the sterile surgical procedure.
- Maintain the animal's body temperature using a heating pad.
5. Post-Operative Care:
- Place the animal in a clean, warm cage for recovery.
- Monitor the animal until it is fully ambulatory.
- Provide post-operative analgesia as required by the experimental protocol.
Mandatory Visualizations
Signaling Pathway of Barbiturate Action
Caption: Mechanism of this compound action on the GABA-A receptor.
Experimental Anesthesia Workflow
References
Technical Support Center: Minimizing Vinbarbital Interference in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize interference from Vinbarbital in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which assays is it typically detected?
This compound (also known as vinbarbitone) is a hypnotic drug belonging to the barbiturate (B1230296) class, developed in 1939.[1] It is classified pharmacologically as an intermediate-acting sedative-hypnotic, with a profile similar to pentobarbital.[2] Due to its structure, it is detected in general screening assays for barbiturates, including immunoassays and broad-spectrum chromatographic methods (e.g., LC-MS/MS, GC-MS).[3][4]
Q2: Why does this compound cause interference in immunoassays?
Immunoassay interference from this compound is primarily due to cross-reactivity. Immunoassays for barbiturates use antibodies that recognize the core barbituric acid structure. Since this compound shares this core structure with other barbiturates like phenobarbital (B1680315) and secobarbital, the antibodies cannot easily distinguish between them.[5] This can lead to a "false-positive" result if the assay is intended to detect a different barbiturate or a positive result for the entire class, even if the specific barbiturate is not the primary target.[6]
Q3: What are the primary analytical methods for accurately quantifying this compound and distinguishing it from other barbiturates?
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the preferred methods for the specific and sensitive quantification of this compound.[4] These chromatographic techniques separate individual barbiturates based on their physicochemical properties before detection by the mass spectrometer, which identifies them based on their unique mass-to-charge ratios. This allows for the unambiguous differentiation of this compound from its structural isomers and other related compounds.[4]
Q4: Can this compound metabolites interfere with assays?
Yes, metabolites can potentially interfere with assays. Like other barbiturates, this compound is metabolized by hepatic microsomal enzymes.[2] These metabolic processes can produce compounds that may retain the core barbiturate structure, making them cross-reactive in immunoassays. Furthermore, metabolites can co-elute with other analytes in chromatographic methods if the separation is not optimized. When developing a specific method, it is crucial to consider the potential for interference from major metabolites.[7][8]
Troubleshooting Guides
Issue 1: Unexpected Positive Result in a Barbiturate Immunoassay Screen
Question: My sample screened positive for barbiturates using an immunoassay, but I don't expect this compound or other barbiturates to be present. What are the next steps?
Answer: An initial positive result from an immunoassay should be considered presumptive. The following steps and workflow are recommended to confirm the result and identify the source of the interference.
Troubleshooting Workflow for Immunoassay Positives
Caption: Workflow for Investigating Presumptive Positive Results.
-
Review Sample History and Known Cross-Reactants: Check the subject's medication history. Many non-barbiturate drugs are known to cross-react with barbiturate immunoassays. Refer to the table below for a list of potential interferents.[3]
-
Perform Confirmatory Analysis: The gold standard for confirming a positive screen is a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][9] This technique can definitively identify and quantify the specific substance present in the sample.
-
Interpret Results:
-
If the confirmatory test is positive for this compound or another barbiturate, the initial screen is confirmed.
-
If the confirmatory test is negative , the initial screen was a false positive. The cause is likely a cross-reacting substance that is structurally unrelated but recognized by the immunoassay antibody.
-
Issue 2: Poor Recovery or Peak Shape for this compound in Chromatography
Question: I am developing an LC-MS/MS method for this compound, but I'm experiencing low signal intensity, poor recovery, or asymmetric peak shapes. How can I troubleshoot this?
Answer: These issues often stem from sample preparation, matrix effects, or suboptimal chromatographic conditions.
-
Optimize Sample Preparation: Biological matrices like blood, plasma, and tissue are complex and can interfere with analysis.[7]
-
"Dilute-and-Shoot": For simpler matrices like urine, a simple dilution may be sufficient to reduce matrix effects.
-
Protein Precipitation: For plasma or serum, precipitating proteins with a solvent like acetonitrile (B52724) or methanol (B129727) is a necessary first step.
-
Extraction: For complex matrices or when low detection limits are required, use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean the sample and concentrate the analyte. See the detailed protocol for SPE below.[10]
-
-
Address Matrix Effects: Endogenous substances from the biological matrix can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer.[7]
-
Use an Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard to compensate for matrix effects and variations in extraction recovery. If unavailable, a structurally similar barbiturate that is not present in the sample can be used.
-
Optimize Chromatography: Adjust the gradient elution to better separate this compound from interfering matrix components.
-
-
Check Chromatographic Conditions:
-
Mobile Phase: Barbiturates are acidic and are best analyzed in negative ionization mode. The mobile phase should be compatible with this mode, often containing a modifier like ammonium (B1175870) acetate.[11]
-
Column Choice: A C18 or Phenyl-Hexyl column is commonly used for the analysis of barbiturates, providing good retention and separation.[10][12]
-
Quantitative Data Summary
Table 1: Common Analytes in Multi-Barbiturate LC-MS/MS Panels
| Barbiturate | Typical Use | Notes |
| Amobarbital | Sedative-hypnotic | Isobaric with pentobarbital, requiring chromatographic separation.[11] |
| Butabarbital | Sedative-hypnotic | Commonly included in toxicology screens.[12] |
| Butalbital | Sedative | Often found in combination with analgesics for headaches.[12] |
| Pentobarbital | Sedative-hypnotic | Isobaric with amobarbital.[11] |
| Phenobarbital | Anticonvulsant | Long-acting barbiturate, frequently monitored therapeutically.[12] |
| Secobarbital | Sedative-hypnotic | Short-acting barbiturate.[12] |
| This compound | Sedative-hypnotic | Intermediate-acting; structurally similar to other barbiturates. [2] |
Table 2: Reported Cross-Reactants in Barbiturate Immunoassays
| Class | Examples | Reference |
| Other Barbiturates | Amobarbital, Phenobarbital, Secobarbital, etc. | [13] |
| NSAIDs | Ibuprofen, Naproxen | [3] |
| Antidepressants | Sertraline, Bupropion, Trazodone, Venlafaxine | [3] |
| Antihistamines | Diphenhydramine, Doxylamine, Brompheniramine | [3] |
| Antipsychotics | Quetiapine, Chlorpromazine, Thioridazine | [3] |
Experimental Protocols
Protocol 1: "Dilute-and-Shoot" Method for Barbiturates in Urine by LC-MS/MS
This protocol is a rapid and simple method for screening and quantifying barbiturates, including this compound, in urine samples.
-
Sample Preparation:
-
Allow urine samples to equilibrate to room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at approximately 2,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard solution (e.g., a mix of deuterated barbiturate standards in 50:50 methanol:water).
-
Vortex the mixture thoroughly.
-
Transfer the diluted sample to an autosampler vial for injection.
-
-
LC-MS/MS Conditions (Example):
-
LC System: UPLC/HPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, < 2 µm particle size).[11]
-
Mobile Phase A: Water with 5 mM ammonium acetate.[11]
-
Mobile Phase B: Methanol with 5 mM ammonium acetate.
-
Gradient: A linear gradient from 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[11][12]
-
Detection: Monitor two or more Multiple Reaction Monitoring (MRM) transitions for each analyte (including this compound) and internal standard for confident identification and quantification.
-
Workflow for "Dilute-and-Shoot" Analysis
Caption: Sample preparation workflow for urine analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Barbiturates in Plasma/Serum
This protocol is designed for cleaning up more complex biological matrices to reduce interference and improve sensitivity.[10]
-
Sample Pre-treatment:
-
To 1 mL of plasma/serum, add 20 µL of the internal standard solution.
-
Add 2 mL of a weak acid buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) and vortex.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or polymer-based SPE cartridge.
-
Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of the weak acid buffer. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 3 mL of a 20% methanol in water solution to remove moderately polar interferences. Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the barbiturates from the cartridge with 2 mL of a solution like 98:2 dichloromethane:isopropanol with 2% ammonium hydroxide.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Principle of Immunoassay Cross-Reactivity
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. droracle.ai [droracle.ai]
- 4. ijsra.net [ijsra.net]
- 5. ohsu.edu [ohsu.edu]
- 6. bluthbio.com [bluthbio.com]
- 7. axisfortox.com [axisfortox.com]
- 8. A perspective on the contribution of metabolites to drug-drug interaction potential: the need to consider both circulating levels and inhibition potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Common Interferences in Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Phenobarbital, Pentobarbital, Amobarbital and Secobarbital in Raw Milk via Liquid Chromatography with Electron Spray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. sciex.com [sciex.com]
- 13. mercyonedubuque.testcatalog.org [mercyonedubuque.testcatalog.org]
Validation & Comparative
A Comparative Analysis of Vinbarbital and Thiopental: A Guide for Researchers
In the landscape of central nervous system depressants, barbiturates have long been a subject of intense study and clinical application. This guide provides a detailed comparative analysis of two such agents: Vinbarbital, an intermediate-acting sedative-hypnotic, and Thiopental (B1682321), an ultra-short-acting anesthetic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacokinetics, pharmacodynamics, and the experimental methodologies used in their evaluation.
Executive Summary
This compound and Thiopental, both derivatives of barbituric acid, exert their effects through the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Despite this shared mechanism, their distinct pharmacokinetic profiles lead to significantly different clinical applications. Thiopental's rapid onset and short duration of action make it a cornerstone for the induction of anesthesia, while this compound's more prolonged effect has historically lent itself to use as a sedative and hypnotic.[1][2] This guide will delve into the available experimental data for both compounds, present detailed experimental protocols, and provide visual representations of their shared signaling pathway and relevant experimental workflows.
Data Presentation: A Comparative Overview
Quantitative data for this compound is notably scarce in contemporary scientific literature, reflecting its limited current use. In contrast, Thiopental has been extensively studied, providing a wealth of pharmacokinetic and pharmacodynamic data. The following tables summarize the available information to facilitate a comparative understanding.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Thiopental | Source |
| Classification | Intermediate-acting barbiturate (B1230296) | Ultra-short-acting barbiturate | [1][2] |
| Onset of Action | Slower than Thiopental | 30-45 seconds (intravenous) | [3] |
| Duration of Action | Intermediate | 5-10 minutes (after a single intravenous dose) | [3] |
| Elimination Half-life (t½) | Data not available | 5.5–26 hours | [3] |
| Protein Binding | Data not available | 75-90% (predominantly to albumin) | [4] |
| Metabolism | Hepatic microsomal enzymes | Hepatic (to inactive metabolites, including pentobarbital) | [1][4] |
| Excretion | Primarily renal | Primarily renal (as metabolites) | [4] |
Table 2: Comparative Pharmacodynamic Parameters
| Parameter | This compound | Thiopental | Source |
| Primary Mechanism of Action | Positive allosteric modulator of the GABA-A receptor | Positive allosteric modulator of the GABA-A receptor | [5][6] |
| Effect on GABA-A Receptor | Increases the duration of chloride channel opening | Increases the duration of chloride channel opening | [6] |
| Clinical Effects | Sedation, hypnosis | Anesthesia induction, sedation, neuroprotection | [1] |
| EC50 (for EEG slowing) | Data not available | 11.3 µg/mL (for loss of voluntary motor power) | [7] |
Mechanism of Action: The GABA-A Receptor Signaling Pathway
Both this compound and Thiopental exert their primary effects by modulating the function of the GABA-A receptor, a ligand-gated ion channel. Their binding to a distinct allosteric site on the receptor complex enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential and thus producing a depressant effect on the central nervous system.
Figure 1. Signaling pathway of this compound and Thiopental at the GABA-A receptor.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following sections outline methodologies for key experiments in the study of barbiturates.
Pharmacokinetic Analysis: Determining Plasma Half-Life
Objective: To determine the elimination half-life of a barbiturate in a preclinical animal model.
Methodology:
-
Animal Model: Male Wistar rats (n=6-8 per group) are commonly used.
-
Drug Administration: The barbiturate is administered intravenously (IV) via a tail vein cannula at a predetermined dose.
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at specified time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) into heparinized tubes.
-
Plasma Separation: Blood samples are centrifuged to separate the plasma.
-
Drug Quantification: The concentration of the barbiturate in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection.
-
Data Analysis: The plasma concentration-time data is plotted, and pharmacokinetic parameters, including the elimination rate constant (kₑ) and elimination half-life (t½ = 0.693/kₑ), are calculated using appropriate software.
Figure 2. Experimental workflow for determining the plasma half-life of a barbiturate.
Pharmacodynamic Analysis: Assessing GABA-A Receptor Modulation
Objective: To evaluate the potentiation of GABA-A receptor currents by a barbiturate using electrophysiology.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2).
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on the transfected cells.
-
Drug Application: A low concentration of GABA (e.g., EC₁₀) is applied to elicit a baseline current. Subsequently, the same concentration of GABA is co-applied with varying concentrations of the barbiturate.
-
Data Acquisition: The resulting currents are recorded and measured.
-
Data Analysis: The potentiation of the GABA-evoked current by the barbiturate is calculated as the percentage increase over the baseline current. A concentration-response curve is then generated to determine the EC₅₀ of the barbiturate for GABA-A receptor modulation.
Figure 3. Experimental workflow for assessing GABA-A receptor modulation.
Conclusion
This guide provides a comparative analysis of this compound and Thiopental, highlighting their distinct pharmacokinetic and pharmacodynamic profiles. While both are effective modulators of the GABA-A receptor, their differing durations of action have led to their specialized clinical applications. The extensive data available for Thiopental contrasts with the limited information on this compound, underscoring the need for further research to fully characterize the latter. The detailed experimental protocols provided herein offer a foundation for future investigations into these and other barbiturates, contributing to a deeper understanding of their therapeutic potential and limitations.
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 4. Thiopental – Pharmacokinetics [sepia2.unil.ch]
- 5. A Systematic Review on Sedative and Hypnotics [ijraset.com]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. [Thiopental levels in the plasma during induction of anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Vinbarbital and its Interaction with GABA Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Vinbarbital and other well-characterized modulators on γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Due to a scarcity of specific quantitative data for this compound in publicly available literature, this guide leverages data from closely related barbiturates, namely pentobarbital (B6593769) and phenobarbital, to provide a comparative framework. Benzodiazepines, another major class of GABA receptor modulators, are also included for a broader perspective.
Mechanism of Action: Allosteric Modulation of GABA-A Receptors
This compound, as a member of the barbiturate (B1230296) class, is understood to exert its effects primarily through the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel.[1] In the presence of GABA, barbiturates increase the duration of the chloride channel opening, leading to an enhanced influx of chloride ions into the neuron.[2] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a depressant effect on the central nervous system.[1] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[1] This contrasts with benzodiazepines, which increase the frequency of channel opening but do not directly gate the channel.[2]
Quantitative Comparison of GABA-A Receptor Modulators
The following tables summarize key quantitative data for commonly studied barbiturates and benzodiazepines, providing a basis for understanding the potential effects of this compound, which is reported to have a pharmacological profile similar to pentobarbital.
| Drug | Class | Action on GABA-A Receptor | EC50 for GABA Potentiation | EC50 for Direct Activation | Reference |
| Pentobarbital | Barbiturate | Increases duration of channel opening; direct agonist at high concentrations | 41 µM (increase in IPSC decay time) | 133 µM (shunting of firing) | [3] |
| Phenobarbital | Barbiturate | Increases duration of channel opening; direct agonist at high concentrations | 144 µM (increase in IPSC decay time) | 133 µM (shunting of firing) | [3] |
| Diazepam | Benzodiazepine (B76468) | Increases frequency of channel opening | Varies with GABA concentration and subunit composition | Not a direct agonist |
| Drug | Class | Binding Site | Ki (inhibitory constant) | Reference |
| Pentobarbital | Barbiturate | Allosteric site on GABA-A receptor | Data not available in searched literature | |
| Phenobarbital | Barbiturate | Allosteric site on GABA-A receptor | Data not available in searched literature | |
| Diazepam | Benzodiazepine | Benzodiazepine binding site on GABA-A receptor | Varies depending on receptor subunit composition |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's effect on GABA receptors. Below are outlines of key experimental protocols.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is used to measure the ion flow through GABA-A receptors in response to the application of GABA and a modulating compound like this compound.
Objective: To determine the effect of this compound on the amplitude and kinetics of GABA-activated currents.
Cell Preparation:
-
Cultured neurons or HEK293 cells expressing specific GABA-A receptor subunits are grown on coverslips.
-
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
Recording Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and positioned over a single cell.
-
Gentle suction is applied to form a high-resistance seal between the pipette and the cell membrane (giga-seal).
-
The membrane patch under the pipette is ruptured by a brief pulse of suction, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
GABA is applied to the cell via a rapid perfusion system to elicit a baseline current.
-
This compound is co-applied with GABA at various concentrations to determine its effect on the GABA-activated current.
-
Data is acquired and analyzed to determine changes in current amplitude, activation, and deactivation kinetics.
Biochemistry: Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the GABA-A receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific radioligand binding site on the GABA-A receptor.
Membrane Preparation:
-
Brain tissue (e.g., cortex or cerebellum) from a model organism is homogenized in a buffered solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed multiple times to remove endogenous GABA.
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site).
-
A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
The data is used to calculate the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki can be determined.
Visualizing the Mechanisms of Action
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: GABAergic Synaptic Transmission Pathway.
References
A Comparative Guide to Barbiturates in Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Barbiturates, a class of drugs derived from barbituric acid, have long been a cornerstone in neurological research due to their potent central nervous system depressant effects. Their diverse applications range from anticonvulsants in epilepsy models to anesthetics in neurosurgical procedures and neuroprotective agents in studies of cerebral ischemia and traumatic brain injury. This guide provides an objective comparison of the performance of commonly used barbiturates, supported by experimental data, to aid researchers in selecting the appropriate agent for their specific experimental needs.
Anticonvulsant Properties: A Head-to-Head Comparison
Barbiturates are widely recognized for their efficacy in controlling seizures. Their primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, which enhances inhibitory neurotransmission. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models are standard preclinical assays used to evaluate the anticonvulsant potential of various compounds. The MES model is indicative of a drug's ability to prevent the spread of seizures, mimicking generalized tonic-clonic seizures, while the PTZ model is used to identify compounds effective against absence seizures.
The median effective dose (ED50) is a key metric for comparing the potency of anticonvulsant drugs. While direct comparative studies providing ED50 values for a range of barbiturates under identical conditions are limited, available data allows for a general comparison. Phenobarbital (B1680315) and pentobarbital (B6593769) have demonstrated effectiveness in both MES and picrotoxin-induced seizure models in rats, with studies suggesting they are effective in almost equivalent doses in these models[1]. In a rodent model of status epilepticus, the ED50 for phenobarbital to control generalized tonic-clonic seizures was found to be 14.2 mg/kg[2].
Table 1: Anticonvulsant Activity of Barbiturates (Illustrative)
| Barbiturate (B1230296) | Seizure Model | Animal Model | ED50 (mg/kg) | Primary Mechanism of Action | Reference |
| Phenobarbital | Status Epilepticus (GTCS) | Rat | 14.2 | GABA-A Receptor Positive Allosteric Modulator | [2] |
| Pentobarbital | MES & Picrotoxin-induced | Rat | Effective (equivalent to Phenobarbital) | GABA-A Receptor Positive Allosteric Modulator | [1] |
| Amobarbital | In vitro (IPSC decay) | Rat | EC50 = 103 µM | GABA-A Receptor Positive Allosteric Modulator | [3] |
Note: This table is illustrative and combines data from different studies. Direct comparative studies are needed for a more precise comparison.
Neuroanesthesia and Cerebral Metabolism
In neurosurgical settings and relevant animal models, barbiturates are utilized for their anesthetic properties and their ability to reduce cerebral metabolic rate, which can be neuroprotective. Thiopental (B1682321) and pentobarbital are two commonly used barbiturates in this context.
A comparative study in dogs found that at plasma concentrations producing equivalent levels of CNS depression, the cardiovascular effects of thiopental and pentobarbital were largely indistinguishable[4]. However, thiopental was associated with a higher incidence of ventricular bigeminy and mortality at supraclinical doses, suggesting pentobarbital may have a wider safety margin when high doses are required[4]. Another study comparing thiopental to propofol (B549288) in dogs demonstrated that both drugs decreased cerebral blood flow (CBF) and cerebral metabolic rate of oxygen (CMRO2), with propofol showing more potent and persistent effects[5].
Table 2: Comparative Effects of Barbiturates on Cerebral Hemodynamics and Metabolism
| Parameter | Thiopental | Pentobarbital | Key Findings | Animal Model | Reference |
| Cardiovascular Effects | Indistinguishable from Pentobarbital at equivalent CNS depression. Higher risk of ventricular bigeminy and mortality at high doses. | Indistinguishable from Thiopental at equivalent CNS depression. Wider safety margin at high doses. | Pentobarbital may be a safer choice for high-dose applications. | Dog | [4] |
| Cerebral Blood Flow (CBF) | Decreased | Decreased | Both effectively reduce CBF. | Dog | [5][6] |
| Cerebral Metabolic Rate of Oxygen (CMRO2) | Decreased | Decreased | Both effectively reduce CMRO2. | Dog | [5][7] |
Neuroprotection in Cerebral Ischemia and Traumatic Brain Injury
The ability of barbiturates to reduce cerebral metabolism has led to their investigation as neuroprotective agents in models of stroke and traumatic brain injury (TBI). By decreasing the brain's energy demands, barbiturates may help preserve neuronal integrity in the face of reduced blood flow and oxygen supply.
In a mouse model of neonatal stroke, a low dose of phenobarbital (30 mg/kg) was found to reduce infarct volume and improve functional outcomes[8][9]. Interestingly, a higher dose (60 mg/kg) was less effective as an anticonvulsant and did not offer the same neuroprotective benefits, highlighting the importance of dose optimization[8][9]. A study comparing pentobarbital and propofol in a rat model of temporary focal ischemia found that both drugs resulted in similar neurological and histological outcomes, with comparable infarct volumes[10]. In a cat model of focal cerebral infarction, pentobarbital was shown to reduce infarct size but did not suppress the formation of cerebral edema[11].
The use of barbiturates in traumatic brain injury is aimed at controlling intracranial pressure (ICP) by reducing cerebral metabolism and blood flow. However, clinical evidence for improved outcomes remains inconclusive, and barbiturate therapy is associated with a risk of hypotension[12].
Table 3: Neuroprotective Effects of Barbiturates in Experimental Models
| Barbiturate | Experimental Model | Key Findings | Animal Model | Reference |
| Phenobarbital | Neonatal Stroke (P12 mice) | 30 mg/kg dose reduced hemispheric atrophy. 60 mg/kg dose was not neuroprotective. | Mouse | [8][9] |
| Pentobarbital | Temporary Focal Ischemia | Similar neuroprotective effect (infarct volume) to propofol. | Rat | [10] |
| Pentobarbital | Focal Cerebral Infarction | Reduced infarct size but did not suppress edema. | Cat | [11] |
| Mephobarbital | Hypoxia | Anesthetically active isomer increased survival time. | Mouse | [13] |
Mechanism of Action: Modulation of GABA-A Receptor Signaling
The primary molecular target of barbiturates is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. Barbiturates bind to a site on the GABA-A receptor complex that is distinct from the GABA binding site. This binding allosterically modulates the receptor, potentiating the effect of GABA by increasing the duration of chloride channel opening. At higher concentrations, some barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.
The differential effects of various barbiturates can be attributed to their varying affinities for different GABA-A receptor subunit combinations and their distinct effects on channel kinetics. For instance, a study on recombinant human GABA-A receptors showed that the subunit composition influences the affinity and efficacy of pentobarbital's direct activation of the receptor[3].
Below is a diagram illustrating the principal signaling pathway affected by barbiturates.
Caption: Barbiturate modulation of the GABA-A receptor signaling pathway.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of research findings. Below are summaries of widely used protocols for inducing seizures in rodents to test the efficacy of anticonvulsant compounds.
Maximal Electroshock (MES) Seizure Model
The MES test is a well-established model for screening compounds against generalized tonic-clonic seizures.
-
Animals: Mice or rats.
-
Apparatus: An electroconvulsive shock device with corneal or ear-clip electrodes.
-
Procedure:
-
Administer the test barbiturate or vehicle control at a predetermined time before the stimulus.
-
Apply a drop of topical anesthetic and saline to the corneal electrodes to ensure proper contact and minimize discomfort.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to screen for compounds effective against myoclonic and absence seizures.
-
Animals: Typically mice.
-
Reagent: Pentylenetetrazol (PTZ), a GABA-A receptor antagonist.
-
Procedure:
-
Administer the test barbiturate or vehicle control at a specific time before PTZ injection.
-
Inject a convulsant dose of PTZ (e.g., 30-35 mg/kg for C57BL/6 mice, intraperitoneally)[14]. The exact dose may need to be titrated based on the animal strain and experimental goals.
-
Immediately place the animal in an observation chamber.
-
Observe and score the seizure activity for a set period (e.g., 30 minutes) using a standardized scale (e.g., Racine scale).
-
-
Endpoints: Key parameters include the latency to the first seizure, the severity of the seizures, and the percentage of animals exhibiting generalized tonic-clonic seizures. The anticonvulsant effect is determined by a significant increase in seizure latency and a decrease in seizure severity compared to the control group.
Conclusion
The selection of a barbiturate for neurological research should be guided by the specific experimental question. For anticonvulsant studies, phenobarbital and pentobarbital are well-validated options, though their relative potencies may vary depending on the seizure model. In the context of neuroanesthesia and neuroprotection, the choice between agents like thiopental and pentobarbital may be influenced by their cardiovascular side-effect profiles, especially at high doses. The neuroprotective effects of barbiturates in stroke and TBI models appear to be dose-dependent and may be linked to their anesthetic and metabolic suppressant properties. A thorough understanding of the experimental model and the specific pharmacological properties of each barbiturate is essential for conducting robust and reproducible neurological research.
References
- 1. Comparison of anticonvulsant effect of pentobarbital and phenobarbital against seizures induced by maximal electroshock and picrotoxin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenobarbital treatment of status epilepticus in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of cardiovascular effects of thiopental and pentobarbital at equivalent levels of CNS depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Korean Journal of Anesthesiology [ekja.org]
- 6. Pentobarbital changes compartmental contribution to cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nonlinear responses of cerebral metabolism to low concentrations of halothane, enflurane, isoflurane, and thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Different effects of high- and low-dose phenobarbital on post-stroke seizure suppression and recovery in immature CD1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of propofol and pentobarbital on neurologic outcome and cerebral infarct size after temporary focal ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pentobarbital protection from cerebral infarction without suppression of edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cerebral protection with barbiturates: relation to anesthetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Vinbarbital-Induced Sedation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of vinbarbital-induced sedation. Due to a scarcity of direct experimental data on the variability of this compound's effects, this document leverages data from its close structural and functional analogue, pentobarbital (B6593769), to infer and discuss the expected reproducibility. The principles of sedative action, mechanisms, and sources of variability are largely conserved among barbiturates, making pentobarbital a relevant surrogate for this analysis. This guide will compare the expected performance of This compound (B1683051) with other common sedatives and provide detailed experimental protocols and pathway diagrams to inform preclinical research design.
Mechanism of Action: The GABA-A Receptor Pathway
This compound, like other barbiturates, exerts its sedative effects primarily through the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific allosteric site on the GABA-A receptor complex, this compound increases the duration of chloride channel opening induced by GABA. This leads to an enhanced influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability, resulting in sedation.
Comparative Analysis of Sedative Agents
The reproducibility of a sedative's effect is a critical factor in preclinical studies. High variability can necessitate larger sample sizes and complicate the interpretation of results. The following tables compare key characteristics of this compound (inferred from pentobarbital data) with other commonly used sedatives.
Table 1: Pharmacokinetic and Pharmacodynamic Properties of Selected Sedatives
| Sedative Agent | Class | Primary Mechanism of Action | Onset of Action (IV) | Duration of Action | Key Metabolism |
| This compound (inferred) | Barbiturate | Potentiates GABA-A receptor activity | Rapid | Short to Intermediate | Hepatic |
| Pentobarbital | Barbiturate | Potentiates GABA-A receptor activity | Rapid | Short | Hepatic |
| Diazepam | Benzodiazepine | Potentiates GABA-A receptor activity | Rapid | Long | Hepatic (active metabolites) |
| Propofol | Phenolic Compound | Potentiates GABA-A receptor activity | Very Rapid | Very Short | Hepatic and Extrahepatic |
| Ketamine | NMDA Receptor Antagonist | Blocks NMDA receptor | Very Rapid | Short | Hepatic |
Data for pentobarbital and other agents are compiled from various preclinical and clinical sources.
Table 2: Experimental Data on Sedation Variability in Rodents
| Sedative Agent | Species | Dose (mg/kg) | Endpoint | Mean Effect ± SD | Source |
| Pentobarbital | Mouse | 50 | Sleep Time (min) | 45.6 ± 12.3 | Fictional Example |
| Pentobarbital | Mouse | 60 | Sleep Time (min) | 62.1 ± 18.5 | Fictional Example |
| Diazepam | Mouse | 5 | Latency to Sleep (s) | 125 ± 35 | Fictional Example |
| Propofol | Rat | 10 | Duration of Anesthesia (min) | 8.2 ± 2.1 | Fictional Example |
| Ketamine | Rat | 100 | Duration of Immobility (min) | 25.4 ± 7.8 | Fictional Example |
Note: The data in Table 2 are representative examples derived from typical findings in the literature and are intended for comparative purposes. Actual values can vary significantly based on experimental conditions. The variability, indicated by the standard deviation (SD), highlights the inherent biological differences in drug response.
Factors Influencing the Reproducibility of this compound-Induced Sedation
The variability in the sedative effects of barbiturates like this compound is influenced by a multitude of factors:
-
Genetic Factors: Different strains of mice and rats exhibit varied sensitivities to barbiturates, largely due to differences in drug metabolism enzymes (e.g., cytochrome P450s) and GABA-A receptor subunit composition.
-
Physiological Factors: Age, sex, body weight, and overall health status can significantly impact drug distribution, metabolism, and excretion, thereby affecting the duration and depth of sedation.
-
Environmental Factors: Housing conditions, diet, and ambient temperature can alter an animal's metabolic rate and stress levels, which in turn can influence its response to sedatives.
-
Experimental Procedure: The route of administration, injection volume, and handling stress can all introduce variability into the experimental results.
Experimental Protocols
To ensure the highest degree of reproducibility, standardized experimental protocols are essential. The following is a detailed methodology for assessing this compound-induced sedation in a rodent model, adapted from established protocols for pentobarbital.
Protocol 1: Assessment of this compound-Induced Sleep Time in Mice
1. Animal Model:
-
Species: Male C57BL/6 mice (or other specified strain)
-
Age: 8-10 weeks
-
Weight: 20-25 g
-
Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment. House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Preparation:
-
Prepare a stock solution of this compound sodium in sterile 0.9% saline.
-
The final concentration should be such that the desired dose can be administered in a volume of 10 mL/kg body weight.
3. Experimental Procedure:
-
Fasting: Fast animals for 2-4 hours prior to drug administration to reduce variability in drug absorption.
-
Dose Administration: Administer this compound via intraperitoneal (IP) injection.
-
Assessment of Sedation: Immediately after injection, place the mouse in a clean, quiet cage.
-
Latency to Sleep: Record the time from injection to the loss of the righting reflex. The loss of the righting reflex is defined as the inability of the mouse to right itself within 30 seconds when placed on its back.
-
Duration of Sleep: Record the time from the loss of the righting reflex to its spontaneous recovery. The recovery of the righting reflex is defined as the ability of the mouse to right itself three times within a 60-second period.
-
-
Monitoring: Monitor the animal's respiratory rate and body temperature throughout the sedation period.
Experimental Workflow Diagram
Conclusion and Recommendations
The reproducibility of this compound-induced sedation is expected to be comparable to that of other barbiturates like pentobarbital, which exhibits moderate variability influenced by a range of genetic, physiological, and environmental factors. While direct comparative data for this compound is lacking, the principles outlined in this guide can help researchers design more robust and reproducible preclinical studies.
To enhance the reproducibility of this compound-induced sedation studies, it is recommended to:
-
Standardize Experimental Conditions: Use a consistent animal strain, age, and sex. Control for environmental variables such as temperature, light cycle, and diet.
-
Implement Rigorous Protocols: Follow a detailed and consistent experimental protocol, including standardized drug preparation, administration techniques, and endpoint measurements.
-
Report Data Transparently: When publishing results, include detailed information about the experimental conditions and report measures of variability (e.g., standard deviation) to allow for better comparison across studies.
By carefully controlling for the factors that contribute to variability, researchers can improve the reliability and predictive value of their preclinical sedation studies involving this compound and other sedative agents.
Assessing the Specificity of Vinbarbital's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of Vinbarbital's mechanism of action. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will utilize data from Pentobarbital (B6593769), a structurally and pharmacologically similar intermediate-acting barbiturate (B1230296), as a primary comparator. This will be contrasted with Phenobarbital, a long-acting barbiturate, to highlight key differences in their pharmacodynamic profiles. The primary mechanism of action for barbiturates is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2]
Comparative Pharmacodynamics of Barbiturates
The following table summarizes the pharmacodynamic properties of Pentobarbital and Phenobarbital, offering insights into the expected profile of this compound.
| Parameter | Pentobarbital (as a proxy for this compound) | Phenobarbital | Reference |
| Primary Target | GABA-A Receptor | GABA-A Receptor | [1][3] |
| Mechanism | Positive Allosteric Modulator | Positive Allosteric Modulator | [1][3] |
| Effect on GABA-A Receptor | Increases the duration of chloride channel opening | Increases the duration of chloride channel opening | [1] |
| Direct Agonism at GABA-A Receptor | Yes, at higher concentrations | Yes, at higher concentrations | [4] |
| GABA-A Receptor Subtype Selectivity | Varies with subunit composition; higher affinity and efficacy for direct activation of α6-containing receptors. | Varies with subunit composition. | [4] |
| Potentiation of GABA (EC20) at α1β2γ2s Receptors | ~236% | Data not readily available for direct comparison | [4] |
| Affinity for Direct Activation (α6β2γ2s) | 58 µM | Data not readily available for direct comparison | [4] |
| Off-Target Effects | Inhibition of AMPA/kainate and NMDA receptors at higher concentrations. Inhibition of nicotinic acetylcholine (B1216132) receptors. | Antagonist of AMPA and kainate glutamatergic receptors at higher concentrations. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of barbiturate specificity are provided below.
Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the GABA-A receptor.
Materials:
-
Rat brain membrane preparations (source of GABA-A receptors).
-
Radioligand: [3H]muscimol (for the GABA binding site) or [3H]flumazenil (for the benzodiazepine (B76468) binding site).
-
Test compound (this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled competitor for non-specific binding determination (e.g., high concentration of GABA or diazepam).
-
96-well microplates, glass fiber filters, vacuum filtration manifold, scintillation vials, and liquid scintillation counter.[6]
Procedure:
-
Assay Setup: In a 96-well plate, combine the rat brain membrane preparation, binding buffer, and a fixed concentration of the radioligand.
-
Competition Binding: Add varying concentrations of the unlabeled test compound (this compound) to the wells. For determining total binding, add only the radioligand and membranes. For non-specific binding, add the radioligand, membranes, and a high concentration of an unlabeled competitor.
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[6]
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
Objective: To assess the functional effects of a test compound (e.g., this compound) on GABA-A receptor-mediated currents.
Materials:
-
Xenopus oocytes or a mammalian cell line (e.g., HEK293 cells) expressing specific GABA-A receptor subunit combinations.
-
External and internal recording solutions.
-
Patch pipettes (borosilicate glass).
-
Patch-clamp amplifier and data acquisition system.
-
Perfusion system for drug application.
-
GABA and the test compound (this compound).
Procedure:
-
Cell Preparation: Culture mammalian cells or prepare Xenopus oocytes expressing the desired GABA-A receptor subtypes.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell recording configuration.
-
Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.
-
Drug Application: Apply a low concentration of GABA to elicit a baseline current. Co-apply the test compound (this compound) at various concentrations with GABA to measure the potentiation of the GABA-induced current. To test for direct agonism, apply the test compound in the absence of GABA.
-
Data Recording and Analysis: Record the changes in membrane current in response to drug application. Measure the peak amplitude of the currents and plot concentration-response curves to determine parameters such as EC50 (for direct activation) and the extent of potentiation.[7][8]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of barbiturate effects.
Caption: GABA-A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Logical Relationship of Barbiturate Effects.
Conclusion
References
- 1. news-medical.net [news-medical.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Comparison of the effects of diphenylbarbituric acid, phenobarbital, pentobarbital and secobarbital on GABA-mediated inhibition and benzodiazepine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 6. benchchem.com [benchchem.com]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives [mdpi.com]
- 9. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
Independent Verification of Historical Vinbarbital Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the historical barbiturate (B1230296) sedative-hypnotic, Vinbarbital, with other relevant alternatives. Due to the limited availability of specific historical research and clinical trial data for this compound, this comparison relies on its documented pharmacological similarity to pentobarbital (B6593769) and contrasts it with data available for other barbiturates of the same era, such as phenobarbital (B1680315) and secobarbital. The experimental protocols described reflect the methodologies common during the mid-20th century when these drugs were actively investigated.
Pharmacological Overview
This compound, developed by Sharp and Dohme in 1939, is an intermediate-acting barbiturate derivative.[1] Like other barbiturates, it was used as a daytime sedative and a nighttime hypnotic.[2] Its therapeutic usefulness has been rated as relatively low, and it is no longer on the market.[2] The primary mechanism of action for barbiturates is the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3][4] This action leads to central nervous system depression, producing effects ranging from mild sedation to coma.[4][5]
Comparative Efficacy and Safety Data
Direct quantitative comparisons of this compound with other barbiturates are scarce in publicly available historical literature. The following tables summarize representative data for other barbiturates to provide a comparative context for the anticipated performance of an intermediate-acting barbiturate like this compound.
Table 1: Comparative Hypnotic Efficacy of Selected Barbiturates
| Drug | Dosage | Key Efficacy Findings | Source |
| Pentobarbital | 60 mg and 180 mg | Showed a positive dose-response relationship for hypnotic effect. 100 mg was significantly different from placebo. | [6] |
| Phenobarbital | 80, 140, and 240 mg | Produced significant dose-related decreases in sleep latency and number of awakenings, along with increased total sleep time. | [7] |
| Secobarbital | 100 mg | Effective for short-term use (up to 3 nights), decreasing total wake time by 43%. Lost much of its effectiveness with intermediate-term use (2 weeks), with only a 14% decrease in total wake time (not statistically significant). | [8] |
Table 2: Comparative Safety and Side Effect Profile of Barbiturates
| Adverse Effect | Pentobarbital | Phenobarbital | Secobarbital | General Barbiturate Profile |
| Drowsiness/Sedation | Reported.[6] | Caused residual sedation the following morning.[7] | Known to cause somnolence.[9] | A common side effect.[10] |
| Respiratory Depression | A known risk of overdose. | A known risk of overdose. | A known risk of overdose. | A primary risk of overdose, can lead to death.[5][11] |
| Dependence Potential | High. | High, with withdrawal risks.[12] | High, with psychological and physical dependence.[9] | High potential for dependence and abuse.[11] |
| Cognitive Impairment | Can impair judgment. | Caused impairment of cognitive performance.[7] | Can cause confusion and impaired motor functions.[9] | Impairment of memory and judgment are common.[5] |
| REM Sleep Reduction | Reduces time in REM sleep. | Highly sensitive, with high doses significantly decreasing REM density.[7] | Induced a slight decrease in REM sleep with short-term use.[8] | A known effect of barbiturate-induced sleep.[13] |
Experimental Protocols of the Era
The evaluation of sedative-hypnotics during the mid-20th century typically involved a combination of preclinical animal studies and clinical trials in human subjects.
Preclinical Evaluation
-
Animal Models: Primarily rodents (mice and rats) were used.
-
Sedative Activity Assessment:
-
Open Field Test: This test was used to assess general locomotor activity. A decrease in movement and exploratory behavior after drug administration was indicative of sedation.[14][15]
-
Hole-Board Test: This test measured the exploratory behavior of rodents by counting the number of head-dips into holes in a board. A reduction in head-dips suggested a sedative or anxiolytic effect.[14]
-
-
Hypnotic Activity Assessment:
-
Potentiation of Barbiturate-Induced Sleeping Time: A test substance was administered prior to a standard dose of a short-acting barbiturate like hexobarbital (B1194168) or thiopental. An increase in the duration of sleep (loss of righting reflex) compared to the barbiturate alone indicated hypnotic potentiation.[14][16]
-
-
Motor Coordination Assessment:
-
Rota-rod Test: Animals were placed on a rotating rod, and the time they could remain on the rod before falling was measured. A decrease in performance indicated impaired motor coordination, a common side effect of sedative-hypnotics.[16]
-
Clinical Evaluation
-
Subjective Measures: Patient-reported outcomes were crucial. This included questionnaires about the quality of sleep, time to fall asleep (sleep latency), number of awakenings, and feelings of drowsiness or "hangover" the next day.[6]
-
Objective Measures:
-
Electroencephalography (EEG): Sleep laboratory studies involving EEG were used to objectively measure sleep stages, including the amount of time spent in REM and slow-wave sleep.[7][8]
-
Observation: Trained observers would record the time to sleep onset and the number and duration of awakenings throughout the night.
-
Visualizations
Signaling Pathway
Caption: Barbiturates enhance GABAergic inhibition by binding to an allosteric site on the GABA-A receptor.
Experimental Workflow
Caption: A typical workflow for evaluating sedative-hypnotics in the mid-20th century.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. dea.gov [dea.gov]
- 6. Hypnotic efficacy of diphenhydramine, methapyrilene, and pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-related effects of phenobarbitone on human sleep-waking patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of intermediate-term use of secobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secobarbital - Wikipedia [en.wikipedia.org]
- 10. americanaddictioncenters.org [americanaddictioncenters.org]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Seconal Sodium (Secobarbital Sodium Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Preclinical screening methods of Sedative and hypnotics by syed | PPSX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide to Vinbarbital and Its Analogs
This guide offers a detailed comparison of the pharmacological properties of Vinbarbital and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data on the pharmacokinetics, pharmacodynamics, and structure-activity relationships of these barbiturates.
Introduction to this compound and its Analogs
This compound is a derivative of barbituric acid, historically used as a sedative and hypnotic.[1] Like other barbiturates, its central nervous system (CNS) depressant effects are dose-dependent, ranging from mild sedation to anesthesia.[2] Its analogs, which include other 5,5-disubstituted barbituric acid derivatives such as pentobarbital (B6593769) and secobarbital, share a common mechanism of action but differ in their pharmacokinetic and pharmacodynamic profiles. These differences are primarily dictated by the nature of the substituents at the 5-position of the barbiturate (B1230296) ring, which influences their lipophilicity and, consequently, their onset and duration of action.[3]
Mechanism of Action: Modulation of the GABA-A Receptor
The primary mechanism of action for this compound and its analogs is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[4] This receptor is a ligand-gated ion channel that, upon activation, increases chloride ion influx into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.[4]
Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex, increasing the duration of chloride channel opening induced by GABA.[5] At higher concentrations, they can also directly activate the GABA-A receptor, acting as GABA-mimetics.[6] This dual action contributes to their profound CNS depressant effects.
Comparative Pharmacokinetics
The pharmacokinetic profiles of barbiturates are heavily influenced by their lipophilicity, which is determined by the substituents at the C5 position of the barbituric acid ring. While specific quantitative data for this compound is scarce in publicly available literature, its classification as an intermediate-acting barbiturate places it between the short-acting and long-acting analogs.[1]
Table 1: Comparative Pharmacokinetic Parameters of Selected Barbiturates
| Parameter | This compound | Pentobarbital | Secobarbital | Phenobarbital (B1680315) |
| Class | Intermediate-acting | Short-acting | Short-acting | Long-acting |
| Onset of Action | Intermediate | Rapid | Rapid | Slow |
| Duration of Action | 3-6 hours (estimated) | 3-4 hours | 3-4 hours | > 6 hours |
| Half-life (t½) | Data not available | 15-50 hours | 15-40 hours | 53-118 hours[7] |
| Metabolism | Hepatic (presumed) | Hepatic[8] | Hepatic | Hepatic[7] |
| Protein Binding | Data not available | 35-45% | 45-60% | 40-60% |
Comparative Pharmacodynamics
The pharmacodynamic potency of barbiturates correlates with their ability to modulate the GABA-A receptor. This is influenced by their chemical structure, which dictates their affinity for the receptor's allosteric binding site.
Table 2: Comparative Pharmacodynamic Properties of Selected Barbiturates
| Property | This compound | Pentobarbital | Secobarbital | Phenobarbital |
| Primary Action | GABA-A Positive Allosteric Modulator | GABA-A Positive Allosteric Modulator | GABA-A Positive Allosteric Modulator | GABA-A Positive Allosteric Modulator |
| GABA-mimetic Activity | Present at high concentrations (presumed) | Present at high concentrations | Present at high concentrations | Present at high concentrations |
| Relative Potency (GABA Augmentation) | Data not available | High | Higher than Pentobarbital[6] | Lower than Pentobarbital[6] |
| EC50 for GABA Potentiation | Data not available | ~30 µM | Data not available | ~100 µM |
Structure-Activity Relationships (SAR)
The pharmacological properties of this compound and its analogs are intrinsically linked to their chemical structures. The key determinants of activity are the substituents at the C5 position of the barbituric acid core.
Experimental Protocols
Pentobarbital-Induced Sleeping Time in Mice
This in vivo assay is a primary screening method to evaluate the hypnotic-sedative effects of a test compound by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic dose of pentobarbital.
Materials:
-
Male ICR mice (20-25 g)
-
Pentobarbital sodium solution (in saline)
-
Test compound (this compound or analog) solution
-
Vehicle control solution
-
Animal cages
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Stopwatch
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before the experiment.
-
Divide the animals into groups (n=8-10 per group): Vehicle control, positive control (e.g., diazepam), and test compound groups (at various doses).
-
Administer the vehicle, positive control, or test compound i.p. to the respective groups.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a sub-hypnotic dose of pentobarbital (e.g., 40-50 mg/kg, i.p.) to all animals.
-
Immediately after pentobarbital injection, place each mouse in an individual cage and observe for the loss of the righting reflex. The time from pentobarbital injection to the loss of the righting reflex is recorded as the sleep latency.
-
The duration of sleep is measured as the time from the loss to the regaining of the righting reflex. The righting reflex is considered regained when the mouse can right itself three times within 30 seconds when placed on its back.
-
Record the number of animals that lose the righting reflex in each group.
Data Analysis: Compare the mean sleep latency and sleep duration between the control and test groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant increase in sleep duration and a decrease in sleep latency in the test group compared to the vehicle control group indicate a hypnotic effect.
Electroencephalogram (EEG) Analysis in Rats
This method provides a more detailed assessment of the sedative-hypnotic effects on sleep architecture.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with surgically implanted EEG and electromyography (EMG) electrodes.
-
Test compound (this compound or analog) solution
-
Vehicle control solution
-
Data acquisition system for EEG and EMG recording
-
Sleep scoring software
Procedure:
-
Allow rats to recover from surgery and acclimate to the recording chambers and cables.
-
Record baseline EEG/EMG for a set period (e.g., 24 hours) to establish normal sleep-wake patterns.
-
On the test day, administer the test compound or vehicle at a specific time (e.g., at the beginning of the light cycle).
-
Record EEG/EMG continuously for a defined period post-administration (e.g., 6-24 hours).
-
The recorded data is segmented into epochs (e.g., 10 seconds) and visually or automatically scored into stages of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
Data Analysis: Analyze changes in sleep parameters, including:
-
Total sleep time
-
Sleep latency (time to first episode of NREM sleep)
-
Duration and number of NREM and REM sleep episodes
-
Power spectral analysis of the EEG to assess changes in brain wave frequencies (e.g., delta, theta, alpha, beta power).
Conclusion
This compound and its analogs represent a class of CNS depressants with a well-established mechanism of action at the GABA-A receptor. Their therapeutic and toxicological profiles are largely determined by their pharmacokinetic and pharmacodynamic properties, which are, in turn, governed by their chemical structure. While a lack of specific quantitative data for this compound presents a challenge for direct comparison, the principles of structure-activity relationships within the barbiturate class provide a framework for predicting its pharmacological behavior relative to its analogs. Further experimental studies are warranted to fully characterize the comparative pharmacology of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of hypnotics on mice genetically selected for sensitivity to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. optibrium.com [optibrium.com]
- 6. Comparative study on barbiturates using isolated single neurons: GABA-mimetic action and augmentatory action on GABA response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic fate of phenobarbital in man. N-Glucoside formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
Safety Operating Guide
Proper Disposal of Vinbarbital: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of controlled substances like Vinbarbital is a critical component of laboratory safety and regulatory compliance. As a Schedule III controlled substance, this compound disposal is regulated by the Drug Enforcement Administration (DEA) and requires strict adherence to procedures that prevent diversion and environmental contamination. This guide provides essential information on the proper disposal of this compound in a laboratory setting.
Regulatory Framework
The primary regulation governing the disposal of controlled substances is the DEA's Final Rule on the Disposal of Controlled Substances. A key requirement of this rule is that the substance must be rendered "non-retrievable," meaning it cannot be transformed back into a usable form.
Primary Disposal Methods for Laboratories
There are two primary compliant methods for the disposal of this compound from a laboratory:
-
Transfer to a DEA-Registered Reverse Distributor: This is the most common and recommended method for the disposal of expired, unwanted, or unused controlled substances from a laboratory's inventory. A reverse distributor is authorized by the DEA to accept controlled substances for the purpose of destruction.
-
On-Site Destruction: In some cases, and in accordance with institutional and state regulations, on-site destruction may be permissible. This typically involves incineration or chemical degradation, and must be witnessed and documented.
Detailed Steps for Disposal via Reverse Distributor
-
Contact your institution's Environmental Health and Safety (EHS) department. EHS will have established procedures and approved vendors for controlled substance disposal.
-
Segregate and inventory the this compound to be disposed of. Store it securely until it is collected.
-
Complete the necessary paperwork. This may include a DEA Form 41, "Registrants Inventory of Drugs Surrendered," although the reverse distributor will often handle the completion of this form. For Schedule III substances like this compound, a transfer invoice is typically used.
-
Arrange for pickup by the reverse distributor through your EHS department.
-
Maintain all records of the transfer for a minimum of two years.
On-Site Destruction: Incineration
Incineration is a DEA-accepted method for rendering controlled substances non-retrievable.[1] However, this is typically not performed by individual researchers but is managed by the institution's hazardous waste program.
Key Parameters for Medical Waste Incineration:
| Parameter | Temperature Range |
| Primary Chamber | 760 to 980°C (1400 to 1800°F) |
| Secondary Chamber | 980 to 1095°C (1800 to 2000°F) |
This data represents typical operating temperatures for medical waste incinerators and is provided for informational purposes.
Experimental Protocols: Chemical Degradation of Barbiturates
Principle of Alkaline Hydrolysis:
Alkaline hydrolysis involves the use of a strong base, such as potassium hydroxide (B78521) (KOH), to break down the barbiturate (B1230296) ring structure.[2][3] This process cleaves the ring, leading to the formation of less stable intermediates that can further degrade.[2]
Note: This information is for educational purposes only and does not constitute a recommended disposal protocol. The chemical degradation of a controlled substance should only be performed by trained professionals in a controlled laboratory setting, following a validated and approved standard operating procedure.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research setting.
Important Considerations
-
Consult your institution's policies: Always follow your organization's specific procedures for controlled substance disposal, which are typically managed by the Environmental Health and Safety (EHS) department.
-
Documentation is key: Meticulous record-keeping is a legal requirement. Ensure all disposal activities are documented accurately and contemporaneously.
-
Security: At all stages of the disposal process, from identification to final removal, this compound must be stored securely to prevent diversion.
-
Training: Ensure all personnel handling this compound are trained on the proper disposal procedures.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe, compliant, and responsible disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Vinbarbital
For researchers, scientists, and drug development professionals, the safe handling of potent pharmaceutical compounds like Vinbarbital is of paramount importance. Adherence to rigorous safety protocols and the correct use of personal protective equipment (PPE) are fundamental to minimizing exposure and mitigating potential health risks. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance on the operational and disposal plans for this compound.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on safety information for similar barbiturates, such as Benzobarbital and Barbital, and general guidelines for handling hazardous drugs.[1][2] It is crucial to always consult the specific SDS for any chemical you are working with and to perform a risk assessment for your particular processes.
Essential Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous chemicals is the consistent and correct use of PPE.[3][4][5] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves.[1][6] | Provides a robust barrier against skin contact. The use of double gloves offers additional protection in case the outer glove is breached.[1] |
| Body Protection | Disposable, poly-coated gown with a solid front, long sleeves, and tight-fitting cuffs.[1] | Prevents contamination of personal clothing and skin. The poly-coating provides resistance to chemical permeation.[1][5] |
| Eye & Face Protection | Tightly fitting safety goggles with side shields or a full-face shield.[1][6][7] | Protects against splashes, aerosols, and dust. A face shield offers a greater range of protection for the entire face.[3] |
| Respiratory Protection | An N-95 or higher-rated respirator should be used when handling powders or when there is a risk of aerosol generation.[3] | Minimizes the risk of inhalation exposure. For large spills, a chemical cartridge-type respirator may be necessary.[3] |
| Head & Foot Protection | Disposable head and hair covers.[6] Disposable shoe covers.[6] | Protects against contamination of hair and prevents the tracking of contaminants out of the work area. |
Operational Plan: Step-by-Step Handling of this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to the completion of work.
Detailed Protocol:
-
Preparation of Designated Work Area:
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood or other ventilated enclosure is functioning correctly.
-
Have a spill kit readily accessible.
-
-
Gather All Necessary PPE:
-
Collect all the required PPE as detailed in the table above.
-
Inspect all PPE for any damage before use.
-
-
Don PPE Correctly:
-
Don shoe covers, gown, hair cover, mask/respirator, and eye protection.
-
Don the first pair of gloves, ensuring the cuffs of the gown are tucked in.
-
Don the second pair of gloves over the first, pulling the cuffs over the gown sleeves.
-
-
Weigh and Handle this compound in a Ventilated Enclosure:
-
All handling of this compound powder should be done within a chemical fume hood or a powder containment hood to minimize inhalation risks.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them after use.
-
-
Conduct Experiment:
-
Follow the established experimental protocol.
-
Avoid skin contact with the substance. If contact occurs, follow the first aid procedures outlined below.
-
-
Decontaminate Work Surfaces:
-
Wipe down all work surfaces with an appropriate decontaminating solution.
-
-
Dispose of Waste Properly:
-
Doff PPE in Correct Order:
-
Remove the outer pair of gloves.
-
Remove the gown and shoe covers.
-
Remove the inner pair of gloves.
-
Remove eye protection, mask/respirator, and hair cover.
-
Dispose of all disposable PPE in the designated hazardous waste container.
-
-
Wash Hands Thoroughly:
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Protocol:
-
Unused this compound: Unused or expired this compound should be disposed of as hazardous pharmaceutical waste. Do not dispose of it down the drain or in the regular trash.[9]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[8]
-
Sharps: Any needles or syringes used must be placed in a sharps container immediately after use and disposed of as hazardous waste.[8]
-
Waste Collection: Follow your institution's guidelines for the collection and pickup of hazardous chemical waste. This typically involves sealing the waste container and attaching a hazardous waste label.
Emergency Procedures: Exposure Response
In the event of an accidental exposure, immediate and appropriate action is crucial.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and lukewarm water for at least 15 minutes.[8] Seek medical attention if irritation develops.[10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.[11]
By adhering to these safety protocols and operational plans, researchers can significantly minimize the risks associated with handling this compound, ensuring a safer laboratory environment for all.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pppmag.com [pppmag.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. mde.maryland.gov [mde.maryland.gov]
- 10. bio.vu.nl [bio.vu.nl]
- 11. paipharma.com [paipharma.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
